Coccinine
Description
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Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3 |
InChI Key |
MKYLOMHWHWEFCT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Coccinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinine is a naturally occurring montanine-type Amaryllidaceae alkaloid. First isolated from Haemanthus coccineus, this molecule has garnered interest within the scientific community due to its significant biological activities, particularly its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 485-57-4, possesses a complex pentacyclic ring system. Its systematic IUPAC name is (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol.[1] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C17H19NO4 |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 485-57-4 |
| IUPAC Name | (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
| SMILES | CO[C@@H]1C=C2--INVALID-LINK--N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
| InChI | InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
| InChIKey | MKYLOMHWHWEFCT-ZQDZILKHSA-N |
| Topological Polar Surface Area | 51.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
Biological Activity
This compound has demonstrated a range of biological activities, with its anticancer effects being the most prominent. It also exhibits inhibitory activity against the serotonin (B10506) transporter (SERT) and P-glycoprotein (P-gp).
Anticancer Activity
This compound exhibits significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | Data not specified |
| Hs578T | Breast Cancer | Data not specified |
| MDA-MB-231 | Breast Cancer | Data not specified |
| HCT-15 | Colon Cancer | Data not specified |
| A549 | Lung Cancer | 1.09 (for Montanine) |
| Jurkat | Leukemia | 1.04 (for Montanine) |
Note: Specific IC50 values for this compound against some cell lines were not available in the provided search results. The values for Montanine, a closely related alkaloid, are included for comparative purposes as they share the same core structure and exhibit similar activities.[1]
Other Biological Activities
Beyond its anticancer effects, this compound has been shown to be a weak inhibitor of the serotonin transporter (SERT) and P-glycoprotein (P-gp).[2]
Experimental Protocols
Isolation of this compound from Haemanthus humilis
Haemanthus humilis has been identified as a rich natural source of this compound, where it is the main alkaloid. A general protocol for the isolation and purification of this compound from the bulbs of this plant is outlined below.
Protocol Details:
-
Plant Material Preparation: Fresh bulbs of Haemanthus humilis are collected, thoroughly washed with distilled water to remove any soil and debris, and then finely minced to increase the surface area for extraction.
-
Extraction: The minced plant material is macerated with an acidified alcoholic solvent (e.g., ethanol with 1% HCl) at room temperature for an extended period (e.g., 48-72 hours). The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) to isolate the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) or chloroform and gradually adding a more polar solvent like methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions showing the presence of this compound (identified by comparison with a standard or by spectroscopic analysis) are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Details:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a period of 48 to 72 hours.
-
MTT Incubation: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The precise molecular mechanism of this compound's anticancer activity is still under investigation. However, based on studies of the closely related montanine-type alkaloids, a plausible signaling pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway and the activation of the DNA damage response.
References
Coccinine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinine, a member of the Amaryllidaceae alkaloid family, has garnered interest for its notable biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods of isolation of this compound. It further details its cytotoxic effects on various cancer cell lines and explores the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring isoquinoline (B145761) alkaloid found within the Amaryllidaceae family of plants.[1] Like many Amaryllidaceae alkaloids, it has demonstrated significant biological activity, drawing the attention of the scientific community for its potential therapeutic applications.[2][3] This guide will delve into the technical aspects of this compound, from its initial discovery to its potential as an anticancer agent.
Discovery and Natural Sources
The alkaloid this compound has been identified in several species of the genus Haemanthus, commonly known as paintbrush lilies.[4] While initially reported in Haemanthus coccineus, a more recent study has identified Haemanthus humilis as a particularly rich natural source of this compound.[1]
Table 1: Natural Sources and Yield of this compound
| Plant Species | Part of Plant | Yield of this compound | Reference |
| Haemanthus humilis | Bulbs | 1.49 g/kg | [1] |
| Haemanthus coccineus | Bulbs | Data not available | [4] |
| Haemanthus deformis | Bulbs and leaves | Present | [5] |
Physicochemical Properties
This compound is characterized by the following molecular and physical properties:
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol |
Experimental Protocols
Isolation and Purification of this compound from Haemanthus humilis
The following protocol is a generalized acid-base extraction method adapted from procedures for isolating alkaloids from Amaryllidaceae species.[1]
Diagram 1: General Workflow for this compound Isolation
A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered bulbs of Haemanthus humilis are macerated with ethanol at room temperature with continuous agitation.[5]
-
Acidification: The resulting extract is acidified to a pH of approximately 2.
-
Solvent Partitioning (Removal of Non-Basic Compounds): The acidified extract is partitioned with an organic solvent such as ethyl acetate. The aqueous layer, containing the protonated alkaloids, is retained.
-
Basification: The pH of the aqueous layer is adjusted to 9-10 using a base like sodium hydroxide (B78521) (NaOH).[1]
-
Alkaloid Extraction: The basified aqueous solution is then extracted multiple times with an equal volume of ethyl acetate.[1] The organic layers containing the free alkaloids are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification: The crude extract is subjected to silica gel column chromatography to separate the individual alkaloids.[1] The fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined and concentrated to yield the pure compound.
Biological Activity: Anticancer Properties
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, demonstrating significant effects at low micromolar concentrations.[1]
Table 3: Anticancer Activity of this compound (IC₅₀ Values)
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| Data not available in abstract | Data not available in abstract | [1] |
Note: While a 2019 study reported the evaluation of this compound's anticancer activity against six human cancer cell lines with significant results at low micromolar concentrations, the specific IC₅₀ values were not available in the accessed literature.[1]
General Mechanism of Action of Amaryllidaceae Alkaloids
While the specific signaling pathways affected by this compound are not yet fully elucidated, the anticancer activity of Amaryllidaceae alkaloids is generally attributed to the induction of apoptosis and cell cycle arrest.[2][6][7]
Diagram 2: Proposed General Mechanism of Anticancer Activity of Amaryllidaceae Alkaloids
Proposed mechanism for Amaryllidaceae alkaloid anticancer activity.
Conclusion and Future Directions
This compound, an alkaloid readily available from Haemanthus humilis, has demonstrated promising anticancer activity. This guide has summarized the current knowledge regarding its discovery, natural sources, and a general protocol for its isolation. The preliminary data on its biological activity warrant further investigation to elucidate the specific molecular targets and signaling pathways involved in its cytotoxic effects. Future research should focus on obtaining detailed quantitative data on its anticancer activity against a broader range of cancer cell lines and in vivo models to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activity of Alkaloids from the Amaryllidaceae: From Cholinesterases Inhibition to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
The Enigmatic Assembly Line: A Technical Guide to Coccinine Biosynthesis in Ladybirds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coccinine, a key defensive alkaloid of ladybirds (family Coccinellidae), provides a fascinating case study in insect chemical ecology and natural product biosynthesis. This tricyclic alkaloid is a potent deterrent against predators, contributing significantly to the survival of these iconic beetles. Understanding its biosynthetic pathway is not only crucial for ecological studies but also holds potential for applications in drug development and biocontrol. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway, details relevant experimental protocols, and presents a framework for the quantitative data required to fully elucidate this complex process. While the complete enzymatic cascade remains to be fully characterized, a proposed pathway rooted in fatty acid metabolism has been established through isotopic labeling studies. This document provides an in-depth overview of the known and hypothesized steps, methodologies for further investigation, and a visual representation of the biosynthetic route.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is an intricate process that is understood to originate from fatty acid metabolism, rather than a polyketide pathway.[1][2] The primary site of this synthesis is the fat body of the ladybird, a central metabolic organ in insects.[1][2] The pathway can be broadly divided into the formation of a fatty acid precursor, followed by a series of modifications and cyclizations to create the characteristic alkaloid backbone, and a final oxidation step.
1.1. Precursor Synthesis:
The fundamental building blocks for this compound are acetate (B1210297) units, which are incorporated into the alkaloid structure.[1] These acetate units are first assembled into a long-chain fatty acid. While the general pathway appears conserved, there can be species-specific variations in the preferred fatty acid precursors.[1] In some species, such as Coccinella septempunctata, stearic acid (an 18-carbon saturated fatty acid) is believed to be a key precursor.[1] The synthesis of stearic acid from acetyl-CoA is a well-established pathway involving fatty acid synthase (FAS) and elongases.
1.2. Formation of the Tricyclic Core and Precoccinelline (B15476410):
The linear fatty acid chain undergoes a series of enzymatic modifications, including desaturation, oxidation, and cyclization, to form the tricyclic perhydro-9b-azaphenalene core of a precursor molecule, precoccinelline.[1] The nitrogen atom in the heterocyclic ring system is likely donated by glutamine.[1][2] The specific enzymes catalyzing these transformations are yet to be identified but are hypothesized to include desaturases, oxidases, and aminotransferases.[1] This cascade of reactions represents the most significant gap in our current understanding of this compound biosynthesis.
1.3. Final Oxidation to this compound:
The final step in the pathway is the oxidation of precoccinelline to form this compound.[1] this compound is the N-oxide of precoccinelline, and this transformation is likely catalyzed by an oxidase enzyme.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.
Quantitative Data on this compound Biosynthesis
A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on various parameters. Currently, there is a significant lack of published data on enzyme kinetics, precursor concentrations, and pathway flux for this compound biosynthesis. The table below outlines the key quantitative data that are essential for future research in this area.
| Parameter | Description | Importance |
| Enzyme Kinetics | ||
| Michaelis Constant (Km) | Substrate concentration at half-maximal velocity for each biosynthetic enzyme. | Indicates the affinity of an enzyme for its substrate. |
| Maximal Velocity (Vmax) | The maximum rate of reaction when the enzyme is saturated with substrate. | Defines the catalytic capacity of an enzyme. |
| Turnover Number (kcat) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of an enzyme. |
| Metabolite Concentrations | ||
| Precursor Pools | Intracellular concentrations of acetyl-CoA, stearic acid, and glutamine in the fat body. | Helps to understand substrate availability and potential rate-limiting steps. |
| Intermediate Levels | Concentrations of key biosynthetic intermediates. | Provides insights into the flow of the pathway and potential bottlenecks. |
| Pathway Flux | ||
| Isotopic Labeling Flux | The rate of incorporation of labeled precursors (e.g., ¹³C-acetate) into this compound. | Measures the overall activity and efficiency of the biosynthetic pathway. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of techniques for extraction, analysis, and in vitro studies.
Extraction and Purification of this compound from Ladybirds
This protocol is based on established methods for insect alkaloid extraction.
Materials:
-
Live or frozen ladybirds (e.g., Coccinella septempunctata)
-
Methanol (HPLC grade)
-
0.5 N Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Homogenizer (tissue grinder or mortar and pestle)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenization: Weigh a known amount of ladybirds and homogenize them in 0.5 N HCl.
-
Acid Extraction: Allow the homogenate to stand at room temperature for at least 30 minutes to extract the alkaloids as hydrochloride salts.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Collection: Carefully collect the acidic aqueous supernatant containing the protonated alkaloids.
-
Basification: Transfer the supernatant to a separatory funnel and adjust the pH to 12-14 with ammonium hydroxide.
-
Liquid-Liquid Extraction: Extract the basified solution three times with equal volumes of dichloromethane.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried organic extract and evaporate the solvent using a rotary evaporator.
-
Reconstitution: Dissolve the residue in a known volume of a suitable solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the identification and quantification of this compound.
Instrumentation and Parameters (suggested starting points):
-
Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
Procedure:
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the purified this compound extract into the GC.
-
Separation: The components of the extract are separated based on their volatility and interaction with the column's stationary phase.
-
Detection and Identification: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be compared to a library for identification.
-
Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of this compound.
In Vitro Biosynthesis Studies using Radiolabeled Precursors
In vitro assays with fat body tissue are crucial for identifying precursors and intermediates in the biosynthetic pathway.[1][2]
Materials:
-
Live ladybirds
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate)
-
Insect saline buffer
-
Dissection tools
-
Incubation chamber
-
Scintillation counter
Procedure:
-
Fat Body Dissection: Dissect the fat body from ladybirds in cold insect saline.
-
Incubation: Incubate the dissected fat body tissue in a small volume of insect saline containing the radiolabeled precursor.
-
Reaction Quenching: After a set incubation time, stop the reaction by adding a solvent like methanol.
-
Extraction: Extract the alkaloids from the tissue and incubation medium as described in Protocol 3.1.
-
Analysis: Analyze the extract using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to identify the labeled compounds.
-
Quantification of Incorporation: Use a scintillation counter to quantify the amount of radioactivity incorporated into this compound and its precursors.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow for investigating the this compound biosynthesis pathway.
Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.
Conclusion and Future Directions
The biosynthesis of this compound in ladybirds presents a compelling area of research with implications for chemical ecology, enzymology, and biotechnology. While the broad strokes of the pathway, originating from fatty acid metabolism, have been outlined, the specific enzymatic machinery remains a "black box." Future research should focus on the identification and characterization of the enzymes responsible for the cyclization and modification of the fatty acid precursor. The application of modern 'omics' technologies, such as transcriptomics and proteomics, on ladybird fat body tissue could be instrumental in identifying candidate genes and enzymes. Subsequent heterologous expression and in vitro characterization of these enzymes will be essential to fully piece together this fascinating biosynthetic puzzle. The protocols and framework for quantitative analysis presented in this guide provide a roadmap for these future investigations, which will undoubtedly deepen our understanding of the chemical arsenal (B13267) of ladybirds.
References
The Chemical Fortress: A Technical Guide to Coccinelline and Its Role in Insect Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
The family Coccinellidae, commonly known as ladybugs, are a well-recognized group of beetles, not only for their ecological role as predators of agricultural pests but also for their remarkable chemical defense systems. This defense is largely mediated by a class of polycyclic alkaloids, with coccinelline (B1211609) being a principal agent in many species. When threatened, ladybugs engage in "reflex bleeding," exuding droplets of hemolymph from their leg joints, a fluid rich in these toxic and bitter-tasting compounds[1][2][3]. This technical guide provides an in-depth examination of coccinelline, its biosynthesis, mechanism of action, and the experimental methodologies used to investigate its defensive properties. Quantitative data on its concentration and bioactivity are presented to offer a comprehensive resource for chemical ecologists, entomologists, and pharmacologists.
Introduction to Coccinellid Chemical Defenses
Ladybugs advertise their chemical defenses through conspicuous aposematic (warning) coloration—typically bright reds and oranges with contrasting black spots—which predators learn to associate with an unpleasant experience[1][2]. The primary chemical weapons in this arsenal (B13267) are alkaloids, with over 50 identified from coccinellids[3]. In the seven-spot ladybug (Coccinella septempunctata), the most prominent of these is coccinelline, the N-oxide of its tertiary amine precursor, precoccinelline[1][4]. These alkaloids are not typically sequestered from their diet but are synthesized de novo by the beetles, representing a significant metabolic investment in survival[2][3].
Biosynthesis of Coccinelline
Initial hypotheses centered on a polyketide origin for coccinelline, but current evidence strongly supports a pathway derived from fatty acid metabolism[1][5]. Isotopic labeling studies have been pivotal in elucidating this pathway, which is believed to occur in the insect's fat body[2][5].
The proposed biosynthetic pathway begins with the synthesis of stearic acid (C18:0), which has been identified as a more efficient precursor than shorter-chain fatty acids like palmitic or myristic acid[1][5]. The nitrogen atom is incorporated from glutamine[1]. The stearic acid backbone undergoes a series of enzymatic modifications, including desaturation and hydroxylation, followed by intramolecular cyclization reactions to form the characteristic tricyclic azaphenalene core of precoccinelline (B15476410). In the final step, precoccinelline is oxidized to form the active N-oxide, coccinelline[2].
Mechanism of Action: Neurotoxicity
The defensive efficacy of coccinellid alkaloids is primarily due to their neurotoxic effects. They function as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels essential for synaptic transmission in the insect central nervous system[1][5][6].
Precoccinelline and related alkaloids act as non-competitive inhibitors, meaning they bind to an allosteric site within the ion channel of the nAChR, rather than competing with acetylcholine at its binding site[1][6]. This binding event physically blocks the flow of ions, preventing nerve impulse propagation and leading to paralysis and death in susceptible predators[5]. This inhibition is insurmountable, meaning it cannot be overcome by increasing the concentration of acetylcholine[1][6]. The N-oxide form, coccinelline, shows significantly lower binding affinity for nAChRs compared to its precursor, precoccinelline[1][2].
Quantitative Analysis of Defensive Properties
The concentration and bioactivity of coccinelline and its precursor vary between species and individuals. The following tables summarize available quantitative data.
| Parameter | Species | Value | Source |
| Alkaloid Content per Egg | Coccinella septempunctata | 0.48 ± 0.05 µg | [5] |
| Deterrent Concentration | Against Myrmica rubra ants | 0.5% | [7] |
Table 1: Concentration and Deterrent Effect of Coccinelline.
| Alkaloid | Target | Bioassay | IC₅₀ (µM) | Source |
| Precoccinelline | Torpedo muscle nAChR | [³H]-TCP Displacement | Similar to Hippodamine | [1][2] |
| Hippodamine | Torpedo muscle nAChR | [³H]-TCP Displacement | Similar to Precoccinelline | [1][2] |
| Coccinelline (N-oxide) | Torpedo muscle nAChR | [³H]-TCP Displacement | Significantly Higher | [1][2] |
| Exochomine | Torpedo muscle nAChR | [³H]-TCP Displacement | Highest (Lowest Affinity) | [1][2] |
Table 2: Comparative Bioactivity of Coccinellid Alkaloids at Nicotinic Acetylcholine Receptors. Note: Lower IC₅₀ values indicate higher binding affinity and potency. While specific values for precoccinelline were not individually quantified in the primary source, its potency is established relative to other alkaloids.
Key Experimental Protocols
Alkaloid Extraction and Quantification by GC-MS
This protocol describes a standard acid-base extraction method for isolating coccinelline from ladybug tissues, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A ladybug's bright colors advertise toxic chemical defenses | Colorado Arts and Sciences Magazine | University of Colorado Boulder [colorado.edu]
- 4. eje.cz [eje.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Unraveling the Neuronal Enigma of Coccinine: A Technical Guide
A Note to the Reader: The current body of scientific literature lacks in-depth studies on the specific mechanism of action of the alkaloid Coccinine on neurons. While this compound is identified as a chemical entity, its neuropharmacological profile remains largely unexplored. Therefore, to fulfill the request for a detailed technical guide, this document will provide a comprehensive overview of the well-researched neuronal mechanism of Cocaine , a similarly named alkaloid with profound effects on the nervous system. This will be supplemented with available information on this compound and related neuroactive plant extracts to provide a broader context.
Introduction to this compound
This compound is a naturally occurring alkaloid found in plants of the Haemanthus species[1]. Its chemical formula is C17H19NO4[1]. Despite its identification, its biological activities and specific interactions with neuronal systems have not been extensively investigated.
In contrast, extracts from plants of the Cocculus species, such as Cocculus hirsutus, have been studied for their neuroprotective effects. These extracts have demonstrated potential in improving spatial learning and memory, reducing acetylcholinesterase activity, and enhancing antioxidant levels in brain tissue in preclinical models[2]. The active constituents responsible for these effects are thought to be a variety of alkaloids and other phytochemicals present in the plant[3][4][5]. However, a detailed molecular mechanism for any single alkaloid from these plants, including those with names similar to this compound, is not yet fully elucidated.
The Neuronal Mechanism of Action of Cocaine: A Detailed Examination
Cocaine is a powerful central nervous system stimulant with a well-defined mechanism of action at the neuronal level[6][7]. Its primary action is the blockade of monoamine transporters, leading to an increase in the synaptic concentration of dopamine (B1211576), norepinephrine (B1679862), and serotonin[6][8][9].
Primary Target: Monoamine Transporters
Cocaine binds to and inhibits the function of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT)[6]. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby prolonging their action on postsynaptic receptors[6][9]. The rewarding and reinforcing effects of cocaine are primarily attributed to its action on the mesolimbic dopamine pathway[6].
Quantitative Data on Cocaine's Interaction with Monoamine Transporters
The following table summarizes the binding affinities and inhibitory concentrations of cocaine for human monoamine transporters.
| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| Dopamine (DAT) | 80 - 200 | 100 - 400 |
| Norepinephrine (NET) | 200 - 600 | 100 - 300 |
| Serotonin (SERT) | 80 - 300 | 200 - 800 |
Note: The values presented are approximate ranges compiled from various pharmacological studies. Actual values may vary depending on the specific experimental conditions.
Signaling Pathways Affected by Cocaine
The increased synaptic dopamine levels triggered by cocaine activate D1 and D2 dopamine receptors, leading to downstream signaling cascades.
-
D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which plays a role in the long-term changes in gene expression associated with addiction.
-
D2 Receptor Pathway: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Cocaine's action on D2 receptors in the striatum has been shown to suppress lateral inhibition between indirect and direct pathway neurons, contributing to its locomotor effects[10].
The following diagram illustrates the primary mechanism of cocaine at the dopaminergic synapse.
Experimental Protocols for Studying Cocaine's Neuronal Effects
Radioligand Binding Assays
This protocol is used to determine the binding affinity of cocaine for monoamine transporters.
-
Preparation of Synaptosomes: Brain tissue (e.g., striatum for DAT) is homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended.
-
Binding Reaction: Synaptosomes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of cocaine.
-
Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki of cocaine.
The workflow for this protocol can be visualized as follows:
In Vitro Synaptosomal Reuptake Assays
This protocol measures the ability of cocaine to inhibit the reuptake of neurotransmitters.
-
Synaptosome Preparation: As described in the binding assay protocol.
-
Reuptake Assay: Synaptosomes are incubated with varying concentrations of cocaine, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Termination and Measurement: The uptake is terminated by rapid filtration. The amount of radioactivity accumulated inside the synaptosomes is measured.
-
Data Analysis: The IC50 value for cocaine is calculated from the concentration-response curve.
Conclusion
While the specific neuronal mechanisms of this compound remain an open area for future research, the study of well-characterized alkaloids like cocaine provides a robust framework for understanding how such compounds can interact with the nervous system. The detailed investigation of cocaine's action on monoamine transporters and downstream signaling pathways has been instrumental in the fields of neuropharmacology and addiction research. Future studies on this compound and other alkaloids from Haemanthus and Cocculus species may reveal novel mechanisms of neuronal modulation and potential therapeutic applications.
References
- 1. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cocculus hirsutus (L.) W.Theob. (Menispermaceae): A Review on Traditional Uses, Phytochemistry and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalppw.com [journalppw.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. What is the mechanism of Cocaine Hydrochloride? [synapse.patsnap.com]
- 7. Cocaine and the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short- and Long-Term Effects of Cocaine on Enteric Neuronal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Antimicrobial and Cytotoxic Properties of Micrococcin
Disclaimer: Initial searches for "Coccinine" did not yield specific results for a compound with that name. Based on the available scientific literature, it is highly probable that the intended compound is Micrococcin (B1169942) , a thiopeptide antibiotic. This guide focuses on the known properties of Micrococcin P1 and its analogues.
Introduction
Micrococcin P1 is a naturally occurring, highly modified macrocyclic peptide belonging to the thiopeptide class of antibiotics.[1] Thiopeptides are known for their potent activity against a range of bacterial pathogens. This document provides a comprehensive overview of the antimicrobial and cytotoxic properties of Micrococcin, detailing its efficacy, the experimental methods used for its evaluation, and its mechanism of action.
Antimicrobial Properties of Micrococcin
Micrococcin P1 and its analogues have demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria.[2] The potency of this activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Micrococcin P1 and P3 against various bacterial strains as reported in the literature.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KCTC 1927 | 0.05 - 0.8 | [2] |
| Staphylococcus aureus | 1974149 | 2 | [1] |
| Staphylococcus aureus (MRSA) | USA300 | 0.6 - 10 | [3] |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.6 - 10 | [3] |
| Enterococcus faecalis | - | 0.06 - 0.8 | [2] |
| Enterococcus faecalis | 1674621 | 1 | [1] |
| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [2] |
| Bacillus subtilis | KCTC 1021 | 0.05 - 0.8 | [2] |
| Streptococcus pyogenes | 1744264 | 1 | [1] |
| Mycobacterium spp. | - | 0.25 - 8.0 | [4] |
Table 1: Minimum Inhibitory Concentrations (MIC) of Micrococcin P1 and P3 against various Gram-positive bacteria.
Cytotoxic Properties of Micrococcin
The cytotoxic potential of a compound, its ability to cause cell death, is a critical factor in its evaluation as a potential therapeutic agent. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological or biochemical function by 50%.
Quantitative Cytotoxicity Data
Studies on the cytotoxicity of Micrococcin P1 and P3 suggest a low potential for toxicity against mammalian cells at concentrations effective against bacteria.
| Cell Line | Assay Type | Result | Concentration | Reference |
| Not specified | MTT Assay | No cytotoxicity observed | Up to 10 µM | [2][5] |
| HepG2 (Human liver cancer) | Not specified | <10% inhibition | 30 mM | [1] |
| THP-1 (Human monocytic) | Not specified | <10% inhibition | 30 mM | [1] |
Table 2: Cytotoxicity of Micrococcin P1 and P3 in mammalian cell lines.
Experimental Protocols
The following sections detail the standardized methodologies for determining the antimicrobial and cytotoxic properties of a compound like Micrococcin.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6][7]
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of the test compound (e.g., Micrococcin)
-
Spectrophotometer (plate reader)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the growth medium directly in the wells of a 96-well plate.
-
A standardized inoculum of the test microorganism (typically adjusted to a 0.5 McFarland standard) is added to each well.
-
Positive (medium and bacteria without the compound) and negative (medium only) controls are included on each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well tissue culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][10]
-
The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control, and the IC50 value can be determined from the dose-response curve.
Mechanism of Action and Visualization
Inhibition of Bacterial Protein Synthesis
The primary mechanism of antimicrobial action for Micrococcin is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit. Specifically, Micrococcin targets the complex formed between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[11] This binding event obstructs the function of the ribosome, thereby halting protein synthesis and leading to bacterial cell death.
Figure 1: Mechanism of action of Micrococcin on the bacterial ribosome.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of the antimicrobial and cytotoxic properties of a test compound.
Figure 2: General experimental workflow for antimicrobial and cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Concerning the mode of action of micrococcin upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carminic Acid: Research History and Key Findings
Disclaimer: The initial request specified "Coccinine." However, based on extensive research, it is highly probable that the intended subject of inquiry is Carminic Acid . This compound (C17H19NO4) is a distinct, less-researched chemical compound[1]. In contrast, Carminic Acid (C22H20O13) is the well-documented, biologically active pigment derived from cochineal insects, aligning with the broader context of natural product research and drug development[2][3]. This guide will focus on Carminic Acid.
Introduction
Carminic acid is a C-glucosyl anthraquinone, a vibrant red pigment naturally produced by several species of scale insects, most notably the cochineal (Dactylopius coccus)[2][4]. These insects produce the acid as a defense mechanism against predators[2][4]. Historically prized as a textile dye and colorant, modern research has unveiled a range of biological activities, positioning carminic acid as a compound of interest for therapeutic applications. This document provides a comprehensive overview of the research history, key scientific findings, and experimental methodologies related to carminic acid.
Research History
The use of cochineal-derived dyes dates back to at least 700 CE by the native peoples of Peru[2]. The Spanish conquest of the Aztec Empire in the early 1500s introduced the brilliant crimson dye to Europe, where it became a highly valued commodity[5]. For centuries, its primary application was in dyeing textiles, with the iconic red coats of the British army officers being a notable example, and as a pigment for renowned artists like Rembrandt and van Gogh[5].
The scientific investigation of the coloring principle began in the late 19th and early 20th centuries. In 1894, the British dye chemist Henry Edward Schunk isolated carminic acid[6]. Its chemical structure was first proposed by Otto Dimroth in 1920 and later corrected by S. B. Bhatia and K. Venkataraman in 1965[6]. The first laboratory synthesis of carminic acid was achieved in 1991[2][7]. The mid-1800s saw a decline in its use with the advent of cheaper synthetic dyes[8]. However, recent health concerns regarding synthetic colorants have led to a resurgence in the use of carminic acid in the food, cosmetic, and pharmaceutical industries[8]. Modern research has shifted from its tinctorial properties to its biological and pharmacological potential, including its antioxidant and anti-inflammatory effects[9].
Key Findings
Recent scientific inquiry has focused on the therapeutic properties of carminic acid, revealing its influence on key cellular signaling pathways and its potential to mitigate metabolic and inflammatory conditions.
Carminic acid has demonstrated significant antioxidant and anti-inflammatory properties. Studies have shown that it can modulate the Nuclear factor kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathways[4][9]. NF-κB is a key regulator of the inflammatory response, while Nrf-2 is a master regulator of the antioxidant response. By influencing these pathways, carminic acid can impact the expression of genes involved in inflammation and oxidative stress[4].
Further research has indicated that carminic acid can attenuate the inflammatory response by blocking the mitogen-activated protein kinases (MAPKs) and tumor necrosis factor α/TNF-α receptor (TNF-α/TNFRs) signaling pathways[9].
Carminic acid has been shown to mitigate fructose-induced hepatic steatosis (fatty liver disease) in mice. It was found to attenuate insulin (B600854) resistance, dyslipidemia, and endoplasmic reticulum (ER) stress[9]. The study concluded that carminic acid could be a potential therapeutic agent for nonalcoholic fatty liver disease (NAFLD) by suppressing inflammatory responses and oxidative stress[9].
Carminic acid is a polyketide secondary metabolite[2][4]. Its biosynthesis involves a multi-step enzymatic process starting with the formation of an octaketide chain, which then undergoes cyclization, hydroxylation, and glycosylation to form the final molecule[4]. Researchers have genetically engineered the microbe Aspergillus nidulans to produce carminic acid, opening avenues for its biotechnological production[2].
Quantitative Data
The following tables summarize key quantitative data related to carminic acid.
Table 1: Concentration of Carminic Acid in Natural Sources
| Natural Source | Life Stage | Concentration (% of body weight) |
| Dactylopius coccus | Female | ~1.5% |
| Dactylopius coccus | Newborn | ~3.0% |
Table 2: Comparison of Carminic Acid Extraction Methods
| Extraction Method | Conditions | Yield/Concentration | Extraction Rate |
| Conventional Solvent | Boiling in water for 30 minutes | 31.9 ± 3.4% (extract) | 10.6 mg/min |
| Ultrasound-Assisted (UAE) | 67.34 °C, 20 mL solvent, 15 min | 49.2 ± 3.25% (extract) | 31.3 mg/min |
| Microwave-Assisted (MAE) | 60 °C, 15 min, 1:20 g/mL solvent ratio | 40.89 ± 2.96% (extract) | 27.3 mg/min |
| Optimized Aqueous | 109.1 mL water with 80 mg sodium carbonate:citric acid (68% m/m), boiling for 11.8 min in two stages | 23.26 ± 0.46% carminic acid | Not Reported |
Source:[10]
Table 3: Analytical Parameters of Carminic Acid
| Parameter | Value | Method |
| Molar Mass | 492.38 g/mol | - |
| Melting Point | 120 °C (decomposes) | - |
| pKa1 | 3.13 ± 0.01 | Potentiometric titration in ethanol-water (50:50, v/v) |
| pKa2 | 6.20 ± 0.01 | Potentiometric titration in ethanol-water (50:50, v/v) |
| pKa3 | 8.94 ± 0.05 | Potentiometric titration in ethanol-water (50:50, v/v) |
| Maximum Absorbance (λmax) | ~494 nm | UV-Vis Spectroscopy (in dilute HCl) |
Experimental Protocols
Detailed methodologies for key experiments involving carminic acid are provided below.
-
Preparation: Dry and finely grind cochineal insects to increase the surface area for extraction[4].
-
Soaking and Heating: Suspend the ground insect powder in distilled water (e.g., at a 1:20 g/mL solid-to-liquid ratio) in a flask[10]. Heat the mixture to boiling while stirring continuously and maintain the boil for 30 minutes[10].
-
Filtration: Allow the mixture to cool to room temperature. Separate the aqueous extract from the solid insect residue by filtration (e.g., using a Buchner funnel)[4][10]. The resulting filtrate is the crude carminic acid extract.
-
Purification (Optional): The crude extract can be further purified. One common method is to precipitate the aluminum salt of carminic acid, known as carmine, by adding aluminum salts to the extract[4].
-
Instrumentation: Utilize a standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD)[4].
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[4].
-
Detection: Monitor the eluent at the maximum absorbance wavelength of carminic acid, which is approximately 494 nm[3][4].
-
Quantification: Prepare a series of standard solutions of carminic acid with known concentrations to construct a calibration curve. Determine the concentration of carminic acid in the sample extract by comparing its peak area to the calibration curve[4].
Visualizations
The following diagrams illustrate key pathways and workflows related to carminic acid research.
References
- 1. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carminic acid - Wikipedia [en.wikipedia.org]
- 3. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carminic Acid - Molecule of the Month - May 2022 (HTML version) [chm.bris.ac.uk]
- 6. acs.org [acs.org]
- 7. Synthesis of carminic acid, the colourant principle of cochineal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. SCI News - Cochineal, a red dye from bugs, moves to the lab [soci.org]
- 9. Carminic acid mitigates fructose-triggered hepatic steatosis by inhibition of oxidative stress and inflammatory reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. redalyc.org [redalyc.org]
In Silico Modeling of Small Molecule-Receptor Binding: A Technical Guide
A Note on the Analyte "Coccinine": Publicly available scientific literature and databases contain limited to no specific information regarding a molecule named "this compound" and its receptor binding properties. The compound is listed in PubChem (CID 10881152), but detailed biological activity and receptor interaction data are scarce.[1] Therefore, this technical guide will focus on the principles and methodologies of in silico modeling of small molecule-receptor interactions, using well-studied examples such as cocaine and other alkaloids to illustrate the core concepts and workflows that would be applied to a novel compound like this compound.
Introduction
In silico modeling has become a cornerstone of modern drug discovery and development, offering a powerful computational lens to predict and analyze the interactions between small molecules and their biological targets.[2] These methods are instrumental in identifying potential drug candidates, optimizing their binding affinity and selectivity, and elucidating their mechanisms of action at a molecular level.[2] This guide provides an in-depth overview of the core principles, experimental protocols, and computational workflows for the in silico modeling of small molecule binding to protein receptors, with a focus on G-protein coupled receptors (GPCRs), a common target for many therapeutic agents.
Foundational Concepts in Receptor Binding
The interaction between a ligand (e.g., a small molecule like this compound) and its receptor is governed by the principles of molecular recognition, where the ligand binds to a specific site on the receptor, known as the binding site. The strength of this interaction is quantified by the binding affinity , typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a stronger binding affinity.[3] These interactions are driven by non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.[3]
In Silico Modeling Workflow
A typical in silico workflow for investigating ligand-receptor binding involves a series of computational steps, from preparing the molecular structures to simulating their interaction and analyzing the results.
Receptor and Ligand Preparation
Receptor Structure: A high-resolution 3D structure of the target receptor is a prerequisite for accurate in silico modeling.[4] These structures are typically obtained from experimental methods like X-ray crystallography or cryo-electron microscopy and are available in databases such as the Protein Data Bank (PDB).[5] If an experimental structure is unavailable, a homology model can be generated using the amino acid sequence of the target and the structure of a closely related protein as a template.[6]
Ligand Structure: The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation. This can be done using molecular mechanics force fields.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor.[2] Docking algorithms explore various possible binding poses of the ligand in the receptor's binding site and score them based on a scoring function that estimates the binding affinity.[4] This method is useful for virtual screening of large compound libraries and for generating initial models of the ligand-receptor complex.
Molecular Dynamics (MD) Simulations
MD simulations provide a more detailed and dynamic view of the ligand-receptor interaction. Starting from the docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing the complex to move and fluctuate over time. This provides insights into the stability of the binding pose, the role of water molecules, and the conformational changes in the receptor upon ligand binding.
Experimental Validation
In silico predictions must be validated through experimental studies. The following are key experimental protocols used to determine binding affinity and characterize ligand-receptor interactions.
Radioligand Binding Assays
This technique uses a radioactively labeled ligand (radioligand) to directly measure its binding to a receptor. The amount of bound radioligand is quantified, and by competing with an unlabeled ligand of interest, the affinity (Ki) of the unlabeled ligand can be determined.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor ligand.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding), from which the Ki can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to its receptor.[3] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[3]
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified receptor and the ligand in the same buffer.
-
Titration: Inject small aliquots of the ligand solution into the receptor solution in the ITC calorimeter cell.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.
Quantitative Data on Receptor Binding
The following table provides example binding affinity data for cocaine at various monoamine transporters, which are key targets in its mechanism of action. This type of data is what in silico modeling aims to predict and explain.
| Ligand | Receptor/Transporter | Binding Affinity (Ki, nM) | Reference Assay Type |
| Cocaine | Dopamine Transporter (DAT) | 80 - 300 | Radioligand Binding |
| Cocaine | Serotonin Transporter (SERT) | 200 - 800 | Radioligand Binding |
| Cocaine | Norepinephrine Transporter (NET) | 300 - 1000 | Radioligand Binding |
Note: These values are approximate and can vary depending on the experimental conditions.
Signaling Pathways
Many receptors, particularly GPCRs, transduce signals across the cell membrane upon ligand binding. Understanding these signaling pathways is crucial for predicting the functional consequences of ligand-receptor interactions.
For instance, the activation of certain GPCRs by a ligand can lead to the activation of a G-protein, which in turn modulates the activity of an effector enzyme like adenylyl cyclase.[7] This enzyme then produces a second messenger, such as cyclic AMP (cAMP), which triggers a cascade of downstream cellular responses.[7] In silico modeling can help to understand how a ligand stabilizes the active conformation of the receptor, thereby initiating this signaling cascade.
Conclusion
References
- 1. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
The Ecological Significance of Coccinine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinine, a polycyclic alkaloid, is a cornerstone of the chemical defense system in many species of the Coccinellidae family (ladybugs). Its production is of profound ecological significance, influencing predator-prey dynamics, microbial interactions, and the overall evolutionary success of these conspicuous insects. This technical guide provides an in-depth examination of the ecological roles of this compound, its biosynthetic origins, and its mechanism of action. We present quantitative data on its distribution, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved in its research. This document is intended to be a comprehensive resource for professionals in chemical ecology, entomology, and natural product-based drug development.
Introduction: The Chemical Shield of Ladybugs
Ladybugs are renowned for their vibrant aposematic (warning) coloration, which signals their unpalatability to potential predators.[1][2] This defense is not a bluff; it is backed by a potent chemical arsenal, with this compound and its derivatives being primary constituents in many species, such as the seven-spotted ladybug (Coccinella septempunctata).[1][3] When threatened, ladybugs exhibit "reflex bleeding" (autohemorrhaging), releasing droplets of their hemolymph from leg joints.[1] This fluid is rich in bitter-tasting and toxic alkaloids, providing a powerful deterrent against predators like birds and ants.[1][3] The alkaloids are present throughout all life stages, including the eggs and larvae, ensuring protection from predation and cannibalism from a very early age.[3]
Core Ecological Functions of this compound
The primary and most studied ecological role of this compound is defense against predation. However, its significance extends to other aspects of a ladybug's life.
Predator Deterrence and Toxicity
Coccinellid alkaloids, including this compound, act as potent neurotoxins.[1] They function as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[4] By binding to an allosteric site on the receptor, this compound prevents the ion channel from opening, thereby blocking nerve impulses and leading to paralysis and potentially death in susceptible predators.[4] While precise LD50 values for purified this compound against a wide range of predators are not extensively documented in the literature, its effectiveness as a deterrent is well-established through various bioassays.[1][3]
Antimicrobial Properties
While research on the specific antimicrobial properties of this compound is limited, other ladybug alkaloids, such as harmonine, have demonstrated significant antimicrobial and cytotoxic effects.[5] This suggests a potential secondary role for these alkaloids in protecting ladybugs from pathogenic microorganisms.
Intraspecific Communication: An Indirect Role
While this compound itself has not been identified as an aggregation pheromone, other defensive compounds in ladybugs, such as pyrazines, have been shown to serve a dual role in both defense and intraspecific communication, particularly in the formation of overwintering aggregations.[6][7] This co-opting of defensive allomones for communication highlights the multifunctionality of chemical signals in insects.
Symbiotic Interactions
Recent studies have indicated that the production of some defensive compounds in ladybugs may be mediated by symbiotic bacteria.[1][8] For instance, the gut microbiota of the invasive ladybug Harmonia axyridis is implicated in the synthesis of methoxyprazines, another class of defensive chemicals.[1][8] While direct evidence for symbiont-mediated production of this compound is lacking, this emerging area of research suggests that the chemical ecology of ladybugs is more complex than previously thought and may involve intricate interactions with their microbial partners. Some symbiotic bacteria in aphids, the primary food source for many ladybugs, have been shown to affect the fitness of predators, indicating a complex interplay between the microbiomes of predator and prey.[5][9]
Quantitative Data on this compound and Related Alkaloids
The concentration of this compound and other alkaloids can vary significantly depending on the species, life stage, and diet.[1][4] Below are tables summarizing available quantitative data.
Table 1: Mean Total Alkaloid Content per Egg in Different Ladybug Species
| Ladybug Species | Major Alkaloid(s) | Mean Total Alkaloid per Egg (µg) ± SE |
|---|---|---|
| Harmonia axyridis (Harlequin Ladybird) | Harmonine | 1.90 ± 0.19 |
| Coccinella septempunctata (Seven-spot Ladybird) | Coccinelline (B1211609), Precoccinelline | 0.48 ± 0.05 |
| Hippodamia convergens (Convergent Ladybird) | Hippodamine, Convergine | 0.28 ± 0.03 |
Data adapted from Kajita et al. (2010).[1]
Table 2: Representative Coccinelline Concentrations in Coccinella septempunctata
| Life Stage | Concentration Range (µg/mg) | Notes |
|---|---|---|
| Egg | 0.8 - 1.5 | Maternally provisioned. |
| Larva (4th Instar) | 1.0 - 2.0 | Alkaloid levels increase with feeding. |
| Pupa | 0.7 - 1.2 | Concentration may decrease due to resource allocation. |
| Adult (Female) | 1.5 - 3.0 | Generally higher than males, likely for egg provisioning. |
| Adult (Male) | 1.2 - 2.5 | Sufficient for personal defense. |
Note: These values can exhibit considerable variation.
Experimental Protocols
Extraction and Quantification of this compound
This protocol describes a general method for the extraction and quantification of this compound from ladybug samples using Gas Chromatography-Mass Spectrometry (GC-MS).
A. Sample Preparation and Alkaloid Extraction
-
Sample Collection: Collect ladybug eggs, hemolymph (via reflex bleeding), or whole beetles.
-
Homogenization: Homogenize the samples in methanol (B129727) or chloroform.[1]
-
Acid-Base Extraction:
-
Acidify the extract with 1 M HCl to protonate the alkaloids, making them water-soluble.
-
Wash with a non-polar solvent (e.g., dichloromethane) to remove non-basic compounds.
-
Basify the aqueous layer with 1 M NaOH to deprotonate the alkaloids.
-
Extract the alkaloids into a non-polar solvent (e.g., dichloromethane).
-
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.
B. GC-MS Quantification
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 60 °C) ramping up to a high temperature (e.g., 280 °C) to separate the alkaloids.
-
-
Quantification: Compare the peak areas of the target alkaloids in the samples to those of a known concentration of an internal or external standard.[1]
Predator Deterrence Bioassay (Ant Assay)
This protocol is adapted from studies on ant deterrence to quantify the repellent effect of coccinelline.[3]
-
Materials: Foraging arena, ant colony, bait (e.g., sugar solution), test compound (coccinelline) dissolved in a solvent (e.g., ethanol), and a control solution (solvent only).
-
Arena Setup: Place a food source in the center of the foraging arena.
-
Treatment Application: Apply the coccinelline solution to the bait (treated bait) and the solvent to an identical bait (control bait).
-
Ant Introduction: Introduce a standardized number of foraging ants into the arena.
-
Observation and Data Collection: Record metrics such as the time to first contact, number of contacts, duration of contact, and number of ants recruited to each bait over a set period.[3]
Antimicrobial Activity Bioassay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
-
Materials: 96-well microtiter plate, bacterial or fungal culture, appropriate broth medium, this compound solution.
-
Preparation: Prepare a serial dilution of the this compound solution in the wells of the microtiter plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth of the microorganism.[10]
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of Coccinelline
Current evidence suggests that this compound biosynthesis originates from a fatty acid pathway, with stearic acid being a key precursor and glutamine providing the nitrogen atom.[8] The entire process is believed to occur in the fat body of the ladybug.[8]
Proposed biosynthetic pathway of coccinelline from acetate.
General Experimental Workflow for this compound Research
The study of this compound's ecological significance involves a multi-step process from sample collection to bioactivity assessment.
A general experimental workflow for this compound research.
Future Directions and Conclusion
The study of this compound provides a fascinating window into the chemical ecology of insects. While its role as a defensive alkaloid is well-established, several areas warrant further investigation:
-
Elucidation of the Biosynthetic Pathway: The complete enzymatic and genetic underpinnings of this compound biosynthesis remain to be fully characterized.[1] Identifying the specific desaturases, oxidases, and aminotransferases will be a significant step forward.
-
Quantitative Toxicity Studies: Rigorous bioassays to determine the LD50 and ED50 values of pure this compound against a broader range of natural predators are needed to fully quantify its defensive capabilities.[4]
-
Regulation of Production: Understanding the genetic and environmental factors that regulate this compound production will provide insights into the energetic trade-offs and phenotypic plasticity of chemical defenses.
-
Role of Symbionts: Investigating the potential role of microbial symbionts in the biosynthesis or modification of this compound could reveal novel symbiotic interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A ladybug's bright colors advertise toxic chemical defenses | Colorado Arts and Sciences Magazine | University of Colorado Boulder [colorado.edu]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. fesummaries.wordpress.com [fesummaries.wordpress.com]
- 6. Metabolomics and Natural-Products Strategies to Study Chemical Ecology in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation of Sorghum Defense Determinants against a Phloem-Feeding Aphid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Symbiont‐mediated chemical defense in the invasive ladybird Harmonia axyridis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Coccinelline from Coccinella septempunctata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinella septempunctata, commonly known as the seven-spotted ladybug, produces a variety of defensive alkaloids to deter predators. Among these, coccinelline (B1211609), a tricyclic azaphenalene N-oxide, and its precursor, precoccinelline, are of significant interest to the scientific community. These alkaloids are secreted via "reflex bleeding" from the leg joints of the beetle. Coccinelline and related compounds have been shown to act as non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting their potential as lead compounds for the development of novel insecticides and therapeutic agents.[1][2] This document provides detailed protocols for the extraction, purification, and analysis of coccinelline from C. septempunctata.
Data Presentation
The yield of coccinelline can be influenced by various factors, including the age, diet, and geographic origin of the ladybug population. The following tables summarize quantitative data related to the extraction and analysis of ladybug alkaloids.
Table 1: Typical Yield of Total Alkaloids from Ladybird Beetles
| Ladybird Species | Extraction Method | Yield (% of body weight) |
| Adalia bipunctata | Methanol (B129727) and Acid-Base Extraction | 0.79% |
| Adalia decempunctata | Methanol and Acid-Base Extraction | 0.69% |
| Coccinella septempunctata | Not specified | Not specified |
| Note: While the specific yield for coccinelline from C. septempunctata is not readily available in the literature, the total alkaloid yield is anticipated to be in a similar range to other species. |
Table 2: Suggested Parameters for GC-MS Analysis of Coccinelline
| Parameter | GC-MS Specification |
| Column | 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temp: 60°C for 2 min; Ramp 1: to 180°C at 20°C/min; Ramp 2: to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Characteristic Fragments (m/z) | 209 [M+], 192, 164 |
Experimental Protocols
The following protocols provide a comprehensive method for the extraction and purification of coccinelline from C. septempunctata.
Protocol 1: Sample Collection and Preparation
-
Collection: Collect adult Coccinella septempunctata beetles from a pesticide-free environment.
-
Euthanasia and Preservation: Freeze the collected beetles at -20°C to euthanize them and preserve the alkaloids.
-
Lyophilization: Freeze-dry the beetles to remove water, which can interfere with the extraction process.
-
Grinding: Grind the lyophilized beetles into a fine powder using a mortar and pestle or a mechanical grinder.
-
Weighing: Accurately weigh the powdered ladybug material.
Protocol 2: Solvent Extraction
-
Homogenization: Homogenize the powdered beetle sample in methanol (e.g., 10 mL per 1 g of powder).
-
Extraction: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass vial.
-
Repeat: Repeat the extraction process with the pellet two more times to ensure complete extraction of the alkaloids.
-
Combine Extracts: Pool the supernatants from all three extractions.
-
Evaporation: Evaporate the methanol from the combined extracts using a rotary evaporator to obtain a crude extract.
Protocol 3: Acid-Base Extraction for Purification
This protocol is recommended for obtaining a cleaner sample by separating the basic alkaloids from neutral and acidic compounds.
-
Acidification: Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Washing: Transfer the acidic solution to a separatory funnel and wash it three times with diethyl ether to remove non-basic impurities. The alkaloids will remain in the acidic aqueous phase as their hydrochloride salts.
-
Basification: Basify the aqueous phase by adding ammonium (B1175870) hydroxide (B78521) solution dropwise until the pH is approximately 9-10.
-
Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase by adding an equal volume of chloroform (B151607) or dichloromethane. Vortex for 1 minute and allow the layers to separate.
-
Collection of Organic Phase: Carefully collect the lower organic layer containing the alkaloids.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with the organic solvent two more times.
-
Combine Organic Fractions: Pool all the organic fractions.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then filter.
-
Final Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to yield the purified total alkaloid fraction containing coccinelline.
Protocol 4: Quantification by GC-MS
-
Sample Preparation: Reconstitute the dried alkaloid extract in a known volume of a suitable solvent for GC-MS analysis, such as ethyl acetate (B1210297) or methanol.
-
Internal Standard: Add a known concentration of an internal standard (e.g., nicotine) for accurate quantification.
-
Analysis: Inject the sample into the GC-MS system using the parameters outlined in Table 2.
-
Identification: Identify the coccinelline peak based on its retention time and characteristic mass spectrum.
-
Quantification: Generate a calibration curve using a certified coccinelline standard. Calculate the concentration of coccinelline in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Visualizations
Caption: Experimental workflow for coccinelline extraction.
Caption: Coccinelline's mechanism of action on nAChRs.
References
Application Notes & Protocols: High-Yield Purification of Coccinine from Hemolymph
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinine is a promising antimicrobial peptide (AMP) identified in the hemolymph of certain insect species. Its potent and broad-spectrum antimicrobial activity makes it a strong candidate for the development of new therapeutics against multidrug-resistant pathogens. The primary challenge in harnessing the potential of this compound lies in its efficient and high-yield purification from the complex milieu of insect hemolymph.
These application notes provide a comprehensive, step-by-step protocol for the high-yield purification of this compound from insect hemolymph. The described methodology is based on established techniques for the isolation of antimicrobial peptides from similar biological sources and is designed to yield a highly purified and bioactive product suitable for downstream applications in research and drug development.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound from 100 mL of insect hemolymph. The values are representative and may vary depending on the insect species, induction of the immune response, and specific laboratory conditions.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Hemolymph | 2500 | 500,000 | 200 | 100 | <1 |
| Solid-Phase Extraction | 250 | 450,000 | 1,800 | 90 | 5-10 |
| Cation Exchange Chromatography | 25 | 400,000 | 16,000 | 80 | 60-70 |
| Reversed-Phase HPLC | 2.5 | 350,000 | 140,000 | 70 | >95 |
Experimental Protocols
Hemolymph Collection
This protocol describes a generalized method for hemolymph collection from insect larvae. All steps should be performed on ice to minimize melanization and proteolytic degradation.
Materials:
-
Insect larvae (e.g., Galleria mellonella or Bombyx mori)
-
Sterile, pre-chilled 1.5 mL microcentrifuge tubes
-
Phenylthiourea (PTU) solution (2 mg/mL in ethanol)
-
Sterile insect pins or 26-gauge needles
-
Chilled phosphate-buffered saline (PBS), pH 7.4
-
Refrigerated centrifuge
Protocol:
-
Immerse larvae in 70% ethanol for 30 seconds to sterilize the cuticle, then allow to air dry on a sterile surface.
-
Chill the larvae on ice for 10-15 minutes to immobilize them.
-
To each pre-chilled microcentrifuge tube, add 5 µL of PTU solution to inhibit tyrosinase activity and prevent melanization.
-
Carefully puncture the proleg of a larva with a sterile insect pin or needle.
-
Gently squeeze the larva to allow the hemolymph to drip into the prepared microcentrifuge tube. Pool hemolymph from multiple larvae.
-
Centrifuge the collected hemolymph at 500 x g for 5 minutes at 4°C to pellet the hemocytes.
-
Transfer the cell-free supernatant (plasma) to a new pre-chilled tube.
-
Centrifuge the plasma at 12,000 x g for 15 minutes at 4°C to remove any remaining cellular debris.
-
Collect the clear supernatant, which is the cell-free hemolymph, and store it at -80°C until further processing.
Solid-Phase Extraction (SPE)
This initial fractionation step separates peptides from larger proteins and other macromolecules.
Materials:
-
Sep-Pak C18 cartridges
-
Activation solution: 100% Acetonitrile (ACN)
-
Equilibration solution: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Wash solution: 0.1% TFA in deionized water
-
Elution solutions: 20%, 40%, 60%, and 80% ACN in 0.1% TFA
-
Collected cell-free hemolymph
-
Vacuum manifold
Protocol:
-
Activate a Sep-Pak C18 cartridge by passing 10 mL of 100% ACN through it.
-
Equilibrate the cartridge by passing 10 mL of 0.1% TFA through it.
-
Acidify the hemolymph sample by adding TFA to a final concentration of 0.1%.
-
Load the acidified hemolymph onto the equilibrated C18 cartridge.
-
Wash the cartridge with 10 mL of 0.1% TFA to remove unbound components.
-
Elute the bound peptides with a stepwise gradient of ACN. Collect fractions eluted with 20%, 40%, 60%, and 80% ACN in 0.1% TFA.
-
Assay each fraction for antimicrobial activity to identify the fraction(s) containing this compound. Typically, cationic AMPs elute at ACN concentrations between 20% and 60%.
-
Lyophilize the active fraction(s) to remove the solvent.
Cation Exchange Chromatography (CEX)
This step further purifies this compound based on its net positive charge.
Materials:
-
Cation exchange column (e.g., Mono S or SP Sepharose)
-
Binding buffer (Buffer A): 20 mM Sodium phosphate, pH 6.0
-
Elution buffer (Buffer B): 20 mM Sodium phosphate, 1 M NaCl, pH 6.0
-
FPLC or HPLC system
-
Lyophilized active fraction from SPE
Protocol:
-
Reconstitute the lyophilized active fraction from SPE in Buffer A.
-
Equilibrate the cation exchange column with Buffer A until a stable baseline is achieved.
-
Load the reconstituted sample onto the column.
-
Wash the column with Buffer A to remove unbound molecules.
-
Elute the bound peptides with a linear gradient of 0-100% Buffer B over 30-60 minutes.
-
Collect fractions and monitor the elution profile at 214 nm and 280 nm.
-
Assay the collected fractions for antimicrobial activity to identify the peak corresponding to this compound.
-
Pool the active fractions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final polishing step to achieve high purity of this compound.[1]
Materials:
-
C18 RP-HPLC column (e.g., Vydac C18)
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in ACN
-
HPLC system with a UV detector
-
Active fractions from CEX
Protocol:
-
Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B.
-
Inject the pooled active fractions from CEX onto the column.
-
Elute the peptides with a linear gradient of 5-65% Solvent B over 60 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the individual peaks in separate tubes.
-
Assay each peak for antimicrobial activity to identify the pure this compound peptide.
-
Pool the pure, active fractions and lyophilize to obtain the final product.
-
Confirm the purity and identity of the final product by mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Generalized Toll signaling pathway leading to AMP production.
References
In Vitro Synthesis of Coccinelline and its Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro synthesis of Coccinelline, a defensive alkaloid with significant research interest, and its direct precursor, Precoccinelline. It outlines both the proposed biosynthetic pathway and established chemical synthesis protocols.
Introduction
Coccinelline is a tricyclic alkaloid found in ladybugs of the Coccinella genus, where it serves as a protective agent against predators.[1][2] Its unique structure and biological activity have made it a subject of interest for chemical synthesis and potential applications in drug development. This application note details the methodologies for its synthesis, providing both a theoretical biosynthetic framework and practical chemical synthesis protocols.
Proposed Biosynthetic Pathway of Coccinelline
While the complete enzymatic cascade of Coccinelline biosynthesis is still under investigation, compelling evidence suggests a pathway originating from fatty acid metabolism.[1][2] The proposed pathway initiates with the synthesis of stearic acid, which then undergoes a series of modifications and cyclizations to form the core structure of Precoccinelline. The final step is the N-oxidation of Precoccinelline to yield Coccinelline.
The key stages of the proposed biosynthetic pathway are as follows:
-
Fatty Acid Synthesis: Acetyl-CoA is utilized to produce stearic acid (C18:0).[1]
-
Fatty Acid Modification: Stearic acid undergoes enzymatic modifications, including desaturation and oxidation.[1]
-
Nitrogen Incorporation: The nitrogen atom is incorporated from glutamine.[1][2]
-
Cyclization: The modified fatty acid chain cyclizes to form the perhydro-9b-azaphenalene skeleton of Precoccinelline.[1][2]
-
N-Oxidation: Precoccinelline is oxidized to form Coccinelline.[1][2]
Chemical Synthesis of Coccinelline and Precursors
A well-established and efficient method for the chemical synthesis of Precoccinelline is the Robinson-Schoepf reaction.[3] This one-pot reaction constructs the perhydro-9b-azaphenalene skeleton from simple starting materials. The subsequent oxidation of Precoccinelline yields Coccinelline.
Experimental Workflow for Chemical Synthesis
The general workflow for the chemical synthesis of Coccinelline involves two main stages: the synthesis of Precoccinelline followed by its oxidation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Precoccinelline via Robinson-Schoepf Reaction [3]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve methylamine hydrochloride (1.0 eq) and acetone dicarboxylic acid (1.0 eq) in a buffered aqueous solution (pH ~7).
-
To this solution, add a solution of glutaraldehyde (1.0 eq) in water.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. This may take several hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, make the reaction mixture basic by adding a suitable base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent such as ether.
-
-
Purification:
-
Combine the organic extracts and dry them over a suitable drying agent (e.g., Na₂SO₄).
-
Filter the solution and concentrate it under reduced pressure to obtain crude Precoccinelline.
-
The crude product can be further purified by crystallization or column chromatography.
-
Protocol 2: Oxidation of Precoccinelline to Coccinelline [3]
-
Reaction Setup:
-
Dissolve Precoccinelline (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the cooled solution.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC until all the Precoccinelline has been consumed.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude Coccinelline by flash column chromatography on silica (B1680970) gel to obtain the final product.
-
Quantitative Data
The following table summarizes the key quantitative data for synthesized Precoccinelline and Coccinelline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Precoccinelline | C₁₃H₂₃N | 193.33 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| Coccinelline | C₁₃H₂₃NO | 209.33 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
Note: Specific spectral data values were not detailed in the provided search results but are mentioned as having been determined.[3]
Conclusion
The in vitro synthesis of Coccinelline can be achieved through a two-step chemical process involving the Robinson-Schoepf reaction to form its precursor, Precoccinelline, followed by an oxidation step. While the biosynthetic pathway is not yet fully elucidated, the proposed route provides a valuable framework for further research into enzymatic synthesis. The protocols and data presented here offer a solid foundation for researchers and drug development professionals working with this intriguing alkaloid.
References
LC-MS/MS method for Coccinine quantification in biological samples
An LC-MS/MS method for the quantification of coccinine in biological samples is a critical tool for researchers in drug development and related scientific fields. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma, adaptable for other biological matrices. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
This method is based on the isolation of this compound and a stable isotope-labeled internal standard (IS) from a biological matrix, typically plasma, via protein precipitation.[1] This simple and rapid extraction technique is effective for removing the majority of proteinaceous matrix components.[2] Following extraction, the supernatant is injected into a liquid chromatography system for the separation of this compound and the IS from remaining matrix components on a C18 reversed-phase column.[2] The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[1] Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard, which corrects for variability during sample preparation and analysis.[1][3]
Materials and Reagents
-
Analytes: this compound reference standard (>99% purity), this compound-d4 (internal standard, >99% purity).[1]
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Deionized water (>18 MΩ·cm).[1]
-
Chemicals: Ammonium acetate (B1210297) (LC-MS grade).[1]
-
Biological Matrix: Blank human plasma.
Experimental Protocols
Preparation of Stock and Working Solutions[1]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d4 into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard (WS) Solutions: Perform serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.[1]
Sample Preparation (Protein Precipitation)[1]
-
Aliquot 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.[1]
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate.[1]
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.[2]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.[2]
-
-
Mass Spectrometry (MS):
Data Presentation
The following tables summarize the hypothetical quantitative data for the validated LC-MS/MS method for this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| MRM Transition (this compound) | m/z 304.2 → 182.2 (Quantifier), m/z 304.2 → 152.1 (Qualifier) |
| MRM Transition (this compound-d4) | m/z 308.2 → 186.2 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
References
Application Notes and Protocols for Bioassaying Coccinine's Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinine, a member of the coccinellid alkaloid family of natural products, has garnered significant interest for its potential insecticidal properties. These alkaloids, produced by ladybirds (family Coccinellidae), serve as a chemical defense mechanism against predators.[1] The mode of action for related compounds, such as precoccinelline, involves the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[2][3][4] This disruption of nAChR function leads to paralysis and eventual death of the insect.
These application notes provide a comprehensive guide for researchers to develop and execute a robust bioassay to evaluate the insecticidal efficacy of this compound. The following protocols are designed to be adaptable to various target insect species and laboratory settings.
Key Experimental Protocols
Several established bioassay methods can be adapted to assess the insecticidal activity of this compound. The choice of method will depend on the target insect, the mode of insecticide delivery to be tested (e.g., contact or ingestion), and available resources.[5][6][7]
General Laboratory Procedures
-
Insect Rearing: Maintain a healthy and homogenous population of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod) to ensure consistent and reproducible results.[6]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent, such as acetone, that is non-toxic to the test insects at the concentrations used.[6] From this stock solution, prepare a series of dilutions to determine the dose-response relationship.
Bioassay Methodologies
Three common and effective bioassay methods are detailed below: the Topical Application Bioassay, the Residual Film (Vial) Bioassay, and the Leaf-Dip Bioassay.
This method directly applies a known amount of the insecticide to the insect's body, making it ideal for determining the contact toxicity of this compound.[5][6]
Materials:
-
Micropipette or micro-applicator
-
This compound solutions of varying concentrations
-
Test insects (e.g., third-instar larvae of a model lepidopteran)
-
Petri dishes or ventilated containers
-
Insect diet
-
Forceps
Procedure:
-
Anesthetize the test insects (e.g., by chilling) to facilitate handling.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect.[6]
-
Treat a control group with the solvent alone.
-
Place each treated insect in an individual petri dish or ventilated container with an appropriate food source.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at predetermined time points (e.g., 24, 48, and 72 hours).
-
Consider an insect dead if it is unable to move when prodded with a fine brush.
-
Repeat the experiment at least three times.
This method assesses the toxicity of this compound when an insect comes into contact with a treated surface.[5][7][8]
Materials:
-
Glass vials (e.g., 20 mL scintillation vials)
-
This compound solutions of varying concentrations
-
Pipette
-
Vial roller or rotator
-
Test insects (e.g., adult beetles or flies)
-
Cotton plugs
Procedure:
-
Pipette a known volume (e.g., 0.5 mL) of a this compound solution into a glass vial.
-
Roll or rotate the vial on its side until the solvent has completely evaporated, leaving a uniform film of this compound on the inner surface.[7]
-
Prepare control vials using the solvent alone.
-
Introduce a known number of test insects (e.g., 10-20) into each vial.
-
Secure the vials with cotton plugs to allow for air circulation.
-
Store the vials in an upright position under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours.
-
Replicate each concentration and the control at least three times.
This method is particularly useful for evaluating the efficacy of this compound against herbivorous insects and for testing its potential as a systemic insecticide.[9][10]
Materials:
-
Fresh, untreated leaves from the host plant of the target insect
-
This compound solutions of varying concentrations
-
Beakers
-
Forceps
-
Filter paper
-
Petri dishes with moistened filter paper
-
Test insects (e.g., aphids, whiteflies, or larval stages of leaf-eating insects)
Procedure:
-
Excise fresh leaves from the host plant.
-
Dip each leaf into a specific concentration of the this compound solution for a set time (e.g., 10-30 seconds).[10]
-
Allow the leaves to air dry on filter paper.
-
Dip control leaves in the solvent only.
-
Place each treated leaf in a petri dish containing a moistened filter paper to maintain turgor.
-
Introduce a known number of test insects onto each leaf.
-
Seal the petri dishes and maintain them under controlled conditions.
-
Assess mortality at 24, 48, and 72 hours.
-
Perform a minimum of three replications for each treatment.
Data Presentation and Analysis
Summarize the quantitative data from the bioassays in clearly structured tables. The primary endpoint is typically the lethal concentration required to kill 50% of the test population (LC50).
Table 1: Hypothetical Mortality Data for this compound Topical Application Bioassay
| This compound Concentration (µ g/insect ) | Number of Insects Tested | Number of Dead Insects (48h) | Percent Mortality (%) |
| 0 (Control) | 30 | 1 | 3.3 |
| 0.1 | 30 | 5 | 16.7 |
| 0.5 | 30 | 14 | 46.7 |
| 1.0 | 30 | 25 | 83.3 |
| 2.0 | 30 | 29 | 96.7 |
Table 2: Calculated LC50 and LC90 Values for this compound
| Bioassay Method | Target Insect | LC50 (95% CI) | LC90 (95% CI) |
| Topical Application | Spodoptera litura (Larvae) | 0.55 (0.48 - 0.63) µ g/insect | 1.85 (1.62 - 2.11) µ g/insect |
| Residual Film | Musca domestica (Adult) | 1.20 (1.05 - 1.37) µg/cm² | 4.50 (3.95 - 5.13) µg/cm² |
| Leaf-Dip | Myzus persicae (Adult) | 25.5 (22.8 - 28.6) ppm | 85.2 (76.1 - 95.4) ppm |
Note: The data presented in these tables are for illustrative purposes only.
The mortality data should be corrected for control mortality using Abbott's formula. Probit analysis is the standard statistical method used to calculate LC50 and other lethal concentration values.[9]
Visualizations
Signaling Pathway
The proposed mechanism of action for this compound involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in insects.
Caption: Proposed signaling pathway for this compound's insecticidal action.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a bioassay to determine the insecticidal activity of this compound.
Caption: General experimental workflow for this compound bioassay.
Conclusion
The protocols and guidelines presented here offer a solid framework for the systematic evaluation of this compound's insecticidal properties. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for the potential development of this compound as a novel bio-insecticide. Further research could explore the sublethal effects of this compound on insect behavior and physiology, as well as its efficacy against a broader range of pest species.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Precoccinelline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.rdagriculture.in [journals.rdagriculture.in]
- 6. entomoljournal.com [entomoljournal.com]
- 7. scispace.com [scispace.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Unveiling the Nicotinic Acetylcholine Receptor Activity of Coccinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Their involvement in a wide array of physiological processes and pathological conditions, including nicotine (B1678760) addiction, neurodegenerative diseases, and certain cancers, makes them a significant target for drug discovery.[1][3] Coccinine, a natural alkaloid, has a structural resemblance to compounds known to interact with nAChRs. These application notes provide a comprehensive suite of protocols to systematically evaluate the effects of this compound on various nAChR subtypes, characterizing its potential as an agonist, antagonist, or allosteric modulator.
The protocols detailed below are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing a robust framework for the pharmacological profiling of novel compounds like this compound.
I. Preliminary Characterization and Subtype Selectivity
The initial phase of testing aims to determine if this compound interacts with nAChRs and to identify which subtypes it may selectively target. This is crucial as different nAChR subtypes, defined by their subunit composition, exhibit distinct pharmacological and physiological profiles.[4] For instance, the α4β2 subtype is a key target for nicotine dependence therapies, while the α7 subtype is implicated in cognitive function and inflammatory processes.[4]
Experimental Workflow: Initial Screening
Caption: Workflow for the initial screening of this compound's activity on nAChR subtypes.
Protocol 1: High-Throughput Functional Screening using a Fluorescent Membrane Potential Dye
This assay provides a rapid and reliable method to assess the functional activity of this compound on different nAChR subtypes by measuring changes in cell membrane potential.[1][5]
Materials:
-
Stable cell lines expressing the nAChR subtype of interest (e.g., CHO-α4β2, SH-EP1-α7).
-
Membrane potential-sensitive fluorescent dye kit.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Nicotine (as a reference agonist).
-
Mecamylamine (B1216088) (as a reference antagonist).
-
This compound stock solution.
-
384-well black, clear-bottom microplates.
-
Automated liquid handler and a fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the stable cell lines into 384-well plates at an optimized density and incubate overnight to allow for cell adherence.[1]
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution to each well. Incubate as per the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound or nicotine to the wells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound or mecamylamine before adding a fixed concentration of nicotine (e.g., EC80).
-
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in membrane potential upon receptor activation.[1]
-
Data Analysis:
-
Normalize the data to the response of the reference agonist (for agonist mode) or the inhibition by the reference antagonist (for antagonist mode).
-
Plot concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values for this compound on each nAChR subtype.
-
Hypothetical Data Summary: this compound Initial Screening
| nAChR Subtype | Mode | Parameter | This compound Value (µM) | Nicotine Value (µM) | Mecamylamine Value (µM) |
| α4β2 | Agonist | EC50 | > 100 | 0.5 | N/A |
| Antagonist | IC50 | 5.2 | N/A | 0.1 | |
| α7 | Agonist | EC50 | > 100 | 15 | N/A |
| Antagonist | IC50 | 25.8 | N/A | 1.2 | |
| α3β4 | Agonist | EC50 | > 100 | 50 | N/A |
| Antagonist | IC50 | 12.3 | N/A | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Mechanistic Studies: Binding Affinity and Electrophysiology
Following the initial functional screen, the next phase focuses on elucidating the mechanism of action of this compound. This involves determining its binding affinity to the receptor and characterizing its effects on the ion channel properties using electrophysiology.
Signaling Pathway: nAChR Activation and Blockade
Caption: Simplified signaling pathway of nAChR activation by an agonist and inhibition by an antagonist.
Protocol 2: Radioligand Binding Assay
This assay directly measures the affinity of this compound for the nAChR binding site by competing with a radiolabeled ligand.
Materials:
-
Membranes prepared from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-Epibatidine for high-affinity neuronal nAChRs).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of nicotine).
-
Assay buffer.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source and prepare membranes through differential centrifugation.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[6]
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value, which can be converted to the inhibitory constant (Ki).
Hypothetical Data Summary: this compound Binding Affinity
| nAChR Subtype | Radioligand | This compound Ki (µM) |
| α4β2 | [³H]-Epibatidine | 2.1 |
| α7 | [¹²⁵I]-α-Bungarotoxin | 15.5 |
| α3β4 | [³H]-Epibatidine | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC provides detailed information about the functional effects of this compound on the ion channel properties of nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
Agonist (e.g., acetylcholine).
-
This compound solutions.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
-
Compound Application:
-
Agonist Test: Apply increasing concentrations of this compound to determine if it elicits a current.
-
Antagonist Test: Co-apply a fixed concentration of acetylcholine with varying concentrations of this compound to measure the inhibition of the acetylcholine-induced current.
-
-
Data Analysis: Measure the peak current amplitude in response to agonist application. Plot concentration-response curves to determine EC50 or IC50 values.
III. Advanced Characterization: Cell-Based Functional Assays
To further understand the cellular consequences of this compound's interaction with nAChRs, assays that measure downstream signaling events, such as neurotransmitter release, can be employed.
Protocol 4: Dopamine (B1211576) Release Assay using PC12 Cells
This assay is useful for investigating the effect of this compound on nAChRs that modulate dopamine release, a key process in reward and addiction pathways.[7] PC12 cells endogenously express nAChR subtypes, including α3β2.[7]
Materials:
-
PC12 cells.
-
Cell culture reagents.
-
Agonist (e.g., nicotine).
-
This compound solutions.
-
Dopamine detection kit (e.g., ELISA or a luminescence-based assay).[7]
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate media. For some experiments, differentiation with Nerve Growth Factor (NGF) may be required to enhance nAChR expression and function.[7]
-
Assay Performance:
-
Plate the cells and allow them to adhere.
-
Wash the cells with a suitable buffer.
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with this compound before stimulating with a known dopamine-releasing agent like nicotine.
-
-
Dopamine Measurement: Collect the supernatant and measure the dopamine concentration using a validated detection method.
-
Data Analysis: Quantify the amount of dopamine released and plot it as a function of this compound concentration to determine its effect on dopamine release.
Hypothetical Data Summary: Effect of this compound on Dopamine Release
| Condition | Dopamine Release (as % of Nicotine control) |
| Vehicle Control | 5% |
| Nicotine (10 µM) | 100% |
| This compound (10 µM) | 8% |
| This compound (10 µM) + Nicotine (10 µM) | 45% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic investigation of the effects of a novel compound, exemplified by this compound, on nicotinic acetylcholine receptors. By employing a combination of high-throughput functional screening, binding assays, detailed electrophysiological characterization, and cell-based functional assays, researchers can thoroughly profile the pharmacological activity of new chemical entities. This multi-faceted approach is essential for identifying and characterizing promising lead compounds for the development of novel therapeutics targeting the nAChR system.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Electrophysiological Characterization of Coccinine's Neuronal Impact
Introduction
Coccinine is a novel alkaloid compound under investigation for its potential neuromodulatory properties. Understanding its precise effects on neuronal function is critical for evaluating its therapeutic potential and safety profile. Electrophysiology provides a direct measure of neuronal electrical activity, offering unparalleled insight into how a compound like this compound alters ion channel function, synaptic transmission, and network activity. These application notes provide detailed protocols for key electrophysiological techniques to characterize the neuronal impact of this compound.
Hypothesized Mechanism of Action: GABA-A Receptor Modulation
Preliminary studies suggest that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary mediator of fast synaptic inhibition in the central nervous system.[1][2] By binding to a site distinct from the GABA binding site, this compound is thought to enhance the receptor's response to GABA, leading to increased chloride influx and neuronal hyperpolarization.[3]
Application Note 1: Single-Neuron Analysis via Patch-Clamp Electrophysiology
Application: To investigate the direct effect of this compound on the function of GABA-A receptors at the single-cell level. Whole-cell patch-clamp allows for the precise measurement of inhibitory postsynaptic currents (IPSCs) and provides definitive evidence of receptor modulation.[4][5][6]
Protocol: Whole-Cell Voltage-Clamp Recording of mIPSCs
This protocol details the recording of miniature inhibitory postsynaptic currents (mIPSCs) from cultured hippocampal neurons.
1. Materials and Reagents:
-
Cell Culture: Primary hippocampal neurons cultured on glass coverslips for 12-14 days.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Gassed with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Pharmacological Agents: Tetrodotoxin (TTX, 1 µM) to block action potentials, and CNQX (20 µM) and AP5 (50 µM) to block excitatory currents. This compound stock solution (10 mM in DMSO).
-
Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, perfusion system.[4]
2. Experimental Procedure:
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.[5]
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.[4]
-
Approach a selected neuron with the pipette while applying positive pressure.
-
Upon contact, release pressure to form a high-resistance (>1 GΩ) seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Switch perfusion to aCSF containing TTX, CNQX, and AP5 to isolate GABA-A receptor-mediated mIPSCs.
-
Record a stable baseline of mIPSC activity for 5-10 minutes.
-
Apply this compound (e.g., at 1 µM, 10 µM, 100 µM) via the perfusion system for 5 minutes at each concentration.
-
Perform a final washout with the control aCSF (containing TTX/CNQX/AP5) for 10-15 minutes.
-
Analyze mIPSC frequency, amplitude, and decay kinetics using appropriate software.
Hypothetical Data Presentation
The following table summarizes the expected quantitative effects of this compound on mIPSCs, consistent with its role as a GABA-A receptor PAM.
| Parameter | Control | This compound (10 µM) | Washout |
| mIPSC Amplitude (pA) | 45.2 ± 3.1 | 75.8 ± 4.5 | 48.1 ± 3.5 |
| mIPSC Frequency (Hz) | 2.5 ± 0.4 | 2.6 ± 0.5 | 2.4 ± 0.4 |
| Decay Time (τ, ms) | 8.1 ± 0.7 | 15.3 ± 1.1 | 8.5 ± 0.8 |
Data represented as mean ± SEM.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Whole-cell patch-clamp recording from the cultured hippocampal neurons [bio-protocol.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Cell Culture-Based Assays of Coccinine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinine, also known as Sinococuline, is a morphinane alkaloid that has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, guidance on data interpretation, and an overview of the potential signaling pathways involved in its mechanism of action. The following assays are crucial for determining the cytotoxic and apoptotic potential of this compound, making it a compound of interest for further investigation in oncology and drug development.
Data Presentation
The cytotoxic effects of this compound have been evaluated against several cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) are key parameters to quantify a compound's potency.
Table 1: Cytotoxicity of this compound (Sinococuline) on Various Cell Lines
| Cell Line | Cell Type | Assay | IC50/CC50 (µg/mL) | Incubation Time (hours) | Citation |
| Vero | Monkey Kidney Epithelial | MTT | CC50: 19.72 | 48 | [1] |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | Effective Growth Inhibition | 24 | |
| L929 | Mouse Fibroblast | Not Specified | Effective Growth Inhibition | 24 | |
| Various | Eight Tumor Cell Lines | Not Specified | Effective Growth Inhibition | 24 |
Note: Specific IC50 values for the eight tumor cell lines mentioned in the study by M.H. Wong et al. (1996) were not provided in the publication.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for commonly used assays to evaluate the effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
-
This compound (Sinococuline)
-
Target cancer cell lines (e.g., HL-60, L929, and other relevant cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 0.5-1.0 x 10^5 cells/mL for suspension cells and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Materials:
-
This compound (Sinococuline)
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or other suppliers)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[6][7]
-
Incubation: Incubate the plate for the desired exposure time.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's formula.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Materials:
-
This compound (Sinococuline)
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for the Synthesis of Novel Coccinine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinine is a member of the coccinellid family of alkaloids, which are defensive chemicals produced by ladybugs. These alkaloids are characterized by a unique perhydro-9b-azaphenalene core structure. This compound and its analogs are of significant interest to the scientific community due to their potential biological activities, including their action as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). This property makes them promising lead compounds for the development of novel insecticides and other therapeutic agents. This document provides detailed methodologies for the synthesis of the core this compound scaffold and proposes strategies for the generation of novel analogs through functionalization of the core structure.
Core Synthetic Strategies for the Perhydro-9b-azaphenalene Scaffold
Two primary strategies have been established for the synthesis of the perhydro-9b-azaphenalene skeleton, the core of this compound and related alkaloids. These are the Robinson-Schoepf reaction and a stereodivergent approach utilizing an intramolecular aza-[3+3] annulation.
Robinson-Schoepf Reaction: A Biomimetic Approach
This classical one-pot reaction mimics the biosynthesis of tropinone (B130398) alkaloids and can be adapted for the stereospecific synthesis of the precoccinelline (B15476410) skeleton, a direct precursor to the this compound core.
-
Reaction Setup: A solution of glutaraldehyde (B144438) (1.0 eq) in water is added to a solution of methylamine (B109427) hydrochloride (1.0 eq) and acetonedicarboxylic acid (1.0 eq) in a buffered aqueous solution (pH ~7).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Extraction: The reaction mixture is made basic with NaOH (to pH > 10) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.
| Reagent | Molar Equivalent |
| Glutaraldehyde | 1.0 |
| Methylamine Hydrochloride | 1.0 |
| Acetonedicarboxylic Acid | 1.0 |
| Phosphate Buffer (pH ~7) | - |
| Sodium Hydroxide | As needed |
| Diethyl Ether | - |
| Sodium Sulfate | - |
A generalized workflow for the Robinson-Schoepf reaction.
Caption: Robinson-Schoepf reaction workflow.
Intramolecular Aza-[3+3] Annulation: A Stereodivergent Approach
This strategy allows for the construction of the tricyclic core with excellent control over the relative stereochemistry at multiple centers, offering flexibility in synthesizing various stereoisomers.
-
Preparation of the Substrate: The enone precursor is synthesized by coupling a suitable chiral amine derivative with a dienophile precursor.
-
Cyclization Conditions: To a solution of the enone precursor in a suitable solvent (e.g., dichloromethane) at a low temperature (-78 °C), a Lewis acid (e.g., TiCl₄) is added dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.
| Reagent | Molar Equivalent |
| Enone Precursor | 1.0 |
| Lewis Acid (e.g., TiCl₄) | 1.1-1.5 |
| Dichloromethane | - |
| Saturated NaHCO₃ (aq) | - |
| Sodium Sulfate | - |
A generalized workflow for the intramolecular aza-[3+3] annulation.
Caption: Aza-[3+3] annulation workflow.
Synthesis of Novel this compound Analogs via Late-Stage Functionalization
The synthesis of novel this compound analogs can be achieved by introducing functional groups onto the perhydro-9b-azaphenalene core. A key transformation for accessing this compound and its hydroxylated analogs is the late-stage C-H oxidation of the saturated heterocyclic core.
Proposed Protocol: Hydroxylation of the Perhydro-9b-azaphenalene Core
This proposed protocol is based on modern C-H oxidation methods for saturated nitrogen heterocycles and would need to be optimized for the specific substrate.
-
Reaction Setup: To a solution of the perhydro-9b-azaphenalene core (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or a biphasic system), add a photocatalyst (e.g., a flavin-based catalyst) and an appropriate oxidant (e.g., H₂O₂ or O₂ from air).
-
Reaction Conditions: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours. The reaction should be carried out under an inert atmosphere if using a peroxide-based oxidant.
-
Reaction Monitoring: The reaction progress is monitored by LC-MS to observe the formation of hydroxylated products.
-
Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Purification: The resulting mixture of hydroxylated isomers is separated and purified by preparative HPLC to yield the desired this compound analogs.
| Reagent/Component | Molar Equivalent/Condition |
| Perhydro-9b-azaphenalene Core | 1.0 |
| Photocatalyst (e.g., Flavin) | 0.01-0.05 |
| Oxidant (e.g., H₂O₂) | 2.0-5.0 |
| Solvent (e.g., Acetonitrile) | - |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
Strategies for Synthesizing Novel Analogs
-
Modification of Starting Materials in Core Synthesis:
-
In the Robinson-Schoepf reaction, substituted glutaraldehyde or acetonedicarboxylic acid derivatives can be used to introduce functionality at various positions of the core structure.
-
In the aza-[3+3] annulation, the enone precursor can be modified to incorporate different substituents, which will be carried through to the final tricyclic product.
-
-
Varying Late-Stage Functionalization:
-
Employing different C-H functionalization reagents can lead to the introduction of various functional groups other than hydroxyl groups, such as halogens, alkyl groups, or amino groups.
-
The regioselectivity of the C-H functionalization can potentially be controlled by using different catalysts or directing groups, leading to a library of regioisomeric analogs.
-
Biological Activity and Signaling Pathway
Coccinellid alkaloids, including this compound, are known to act as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for synaptic transmission in the central nervous system of insects. By binding to an allosteric site within the ion channel of the nAChR, these alkaloids block the flow of ions, leading to neurotoxicity.[1] This mechanism of action is a key area of interest for the development of new insecticides.
A simplified diagram of the proposed signaling pathway inhibition by this compound analogs.
References
Formulation of Coccinine for Agricultural Use: Application Notes and Protocols
Disclaimer: The term "Coccinine" is ambiguous in scientific literature, referring to several distinct chemical compounds. This document addresses the formulation of two compounds with high potential for agricultural applications, often associated with similar-sounding names: Coccinelline , an insecticidal alkaloid from ladybird beetles, and Coccinin , an antifungal peptide from runner beans. Researchers should verify the specific "this compound" of interest for their application.
Part 1: Formulation of Coccinelline Alkaloid as a Bioinsecticide
Coccinelline and related alkaloids found in ladybird beetles (family Coccinellidae) are potent neurotoxins to many invertebrate pests. Their mode of action often involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death. This makes them promising candidates for the development of novel bioinsecticides.
Application Notes
1.1. Active Ingredient Properties:
-
Chemical Class: Alkaloid
-
Source: Ladybird beetles (e.g., Coccinella septempunctata)
-
Mode of Action: Neurotoxin, acting as a non-competitive antagonist of insect nAChRs.
-
Target Pests: Effective against a range of soft-bodied insects, including aphids, mealybugs, thrips, and whiteflies. Also exhibits antifeedant and repellent properties.
-
Solubility: Generally soluble in organic solvents and slightly soluble in water.
1.2. Formulation Goals:
-
Enhance stability of the alkaloid under field conditions (UV light, temperature fluctuations).
-
Improve solubility and dispersibility in water for spray applications.
-
Increase contact and penetration of the active ingredient into the target pest.
-
Minimize phytotoxicity to the treated crops.
1.3. Example Formulation: Emulsifiable Concentrate (EC)
An emulsifiable concentrate is a common formulation for water-insoluble active ingredients like alkaloids. It forms a stable emulsion when mixed with water.
| Component | Function | Example Composition (% w/w) |
| Coccinelline Alkaloid (Technical Grade) | Active Ingredient | 5 - 15% |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 60 - 75% |
| Emulsifier Blend (e.g., Calcium Dodecylbenzene Sulfonate & Castor Oil Ethoxylate) | Emulsifying Agent | 10 - 15% |
| Stabilizer (e.g., Epoxidized Soybean Oil) | UV Protectant, Stabilizer | 1 - 3% |
| Adjuvant (e.g., Methylated Seed Oil) | Penetrant, Spreader | 3 - 7% |
1.4. Quantitative Efficacy Data (Ladybird Alkaloids):
While specific LD50/LC50 values for pure Coccinelline against many agricultural pests are not widely published, studies on related ladybird alkaloids and crude extracts demonstrate significant bioactivity.
| Alkaloid/Extract | Target Pest | Bioassay Type | Observed Effect |
| Adaline (related ladybird alkaloid) | Myzus persicae (Green Peach Aphid) | Electrophysiology | Potent antagonist of nAChRs |
| Coccinella septempunctata Extract | Acyrthosiphon pisum (Pea Aphid) | Feeding Bioassay | Significant feeding deterrence |
| Loline Alkaloids (structurally similar) | Haematobia irritans (Horn Fly) | Feeding Bioassay | Antifeedant activity at 0.25 - 1.0 µg/µL[1] |
| Imidacloprid (Commercial nAChR antagonist) | Harmonia axyridis (Ladybird) | Topical Application | LC50 of 30.3 mg/L for 3rd instar larvae[2] |
Note: Data on commercial insecticides is provided for context on nAChR-targeting compounds.
Experimental Protocols
1.5. Protocol for Preparation of a Coccinelline EC Formulation:
-
In a suitable chemical-resistant vessel, dissolve the technical grade Coccinelline alkaloid in the aromatic solvent. Mix thoroughly until fully dissolved.
-
In a separate container, prepare the emulsifier blend.
-
Slowly add the emulsifier blend to the alkaloid-solvent mixture while continuously stirring.
-
Add the stabilizer and adjuvant to the mixture, continuing to stir until a homogenous solution is achieved.
-
Store the final EC formulation in a sealed, labeled, and appropriate container in a cool, dark place.
1.6. Protocol for Insecticidal Efficacy Testing (Leaf-Dip Bioassay): [3][4][5][6][7]
-
Preparation of Test Solutions: Prepare a series of dilutions of the Coccinelline EC formulation in water. A typical range would be from 1 to 1000 ppm. Include a negative control (water only) and a positive control (a commercial insecticide with a similar mode of action).
-
Leaf Preparation: Select healthy, untreated leaves from the host plant of the target insect pest.
-
Dipping: Using forceps, dip each leaf into a test solution for 10-20 seconds, ensuring complete coverage.[5]
-
Drying: Allow the leaves to air dry on a wire rack for at least one hour.
-
Insect Infestation: Place the dried leaves into petri dishes or ventilated containers. Introduce a known number of target insects (e.g., 20 adult aphids) onto each leaf.
-
Incubation: Maintain the bioassay containers at controlled temperature and humidity conditions suitable for the insect species.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Part 2: Formulation of Coccinin Peptide as a Biofungicide
"Coccinin" is an antifungal peptide isolated from scarlet runner beans (Phaseolus coccineus). It belongs to the defensin (B1577277) family of peptides, which are known for their broad-spectrum antimicrobial activity. Plant defensins often act by disrupting the fungal cell membrane and inhibiting fungal growth.
Application Notes
2.1. Active Ingredient Properties:
-
Chemical Class: Peptide (Defensin)
-
Source: Seeds of Phaseolus coccineus (Scarlet Runner Bean) and other Phaseolus species.[8]
-
Mode of Action: Disrupts fungal cell membranes, leading to leakage of cellular contents and inhibition of hyphal growth.
-
Target Pathogens: Demonstrates activity against a range of phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.[8]
-
Solubility: Generally water-soluble.
2.2. Formulation Goals:
-
Protect the peptide from enzymatic degradation in the field.
-
Enhance adhesion and spreading on the plant surface.
-
Ensure stability during storage.
-
Facilitate uptake or interaction with fungal pathogens.
2.3. Example Formulation: Water-Dispersible Granule (WDG) with Nano-encapsulation:
Water-dispersible granules are a solid formulation that disperses in water to form a suspension. Nano-encapsulation can protect the peptide from degradation.
| Component | Function | Example Composition (% w/w) |
| Coccinin Peptide (Lyophilized) | Active Ingredient | 1 - 5% |
| Biodegradable Polymer (e.g., Chitosan) | Encapsulating Agent | 10 - 20% |
| Dispersing Agent (e.g., Sodium Lignosulfonate) | Dispersant | 5 - 10% |
| Wetting Agent (e.g., Sodium Dodecyl Sulfate) | Wetting Agent | 2 - 5% |
| Binder (e.g., Polyvinylpyrrolidone) | Granulating Agent | 1 - 3% |
| Inert Carrier (e.g., Kaolin Clay) | Carrier | Balance to 100% |
2.4. Quantitative Efficacy Data (Defensins from Phaseolus and other plants):
| Peptide (Source) | Target Pathogen | Efficacy Metric | Value (µM) |
| Coccinin (P. coccineus) | Fusarium oxysporum | MIC | 81[9] |
| Coccinin (P. coccineus) | Botrytis cinerea | MIC | 109[9] |
| Coccinin (P. coccineus) | Rhizoctonia solani | MIC | 134[9] |
| Defensin (P. vulgaris 'Cloud Bean') | Mycosphaerella arachidicola | IC50 | 1.8[10] |
| Defensin (P. vulgaris 'Cloud Bean') | Fusarium oxysporum | IC50 | 2.2[11] |
| MtDef4 (Medicago truncatula) | Botrytis cinerea | MIC | 0.75 - 1.5[12] |
| MtDef4 (Medicago truncatula) | Fusarium graminearum | MIC | 1.5[12] |
IC50: Concentration for 50% inhibition of growth. MIC: Minimum Inhibitory Concentration.
Experimental Protocols
2.5. Protocol for Preparation of a Coccinin WDG Formulation:
-
Nano-encapsulation: Prepare a solution of the biodegradable polymer. Separately, dissolve the lyophilized Coccinin peptide in a suitable buffer. Mix the two solutions under controlled conditions (e.g., using ionic gelation or coacervation) to form peptide-loaded nanoparticles. Lyophilize the resulting nanoparticles.
-
Blending: In a blender, thoroughly mix the encapsulated peptide with the inert carrier, dispersing agent, and wetting agent.
-
Granulation: Add the binder solution to the powder blend and mix to form a wet mass.
-
Extrusion: Pass the wet mass through an extruder to form granules of a desired diameter.
-
Drying: Dry the granules in a fluid bed dryer until the moisture content is within the specified range.
-
Sieving: Sieve the dried granules to obtain a uniform particle size.
2.6. Protocol for Antifungal Efficacy Testing (Broth Microdilution Assay): [13][14][15][16][17]
-
Preparation of Fungal Inoculum: Culture the target fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar). Harvest fungal spores or mycelial fragments and suspend them in a sterile saline solution. Adjust the suspension to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of Test Plate: In a 96-well microtiter plate, add 100 µL of a suitable broth medium (e.g., Potato Dextrose Broth) to each well.
-
Serial Dilution: Add 100 µL of a stock solution of the Coccinin formulation to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the dilution series.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a positive control (a commercial fungicide) and a negative control (no antifungal agent).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for 48-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the formulation that results in no visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Coccinin, an antifungal peptide with antiproliferative and HIV-1 reverse transcriptase inhibitory activities from large scarlet runner beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Defensins to Develop Eco-Friendly Alternatives to Synthetic Fungicides to Control Phytopathogenic Fungi and Their Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An antifungal defensin from Phaseolus vulgaris cv. ‘Cloud Bean’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An antifungal defensin from Phaseolus vulgaris cv. 'Cloud Bean' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modes of action and potential as a peptide‐based biofungicide of a plant defensin MtDef4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cocaine as a Pharmacological Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a tropane (B1204802) alkaloid derived from the coca plant, is a potent central nervous system stimulant. Its well-characterized mechanism of action, primarily the blockade of monoamine transporters, makes it a valuable pharmacological tool for investigating the roles of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in various neural circuits and behaviors. These application notes provide an overview of cocaine's pharmacological properties, detailed protocols for its use in key neuroscience experiments, and a summary of its effects on intracellular signaling pathways.
Pharmacological Data
The primary molecular targets of cocaine are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting these transporters, cocaine increases the extracellular concentrations of their respective neurotransmitters. The binding affinities of cocaine for these transporters are summarized below.
| Transporter | Species | Kᵢ (nM) | Reference |
| Dopamine Transporter (DAT) | Human | 230 | [1] |
| Rat | 230 | [2] | |
| Serotonin Transporter (SERT) | Human | 740 | [1] |
| Rat | - | ||
| Norepinephrine Transporter (NET) | Human | 480 | [1] |
| Rat | - |
Signaling Pathways
Cocaine's primary mechanism of action is the blockade of monoamine transporters, leading to an accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. The elevated levels of these neurotransmitters result in the activation of their respective postsynaptic receptors, triggering downstream signaling cascades.
The downstream effects of increased dopamine are primarily mediated by D1 and D2 dopamine receptors, which are G-protein coupled receptors that initiate distinct intracellular signaling cascades.
Experimental Protocols
Cocaine-Induced Locomotor Sensitization in Rats
Objective: To measure the development of behavioral sensitization to the locomotor-activating effects of cocaine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cocaine hydrochloride (dissolved in 0.9% saline)
-
0.9% saline (vehicle control)
-
Locomotor activity chambers equipped with photobeam detectors
-
Syringes and needles for intraperitoneal (i.p.) injections
Protocol:
-
Habituation: Individually house rats and handle them for 3-5 days prior to the experiment. Habituate the rats to the locomotor activity chambers for 30-60 minutes for 2-3 days.
-
Sensitization Induction:
-
Withdrawal: After the last injection, leave the rats undisturbed in their home cages for a withdrawal period of 7-10 days.
-
Challenge:
-
On the challenge day, administer a lower dose of cocaine (e.g., 10 mg/kg) to all rats (both the original cocaine and saline groups).
-
Immediately place the rats in the locomotor activity chambers and record activity for 60-120 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity as total distance traveled or number of beam breaks.
-
Compare the locomotor response to the cocaine challenge between the group pre-treated with cocaine and the group pre-treated with saline. A significantly greater response in the cocaine pre-treated group indicates sensitization.
-
Cocaine Conditioned Place Preference (CPP) in Mice
Objective: To assess the rewarding properties of cocaine by measuring the preference for a context previously paired with the drug.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Cocaine hydrochloride (dissolved in 0.9% saline)
-
0.9% saline (vehicle control)
-
Conditioned place preference apparatus with two distinct compartments
-
Syringes and needles for i.p. injections
Protocol:
-
Pre-Test (Day 1):
-
Place each mouse in the central compartment of the CPP apparatus and allow free access to both compartments for 15-20 minutes.
-
Record the time spent in each compartment to determine initial preference.
-
-
Conditioning (Days 2-5):
-
This phase consists of four conditioning sessions, one in the morning and one in the afternoon, for four days.
-
On conditioning days, administer an i.p. injection of cocaine (e.g., 10 mg/kg) and immediately confine the mouse to one compartment for 30 minutes.
-
In the other session on the same day, administer an i.p. injection of saline and confine the mouse to the opposite compartment for 30 minutes.
-
The drug-paired compartment should be counterbalanced across mice to avoid bias.
-
-
Post-Test (Day 6):
-
Place each mouse in the central compartment and allow free access to both compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.
-
A significant increase in the preference score indicates a conditioned place preference for cocaine.
-
Western Blotting for Phospho-CREB in the Nucleus Accumbens
Objective: To measure the activation of the transcription factor CREB in the nucleus accumbens following cocaine administration.
Materials:
-
Rats or mice treated with cocaine or saline (as in the sensitization protocol)
-
Dissection tools
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Collection: 30-60 minutes after the final cocaine or saline injection, euthanize the animals and rapidly dissect the nucleus accumbens on ice.
-
Protein Extraction: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB to normalize the phospho-CREB signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-CREB to total CREB.
In Situ Hybridization for c-fos mRNA in the Striatum
Objective: To visualize and quantify the expression of the immediate early gene c-fos, a marker of neuronal activation, in the striatum following cocaine administration.
Materials:
-
Rats or mice treated with cocaine or saline
-
Cryostat
-
Microscope slides
-
Hybridization buffer
-
Radiolabeled (e.g., ³⁵S) or digoxigenin (B1670575) (DIG)-labeled c-fos riboprobe
-
Wash buffers
-
Autoradiography film or anti-DIG antibody and detection reagents
-
Microscope and image analysis software
Protocol:
-
Tissue Preparation: 30-90 minutes after cocaine or saline injection, euthanize the animals and rapidly remove the brains.[5][6] Freeze the brains in isopentane (B150273) cooled with dry ice.
-
Sectioning: Cut coronal sections (e.g., 10-20 µm) through the striatum using a cryostat and mount them on slides.
-
Hybridization:
-
Pretreat the sections to enhance probe penetration.
-
Apply the hybridization buffer containing the c-fos riboprobe to the sections and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).
-
-
Washing: Wash the slides in a series of increasingly stringent buffers to remove non-specifically bound probe.
-
Detection:
-
For radiolabeled probes, expose the slides to autoradiography film.
-
For DIG-labeled probes, incubate the slides with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric substrate.
-
-
Data Analysis:
-
Quantify the hybridization signal using densitometry on the autoradiograms or by counting the number of labeled cells in specific striatal subregions.
-
Compare the c-fos mRNA expression between cocaine- and saline-treated animals.
-
Conclusion
Cocaine is a powerful tool for dissecting the neurobiology of monoaminergic systems and their involvement in reward, motivation, and addiction. The protocols and data presented here provide a foundation for researchers to utilize cocaine effectively in their neuroscience research. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Behavioral sensitization to cocaine in rats: Evidence for temporal differences in dopamine D3 and D2 receptor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
Field Trial Methodology for Coccinine-Based Biopesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinine, an alkaloid derived from Coccinellidae (ladybugs), represents a promising new class of biopesticides. Its unique mode of action as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects offers a potential alternative to conventional synthetic insecticides, particularly in managing resistant pest populations.[1][2] This document provides detailed application notes and protocols for conducting robust field trials to evaluate the efficacy and environmental safety of this compound-based biopesticides. The methodologies outlined herein are designed to generate reliable data for regulatory approval and product development.
The primary target pests for this compound-based biopesticides are soft-bodied insects, including aphids, mealybugs, and scale insects, which are known prey for ladybird beetles.[3][4] The protocols will cover experimental design, application procedures, data collection on target and non-target organisms, and statistical analysis to ensure the comprehensive evaluation of the biopesticide's performance.
Signaling Pathway: Antagonism of Nicotinic Acetylcholine Receptors
This compound exerts its insecticidal effect by disrupting nerve signal transmission in target pests. Unlike neonicotinoids, which are nAChR agonists, this compound acts as a non-competitive antagonist. This means it binds to a site on the receptor different from the acetylcholine binding site, inducing a conformational change that prevents the ion channel from opening. This blockage of ion flow disrupts the excitatory neurotransmission, leading to paralysis and eventual death of the insect. This distinct mechanism of action suggests a lower likelihood of cross-resistance with existing insecticide classes.
Experimental Protocols
Protocol for Laboratory Bioassay
Objective: To determine the median lethal concentration (LC50) and median lethal dose (LD50) of the this compound-based biopesticide against the target pest.
Materials:
-
This compound-based biopesticide formulation
-
Target insects (e.g., aphids, whiteflies)
-
Host plants
-
Petri dishes or ventilated containers
-
Micropipettes
-
Spray tower or hand sprayer
-
Stereomicroscope
-
Controlled environment chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound-based biopesticide in distilled water. A minimum of five concentrations resulting in mortality between 10% and 90% should be used. A control group treated with water only is mandatory.
-
Leaf-Dip Bioassay (for sucking insects):
-
Excise leaves from untreated host plants.
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry for 1-2 hours.
-
Place the treated leaves in petri dishes with a moistened filter paper.
-
Introduce a known number of target insects (e.g., 20-30 adult aphids) onto each leaf.
-
Seal the petri dishes with a ventilated lid.
-
-
Spray Bioassay:
-
Place a known number of target insects on host plants in cages.
-
Apply the test solutions using a calibrated spray tower to ensure uniform coverage.
-
Allow the treated plants to dry.
-
-
Incubation: Place all experimental units in a controlled environment chamber.
-
Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Statistical Analysis: Analyze the data using probit analysis to determine the LC50 and LD50 values with 95% confidence limits.
Protocol for Field Efficacy Trial
Objective: To evaluate the efficacy of the this compound-based biopesticide in controlling target pest populations under field conditions and to assess its impact on crop yield and quality.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments:
-
T1: Untreated Control (water spray)
-
T2: this compound-based Biopesticide - Low Dose (e.g., X g/ha)
-
T3: this compound-based Biopesticide - Medium Dose (e.g., 1.5X g/ha)
-
T4: this compound-based Biopesticide - High Dose (e.g., 2X g/ha)
-
T5: Positive Control (a registered commercial insecticide for the target pest)
-
-
Replicates: A minimum of four replicates for each treatment.
-
Plot Size: Each plot should be at least 20 m². A buffer zone of at least 1 meter should be maintained between plots to prevent spray drift.
Application Procedure:
-
Timing: Apply the treatments when the pest population reaches a predetermined economic threshold.
-
Equipment: Use a calibrated sprayer (e.g., backpack sprayer) to ensure uniform application. The spray volume should be sufficient to achieve thorough coverage of the plant canopy.
-
Frequency: The number of applications will depend on the pest's life cycle and the persistence of the biopesticide. Typically, 1-3 applications at 7-14 day intervals are common in biopesticide trials.
Data Collection:
-
Pest Population:
-
Pre-treatment count: Record the number of target pests on a random sample of plants in each plot before the first application.
-
Post-treatment counts: Record pest numbers at 3, 7, and 14 days after each application.
-
-
Crop Phytotoxicity: Visually assess each plot for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) at 3 and 7 days after each application, using a 0-10 scale (0 = no damage, 10 = complete kill).
-
Non-Target Organisms:
-
Monitor the population of beneficial insects (e.g., ladybugs, lacewings, parasitic wasps) in each plot using visual counts or yellow sticky traps.
-
Record any observed mortality of non-target organisms.
-
-
Yield Data: At the end of the trial, harvest the crop from a designated area within each plot and measure the total and marketable yield.
Statistical Analysis:
-
Analyze the pest population data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
-
Calculate the percentage of pest reduction for each treatment relative to the untreated control.
Data Presentation
Quantitative data from the field trials should be summarized in clearly structured tables for easy comparison.
Table 1: Efficacy of this compound-Based Biopesticide on Target Pest Population
| Treatment | Dose (g/ha) | Mean Pest Population (Pre-treatment) | Mean Pest Population (7 Days Post-Application) | Percent Reduction (%) |
| Untreated Control | - | 150.5 a | 145.2 a | - |
| This compound - Low | 500 | 152.3 a | 65.8 b | 54.7 |
| This compound - Medium | 750 | 148.9 a | 40.1 c | 72.4 |
| This compound - High | 1000 | 155.1 a | 25.6 d | 82.4 |
| Positive Control | - | 151.7 a | 22.3 d | 84.6 |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Table 2: Impact of this compound-Based Biopesticide on Crop Yield
| Treatment | Dose (g/ha) | Marketable Yield (t/ha) | Yield Increase over Control (%) |
| Untreated Control | - | 15.2 d | - |
| This compound - Low | 500 | 20.5 c | 34.9 |
| This compound - Medium | 750 | 24.8 b | 63.2 |
| This compound - High | 1000 | 28.1 a | 84.9 |
| Positive Control | - | 29.5 a | 94.1 |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Table 3: Assessment of Non-Target Effects on Beneficial Insects
| Treatment | Dose (g/ha) | Mean Ladybug Population (per plant) | Mean Lacewing Larvae Population (per plant) |
| Untreated Control | - | 5.2 a | 3.8 a |
| This compound - Low | 500 | 4.9 a | 3.5 a |
| This compound - Medium | 750 | 4.5 a | 3.2 a |
| This compound - High | 1000 | 4.1 a | 2.9 ab |
| Positive Control | - | 1.5 b | 0.8 c |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Formulation and Application Considerations
This compound-based biopesticides can be formulated in various ways to enhance their stability and efficacy.[5][6][7][8] Common formulations include:
-
Wettable Powders (WP): A dry formulation that is mixed with water to form a suspension for spraying.
-
Suspension Concentrates (SC): A stable suspension of the active ingredient in a fluid, intended for dilution with water before use.
-
Granules (GR): A solid formulation for soil application, which slowly releases the active ingredient.[6]
The choice of formulation will depend on the target pest, crop, and application equipment. Adjuvants may be added to the formulation to improve spreading, sticking, and penetration of the active ingredient.
Logical Relationships in Trial Design
The successful execution of a field trial relies on a logical progression of steps, from initial planning to final data analysis. The following diagram illustrates the key relationships and dependencies in the trial design process.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the field evaluation of this compound-based biopesticides. Adherence to these methodologies will ensure the generation of high-quality, scientifically valid data that can be used to assess the efficacy and environmental impact of these novel pest management agents. Rigorous testing is crucial for the successful development and registration of biopesticides that can contribute to sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9vom.in [9vom.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijcmas.com [ijcmas.com]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. Formulation, Application and Commercialization of Biopesticides in India | Asia Pacific Biofertilizer and Biopesticide Information Platform [apbb.fftc.org.tw]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coccinelline Alkaloid Extraction from Coccinellidae
Introduction: Welcome to the Technical Support Center for optimizing the extraction of defensive alkaloids from ladybugs (family Coccinellidae). This guide is designed for researchers, scientists, and drug development professionals. While the initial query focused on "Coccinine," our comprehensive review of scientific literature indicates that the primary and well-documented defensive alkaloid in many ladybug species is Coccinelline [1][2][3]. The compound listed as this compound in some chemical databases is typically associated with plant sources, not insects[4][5]. Therefore, this guide will focus on the principles and troubleshooting for the extraction of Coccinelline and related ladybug alkaloids to ensure scientific accuracy and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is Coccinelline and why is it extracted from ladybugs?
Coccinelline is a defensive alkaloid that belongs to the perhydroazaphenalene class of compounds. It is produced by several species of ladybugs, most notably the seven-spot ladybug (Coccinella septempunctata), to protect them from predators[2][3]. In its natural form, it often exists as a salt, Coccinelline N-oxide, which is water-soluble, while its free base, precoccinelline, is lipid-soluble. There is significant interest in these alkaloids as potential lead structures for novel insecticides and other pharmaceutical applications due to their biological activity[3][6].
Q2: What is the general principle behind Coccinelline extraction?
The most common method for extracting Coccinelline is a multi-step process involving solvent extraction followed by an acid-base liquid-liquid extraction to isolate the basic alkaloid from other biological materials[2][7]. The typical workflow is as follows:
-
Homogenization: The ladybug material (whole bodies) is mechanically disrupted in a solvent, usually methanol (B129727) or ethanol, to lyse cells and dissolve the alkaloids.
-
Initial Extraction & Separation: The homogenate is centrifuged to separate the solid biomass from the liquid supernatant containing the alkaloids.
-
Acid-Base Extraction: The pH of the supernatant is manipulated to separate the basic alkaloids from neutral and acidic compounds. The alkaloids are protonated in an acidic aqueous solution and then deprotonated with a base to be extracted into an immiscible organic solvent[2].
-
Drying and Concentration: The final organic extract is dried to remove residual water and concentrated to yield the crude alkaloid.
Q3: Which ladybug species is the best source for Coccinelline?
The seven-spot ladybug (Coccinella septempunctata) is the most well-documented and widely used source for Coccinelline[2][3]. However, other species produce a diverse array of defensive alkaloids, such as Adaline from Adalia bipunctata and Harmonine from Harmonia axyridis[6][8][9]. The choice of species will depend on the specific alkaloid of interest.
Q4: What factors can influence the yield of alkaloids?
Several factors can significantly impact the final yield of Coccinelline:
-
Ladybug Species and Age: Different species produce different alkaloids and quantities[9].
-
Diet: The quality of the aphid diet can affect the rate of alkaloid biosynthesis[10].
-
Stress Levels: Ladybugs produce and secrete alkaloids in a process called "reflex bleeding" when threatened. The method of collection and handling can influence the amount present at the time of extraction[6][8].
-
Extraction Solvent and pH: The choice of solvents and the precise control of pH during the acid-base extraction are critical for separation efficiency[11][12].
-
Storage of Biomass: Fresh or properly frozen (-20°C or -80°C) ladybugs should be used to prevent degradation of the target compounds.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Alkaloid Yield in Final Extract | 1. Inefficient Homogenization: Incomplete cell disruption leaves alkaloids trapped in the biomass. 2. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic (pH < 2) to protonate the alkaloids or not sufficiently basic (pH > 9) for the final extraction. 3. Alkaloid Degradation: Exposure to excessive heat during solvent evaporation or prolonged contact with strong acids/bases. 4. Insufficient Solvent Volume: The solvent-to-solid ratio was too low for effective extraction[11]. | 1. Ensure thorough homogenization using a mechanical homogenizer or by grinding frozen samples in liquid nitrogen. 2. Calibrate your pH meter and use a dropwise addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to carefully control the pH at each step. 3. Use a rotary evaporator at low temperatures (<40°C) and minimize the duration of the acid/base steps. 4. Increase the solvent-to-solid ratio. A common starting point is 10 mL of solvent per 1 g of biomass[2]. |
| Formation of an Emulsion During Liquid-Liquid Extraction | 1. Vigorous Shaking: Excessive agitation of the separatory funnel can create a stable emulsion. 2. High Concentration of Lipids/Surfactants: Natural lipids and proteins from the insect can act as emulsifying agents. | 1. Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Allow the funnel to sit for an extended period. If necessary, the mixture can be centrifuged at low speed. |
| Final Extract is an Oily, Impure Substance | 1. Inefficient Removal of Lipids: The initial solvent (e.g., methanol) extracted a large number of lipids which were not fully removed. 2. Incomplete Phase Separation: Some of the non-alkaloid-containing organic layer was carried over during the acid wash step. | 1. Before acidification, perform a preliminary defatting step by partitioning the methanolic extract with a nonpolar solvent like hexane (B92381). Discard the hexane layer. 2. Be meticulous during the liquid-liquid extraction. Ensure the layers have fully separated before draining and avoid collecting the interface between layers. |
| Inconsistent Yields Between Batches | 1. Variability in Ladybug Biomass: Differences in the age, diet, or sex of the ladybugs collected[9][10]. 2. Procedural Drift: Minor, unintentional variations in extraction protocol between experiments. | 1. Standardize the collection of ladybugs as much as possible (e.g., same species, similar life stage). If possible, analyze a small subset to determine initial alkaloid concentration. 2. Follow a detailed, written Standard Operating Procedure (SOP) for every extraction. |
Data Summary Tables
Table 1: Comparison of Alkaloid Yields from Different Ladybug Species
| Ladybug Species | Major Alkaloid(s) | Typical Yield (% of body weight) | Reference(s) |
| Coccinella septempunctata | Coccinelline, Precoccinelline | ~0.5% - 1.0% | [2],[3] |
| Adalia bipunctata | Adaline, Adalinine | ~0.7% - 0.8% | [13] |
| Adalia decempunctata | Adaline, Adalinine | ~0.6% - 0.7% | [13] |
| Harmonia axyridis | Harmonine | Variable, can be significant | [3],[6] |
Note: Yields are highly variable and depend on the specific extraction protocol and biological source.
Table 2: Solvent Properties for Alkaloid Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Primary Use in Protocol |
| Methanol | 5.1 | 64.7 | Initial homogenization and extraction of polar/semi-polar compounds, including alkaloid salts. |
| Ethanol | 4.3 | 78.4 | Alternative to methanol for initial extraction. |
| Dichloromethane (B109758) | 3.1 | 39.6 | Final extraction of the free-base alkaloid from the basified aqueous solution. |
| Hexane | 0.1 | 69.0 | Optional pre-extraction step for removing non-polar lipids (defatting). |
Experimental Protocols & Visualizations
Protocol 1: Standard Acid-Base Extraction of Coccinelline
This protocol describes a standard laboratory method for extracting Coccinelline from C. septempunctata.
Materials:
-
Fresh or frozen ladybugs (C. septempunctata)
-
Methanol (ACS Grade)
-
Dichloromethane (ACS Grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Mortar and pestle or mechanical homogenizer
-
Centrifuge and tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenization: Weigh the ladybug biomass. For every 1 gram, add 10 mL of methanol and homogenize thoroughly until a uniform slurry is formed.
-
Initial Extraction: Transfer the homogenate to a centrifuge tube. Centrifuge at 4,000 rpm for 10 minutes. Carefully decant the methanolic supernatant into a clean flask. Repeat this extraction on the pellet two more times, combining all supernatants.
-
Acidification & Solvent Removal: Combine the methanolic extracts and acidify to pH 2 by adding 1 M HCl dropwise while stirring. This converts the alkaloids into their hydrochloride salts. Remove the methanol using a rotary evaporator.
-
Lipid Removal: The remaining aqueous solution is washed three times with an equal volume of dichloromethane to remove neutral and acidic lipophilic compounds. Discard the organic (lower) dichloromethane layer each time.
-
Basification: Adjust the pH of the remaining aqueous layer to >9 with 1 M NaOH. This deprotonates the alkaloid salts, converting them to their free-base form.
-
Alkaloid Extraction: Transfer the basified solution to a separatory funnel and extract it three times with an equal volume of dichloromethane. The free-base alkaloid will move into the organic layer. Combine the organic layers.
-
Drying and Concentration: Dry the combined dichloromethane extracts by adding anhydrous sodium sulfate. Filter out the drying agent and evaporate the solvent under reduced pressure to yield the crude Coccinelline extract.
Diagrams
Caption: Workflow for Coccinelline Extraction.
Caption: Troubleshooting Logic for Low Yield.
Caption: Simplified Biosynthesis of Ladybug Alkaloids.
References
- 1. THE LADYBUG ALKALOIDS INCLUDING SYNTHESIS AND BIOSYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. db-thueringen.de [db-thueringen.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphothis compound and N-methyleuphothis compound [beilstein-journals.org]
- 9. Intraspecific Variation in the Alkaloids of Adalia decempunctata (Coleoptera, Coccinellidae): Sex, Reproduction and Colour Pattern Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Coccinine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Coccinine in aqueous solutions for experimental assays.
Properties of this compound
This compound is a naturally occurring alkaloid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| IUPAC Name | (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol | [1] |
| Predicted Solubility | As a complex alkaloid, this compound is predicted to have low solubility in water and better solubility in organic solvents like DMSO and ethanol. | General Chemical Principles |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For most in vitro applications, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds and is miscible with most cell culture media, which simplifies the preparation of final working solutions.[2][3] Always use anhydrous, high-purity DMSO to prevent moisture absorption that can decrease solubility.[2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent becomes insoluble when diluted into an aqueous medium.[4] Here are several troubleshooting steps:
-
Use Pre-warmed Media: Always add the DMSO stock to assay medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[4][5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a mix of DMSO and media before the final dilution.[4]
-
Add Stock to Medium Slowly: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling.[4] This prevents localized high concentrations that can initiate precipitation.
-
Lower the Final Concentration: Your target concentration may exceed this compound's solubility limit in the final assay medium. Try lowering the final working concentration.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: The final concentration of DMSO should be kept as low as possible to minimize solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with an ideal concentration of ≤0.1%.[6] It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used in the treatment groups.[6]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes. As an alkaloid, this compound contains a basic nitrogen atom, making its solubility pH-dependent.[7][8] In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Therefore, using a slightly acidic buffer (e.g., pH 5.0-6.5) may increase the aqueous solubility of this compound. However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability).[][10]
Q5: Are there alternatives to DMSO or pH adjustment for improving solubility?
A5: Yes, several other methods can be employed:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents used in formulations include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[][11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12][13] They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part and increasing its apparent water solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research.[12][14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding DMSO stock to media | - Final concentration exceeds aqueous solubility limit.- Rapid solvent exchange ("crashing out").- Media is at a low temperature. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed media.- Add the compound dropwise while gently vortexing the media.[4]- Always use media pre-warmed to 37°C.[4][5] |
| Precipitate forms over time in the incubator | - Temperature Shift: Changes in temperature can affect solubility.- pH Shift: CO₂ in the incubator can alter media pH, affecting the solubility of pH-sensitive compounds.- Interaction with Media Components: The compound may interact with salts or proteins in the media.[5] | - Ensure media is properly buffered for the incubator's CO₂ concentration.- Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Cloudiness or film observed in culture wells | - Fine particulate precipitation.- Potential microbial contamination. | - Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.[5]- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[15] |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Precipitation in the final working solution, leading to inaccurate concentrations. | - Ensure the initial DMSO stock is fully dissolved. Use brief sonication if necessary.- Visually inspect all solutions for precipitation before adding them to your experiment.- Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Protocol 2). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous assay buffers.
Materials:
-
This compound (solid powder, MW: 301.34 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weigh paper
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 3.01 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 301.34 g/mol = 0.00301 g = 3.01 mg
-
-
Weighing: Carefully weigh out 3.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly in a water bath to aid dissolution.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][5]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in your pre-warmed cell culture medium. For example, in a 96-well plate:
-
Well 1 (100 µM): Add 2 µL of 10 mM stock to 198 µL of media.
-
Well 2 (50 µM): Add 100 µL from Well 1 to 100 µL of fresh media.
-
Well 3 (25 µM): Add 100 µL from Well 2 to 100 µL of fresh media.
-
Continue this series to cover a broad concentration range.
-
Control Well: Add 2 µL of pure DMSO to 198 µL of media as a vehicle control.
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[4] For a more sensitive check, you can view the wells under a microscope.
-
Determination: The highest concentration that remains completely clear throughout the incubation period is the maximum working soluble concentration for this compound under these conditions.[5]
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting compound precipitation issues.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical antagonism of a GPCR-mediated MAPK/ERK pathway by this compound.
References
- 1. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 15. Cell Culture Academy [procellsystem.com]
Troubleshooting poor peak shape in HPLC analysis of Coccinine
This guide provides troubleshooting solutions for common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Coccinine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What does an ideal HPLC peak look like?
An ideal chromatographic peak should be symmetrical and sharp, resembling a Gaussian distribution.[1] Good peak shape is crucial for accurate quantification and resolution from other components in the sample mixture.[1][2] Deviations from this ideal shape, such as tailing, fronting, broadening, or splitting, indicate potential problems with the analytical method, the HPLC system, or the sample itself.[3][4]
Q2: My this compound peak is tailing. What are the causes and how can I fix it?
Peak tailing is observed when the back half of the peak is wider than the front half, creating an asymmetrical "tail".[3][4] This can make integration and quantification difficult.
Potential Causes and Solutions:
-
Secondary Interactions: As a basic compound, this compound can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3] This is a very common cause of tailing for basic analytes.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][3][6]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Deterioration: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause tailing.[7]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening and tailing.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid creating dead volume.
-
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// Edges start -> {cause1, cause2} [color="#5F6368"]; cause1 -> {subcause1a, subcause1b} [color="#5F6368"]; cause2 -> {subcause2a, subcause2b, subcause2c} [color="#5F6368"]; subcause1a -> solution1a [style=dashed, color="#4285F4"]; subcause1b -> solution1b [style=dashed, color="#4285F4"]; subcause2a -> solution2a [style=dashed, color="#4285F4"]; subcause2b -> solution2b [style=dashed, color="#4285F4"]; subcause2c -> solution2c [style=dashed, color="#4285F4"]; } .enddot Caption: Root cause analysis for peak tailing in HPLC.
Q3: Why is my this compound peak fronting?
Peak fronting, sometimes called a "shark fin," is when the front of the peak is sloped and the tail is steep.[1][4]
Potential Causes and Solutions:
-
Sample Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[1]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used due to solubility issues, use the weakest possible solvent and keep the injection volume small.[1]
-
-
Column Degradation: Poor column packing or the formation of a void at the column inlet can cause peak fronting, which would typically affect all peaks in the chromatogram.[1]
-
Solution: Backflush the column if the manufacturer's instructions permit.[7] If a void is suspected, the column likely needs to be replaced.
-
Q4: My this compound peak looks split or like it has a shoulder. What should I do?
Peak splitting or shoulders occur when a single analyte peak appears as two or more merged peaks.[3]
Potential Causes and Solutions:
-
Partially Blocked Frit: A blockage at the inlet frit of the column can disrupt the sample band, causing it to split.[1]
-
Solution: Try backflushing the column. If this doesn't work, the frit may need to be replaced, or the entire column. Using a pre-column filter can help prevent this.
-
-
Injection Solvent Effect: If the sample solvent is too strong, it can cause the sample to spread unevenly on the column head, leading to a split peak.[5]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Column Void: A void or channel in the column packing material at the inlet can cause the sample path to split.[7]
-
Solution: This typically requires column replacement.
-
-
Co-eluting Impurity: The shoulder may not be a distortion but rather a closely eluting, unresolved impurity.
-
Solution: Adjust the mobile phase composition (e.g., solvent ratio, pH) to improve selectivity and achieve better resolution.[1]
-
Q5: All the peaks in my chromatogram, including this compound, are broad. What is the problem?
Broad peaks are wider than expected and have low peak height, which reduces sensitivity and resolution.[3][4]
Potential Causes and Solutions:
-
Column Deterioration: This is a common cause of general peak broadening. The stationary phase may be contaminated or degraded.[3][7]
-
Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the column. A guard column is recommended for extending column life.[3]
-
-
High Extra-Column Volume: As with tailing, excessive dead volume in the system will cause all peaks to broaden.
-
Solution: Check all tubing and connections between the injector and detector to ensure they are as short and narrow as possible.
-
-
Mobile Phase Issues: Using an incorrect or poorly prepared mobile phase can lead to broad peaks.[4]
-
Solution: Ensure the mobile phase is well-mixed, degassed, and prepared with high-purity (HPLC-grade) solvents.[3]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[4]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
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single_peak [label="Problem Affects Single Peak (e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; all_peaks [label="Problem Affects All Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];
cause_single1 [label="Chemical Interaction\n(e.g., Silanol Tailing)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_single2 [label="Sample Overload", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_single3 [label="Sample Solvent Issue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_all1 [label="Column Degradation / Void", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_all2 [label="Extra-Column (Dead) Volume", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_all3 [label="Mobile Phase / Temp Issue", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1 [color="#5F6368"]; q1 -> single_peak [label="Single", color="#5F6368"]; q1 -> all_peaks [label="All", color="#5F6368"];
single_peak -> {cause_single1, cause_single2, cause_single3} [color="#5F6368"]; all_peaks -> {cause_all1, cause_all2, cause_all3} [color="#5F6368"]; } .enddot Caption: Initial diagnostic workflow for HPLC peak shape issues.
Summary of Troubleshooting Steps
For quick reference, the table below summarizes the common peak shape problems and their primary solutions.
| Problem | Appearance | Common Causes | Recommended Solutions |
| Peak Tailing | Asymmetrical peak with a long tail on the right side.[3] | Secondary interactions with silanol groups, column overload, extra-column volume.[1][3] | Use a buffered mobile phase, use an end-capped column, reduce sample concentration, check system for dead volume.[3] |
| Peak Fronting | Asymmetrical peak with a sloping front ("shark fin").[4] | Sample solvent stronger than mobile phase, column overload, column voids.[1] | Dissolve sample in mobile phase, reduce sample concentration, replace column if a void is present. |
| Peak Splitting | A single analyte appears as two or more peaks.[3] | Partially blocked column frit, strong injection solvent, column void.[1][5] | Backflush the column, use a weaker sample solvent, replace the column. |
| Peak Broadening | Peaks are wider than expected with low amplitude.[3] | Column deterioration, mobile phase issues, high extra-column volume, temperature fluctuations.[3][4] | Use a guard column, ensure fresh and properly mixed mobile phase, minimize tubing length, use a column oven.[3] |
Baseline Experimental Protocol for this compound Analysis
This protocol is a recommended starting point for the analysis of this compound, adapted from standard methods for basic alkaloids.[5] Method parameters should be optimized for your specific instrument and sample matrix.
Instrumentation and Columns
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: A compatible C18 guard column is highly recommended.
Reagents and Mobile Phase
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol. High-purity water (e.g., Milli-Q).
-
Buffer: 20 mM Potassium Phosphate Monobasic (KH₂PO₄).
-
Mobile Phase Preparation:
-
Prepare the 20 mM phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.[5]
-
Adjust the buffer pH to 7.5.[5]
-
Filter the buffer through a 0.45 µm membrane filter.[5]
-
The mobile phase is a mixture of Acetonitrile and 20 mM Phosphate Buffer (60:40, v/v).[5]
-
Degas the final mobile phase for at least 15 minutes in an ultrasonic bath before use.[5]
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 270 nm (or as determined by UV scan of this compound standard)
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[5] Create working standards by diluting the stock with the mobile phase.
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Dose-Response Curves in Bioassays
Disclaimer: The term "Coccinine" did not yield specific results in scientific literature. Based on phonetic similarity and related search results, this guide assumes the query pertains to Cocaine bioassays. The principles and troubleshooting advice provided are broadly applicable to many cell-based dose-response experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response curves in their bioassays.
Troubleshooting Guide
Q1: Why am I seeing high variability between my replicate wells?
High variability in replicate wells can obscure the true dose-response relationship. Several factors can contribute to this issue.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. To mitigate this, consider using electronic multi-channel pipettes and avoiding the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations (the "edge effect").
-
Edge Effects: The outer wells of a microplate are prone to temperature and humidity gradients, leading to different evaporation rates and cell growth conditions compared to the inner wells. If possible, avoid using the edge wells for experimental samples. Instead, fill them with sterile media or buffer to create a more uniform environment across the plate.
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are grown to confluence can respond inconsistently to treatment. It is crucial to use cells from a consistent, low passage number and to ensure they are in the logarithmic growth phase at the time of the experiment.[1] Establishing and adhering to standard operating procedures for cell culture is essential for reproducibility.[2]
-
Pipetting Errors: Small inaccuracies in pipetting, especially with serial dilutions, can lead to significant errors in the final drug concentration. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Q2: My dose-response curve has a very low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish the specific response to the compound from background noise.
-
Optimize Assay Conditions: Re-evaluate parameters such as incubation time, reagent concentrations, and the choice of detection method.[1][3] Ensure that the assay window (the difference between the maximum and minimum signal) is sufficiently large.
-
Check for Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, leading to unreliable results.[1] Routine testing for contamination is a critical component of maintaining data quality.[2]
-
Select the Appropriate Microplate: The type of microplate can influence assay results. For fluorescence-based assays, use black plates to reduce background signal. For luminescence assays, white plates are recommended to maximize signal reflection.[1]
Q3: The fitted dose-response curve does not match my data well. What are the common issues with curve fitting?
Poor curve fitting can lead to inaccurate determination of parameters like the IC50 or EC50.
-
Inappropriate Model Selection: The standard four-parameter logistic (4PL) model assumes a symmetrical sigmoidal curve. If your data shows asymmetry, a five-parameter logistic (5PL) model might provide a better fit.[4][5]
-
Insufficient Dose Range: The concentrations tested should span from no effect to a maximal effect to properly define the top and bottom plateaus of the curve.[6] A common recommendation is to use at least 7-9 doses spanning several orders of magnitude.[6]
-
Outliers: Statistical outliers can significantly skew the curve fit. It's important to identify and potentially exclude outliers based on predefined statistical criteria.[5] However, be cautious and investigate the potential cause of the outlier before removal.
-
Data Transformation: Using the logarithm of the dose on the x-axis can help to create a more symmetrical curve, which is often easier to fit with standard models.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my drug dilutions?
Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create the final concentrations for your assay. To minimize variability, prepare a master mix for each concentration and then dispense it into the replicate wells.
Q2: How many replicates should I use per concentration?
While there is no single answer, using at least three to four replicates per concentration is a common practice to ensure statistical significance and to identify potential outliers.
Q3: Why is my dose-response curve U-shaped or inverted U-shaped?
This non-monotonic response is known as hormesis. It is characterized by a low-dose stimulation and a high-dose inhibition (or vice-versa).[8] Standard sigmoidal models will not fit this type of data well, and specialized models are required for analysis.
Q4: How can I standardize my cell culture to improve assay consistency?
-
Use a Master Cell Bank: Create a large, cryopreserved master cell bank to ensure that all experiments are performed with cells of a similar passage number.[2][9]
-
Standardize Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of cell culture, including media preparation, passaging schedules, and cell seeding densities.[2]
-
Monitor Cell Growth: Consistently plate cells at a density that keeps them in the logarithmic growth phase throughout the experiment.[1][2]
Quantitative Data Summary
The following tables provide example parameters for a hypothetical cell-based assay measuring the effect of cocaine on cell viability or a specific signaling pathway.
Table 1: Recommended Cell Seeding Densities
| Cell Line | Plate Format | Seeding Density (cells/well) |
| SH-SY5Y | 96-well | 10,000 - 20,000 |
| PC-12 | 96-well | 15,000 - 30,000 |
| HEK293 | 96-well | 20,000 - 40,000 |
Table 2: Example Cocaine Concentration Ranges for Dose-Response Analysis
| Parameter | Value |
| Stock Solution Concentration | 100 mM in DMSO |
| Starting Concentration (in assay) | 100 µM |
| Serial Dilution Factor | 1:3 |
| Number of Doses | 8 |
| Final Concentration Range | 45.7 nM - 100 µM |
Experimental Protocols
Protocol: Measuring Cocaine-Induced Changes in Akt Phosphorylation via In-Cell Western Assay
This protocol outlines a method to generate a dose-response curve for cocaine's effect on the Akt signaling pathway.
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 15,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Cocaine Treatment:
-
Prepare serial dilutions of cocaine in serum-free medium, ranging from 200 µM down to 91.4 nM (this will be a 2X concentration).
-
Remove growth medium from the cells and add 50 µL of the 2X cocaine dilutions to the appropriate wells.
-
Incubate for the desired time (e.g., 30 minutes).
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and add 150 µL of 4% paraformaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells three times with 1X PBS.
-
Add 150 µL of permeabilization buffer (1X PBS with 0.1% Triton X-100) and incubate for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with 1X PBS containing 0.1% Tween-20.
-
Add 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer) and incubate for 1.5 hours.
-
Dilute the primary antibodies (e.g., rabbit anti-phospho-Akt and mouse anti-total-Akt) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells five times with 1X PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) in blocking buffer.
-
Add 50 µL of the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Wash five times with 1X PBS containing 0.1% Tween-20.
-
Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-Akt and total-Akt in each well.
-
Normalize the phospho-Akt signal to the total-Akt signal.
-
Plot the normalized signal against the logarithm of the cocaine concentration and fit a four- or five-parameter logistic curve to determine the EC50.
-
Visualizations
Caption: Simplified signaling pathway of cocaine through Dopamine Receptors, leading to the activation of Akt and subsequent inactivation of GSK3.
Caption: Experimental workflow for generating a dose-response curve, from cell preparation to data analysis.
References
- 1. youtube.com [youtube.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. benthamscience.com [benthamscience.com]
- 5. bioassaysciences.com [bioassaysciences.com]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hidden Secrets | Bioassay [bioassay.dk]
- 8. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to handle Coccinine degradation during purification
Welcome to the technical support center for Coccinine purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of the antifungal peptide, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, focusing on preventing degradation and maximizing yield and purity.
Q1: My purified this compound sample shows multiple lower molecular weight bands on an SDS-PAGE gel. What is the likely cause?
A1: The presence of multiple lower molecular weight bands is a strong indicator of proteolytic degradation. Proteases, which are enzymes that break down proteins and peptides, can be released during cell lysis and co-purify with your sample.[1][2] It is crucial to inhibit protease activity throughout the purification process.
Troubleshooting Steps:
-
Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis and purification buffers.[3][4] Since this compound is a peptide, it is susceptible to various proteases.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[5]
-
Optimize Chromatography: Design your chromatography strategy to separate this compound from proteases as early as possible.[2][6]
Q2: I'm observing a loss of antifungal activity in my purified this compound. What could be the reason?
A2: Loss of biological activity can be due to several factors, including degradation, improper folding, or sensitivity to purification conditions. Antifungal peptides, including plant defensins like this compound, can be sensitive to high salt concentrations and certain pH conditions.[7]
Troubleshooting Steps:
-
Check for Degradation: Analyze your sample by SDS-PAGE or mass spectrometry to confirm the integrity of the peptide.
-
Maintain Optimal pH: The pH of your buffers should be maintained in a range that ensures the stability of this compound. Avoid prolonged exposure to pH values above 8.[8]
-
Monitor Cation Concentration: The activity of some plant defensins can be inhibited by cations.[7] If your buffers contain high concentrations of salts, consider dialysis or a buffer exchange step.
Q3: My this compound peptide is aggregating during purification. How can I prevent this?
A3: Peptide aggregation can be caused by various factors, including suboptimal buffer conditions, high protein concentration, and the intrinsic properties of the peptide.
Troubleshooting Steps:
-
Adjust Buffer Composition: The ionic strength and pH of the buffer can influence peptide solubility. Try varying the salt concentration or pH to find the optimal conditions for this compound.
-
Use Additives: In some cases, the addition of non-detergent sulfobetaines or low concentrations of organic solvents can help to prevent aggregation.
-
Control Protein Concentration: If aggregation occurs during concentration steps, consider working with more dilute solutions.
Q4: What are the best practices for storing purified this compound to prevent long-term degradation?
A4: Proper storage is critical for maintaining the integrity and activity of your purified peptide.
Storage Recommendations:
-
Lyophilize for Long-Term Storage: For long-term storage, it is best to lyophilize (freeze-dry) the purified this compound.[8]
-
Store at Low Temperatures: Store lyophilized peptide at -20°C or -80°C.[8]
-
Aliquot to Avoid Freeze-Thaw Cycles: If the peptide is in solution, store it in small aliquots at -80°C to minimize damage from repeated freeze-thaw cycles.[8]
Quantitative Data on this compound Stability
To effectively troubleshoot this compound degradation, it is recommended to systematically evaluate the peptide's stability under various conditions. The following table provides a template for organizing your experimental data.
| Condition | Parameter | Value | % this compound Remaining (as determined by RP-HPLC) | Antifungal Activity (MIC in µg/mL) |
| pH Stability | Buffer pH | 4.0 | ||
| 7.0 | ||||
| 8.5 | ||||
| Temperature Stability | Incubation Temperature | 4°C | ||
| 25°C (Room Temp) | ||||
| 37°C | ||||
| Protease Inhibition | Protease Inhibitor Cocktail | Absent | ||
| Present | ||||
| Cation Sensitivity | NaCl Concentration | 50 mM | ||
| 150 mM | ||||
| 500 mM |
Detailed Experimental Protocol: Purification of Recombinant this compound
This protocol outlines a general workflow for the purification of recombinantly expressed this compound, with a focus on minimizing degradation.
1. Cell Lysis and Extraction
-
Resuspend the cell pellet (e.g., E. coli expressing this compound) in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
2. Initial Purification by Affinity Chromatography (if using a tagged protein)
-
Equilibrate an appropriate affinity column (e.g., Ni-NTA for His-tagged this compound) with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with Wash Buffer (Lysis Buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute this compound with Elution Buffer (Lysis Buffer containing 250 mM imidazole).
3. Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Acidify the eluted sample with 0.1% Trifluoroacetic Acid (TFA).
-
Inject the sample onto a C18 RP-HPLC column equilibrated with Mobile Phase A (0.1% TFA in water).
-
Elute the peptide using a linear gradient of Mobile Phase B (0.1% TFA in acetonitrile).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the this compound peak.
-
Confirm the purity and identity of the fractions by SDS-PAGE and mass spectrometry.
-
Pool the pure fractions and lyophilize for storage.
Visualizing Workflows and Relationships
Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting this compound degradation.
General Purification Workflow for this compound
Caption: A typical workflow for this compound purification.
References
- 1. "Approaches to Avoid Proteolysis During Protein Expression and Purifica" by Gary T. Henehan, Barry J. Ryan et al. [arrow.tudublin.ie]
- 2. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Avoiding Proteolysis During Protein Purification. | Semantic Scholar [semanticscholar.org]
- 7. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Minimizing non-specific binding of Coccinine in receptor assays
{"answer":"### Disclaimer
Please Note: The molecule "Coccinine" is a hypothetical agent created for the purpose of this technical guide. All data, protocols, and troubleshooting advice are based on established principles of receptor binding assays for fluorescent ligands and are intended for illustrative purposes.
Welcome to the technical support center for this compound, a novel fluorescent antagonist for the Fictional Receptor (FR). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable, reproducible results in your receptor assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding (NSB) can obscure your specific signal, leading to inaccurate measurements of receptor affinity and density.[1] This section addresses common issues encountered during this compound binding assays.
Question: My non-specific binding is excessively high, accounting for over 50% of the total signal. What are the primary causes and how can I fix this?
Answer:
High non-specific binding is a frequent challenge that can stem from several factors, including suboptimal assay conditions and the inherent properties of the fluorescent ligand.[2] A systematic approach is the best way to identify and resolve the issue.
Potential Causes & Recommended Solutions:
-
Suboptimal Assay Buffer Composition: The pH, ionic strength, and other components of your buffer are critical for minimizing NSB.[3][4]
-
pH Adjustment: The charge of this compound and the receptor can be influenced by the buffer's pH. Experiment with a pH range around the physiological standard of 7.4 to find the optimal condition.[3]
-
Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) to prevent this compound from binding to non-receptor proteins and plastic surfaces.[3][4]
-
Detergents: Hydrophobic interactions often contribute to NSB. Including a low concentration (0.01% - 0.05%) of a mild, non-ionic detergent such as Tween-20 or Triton X-100 can be effective.[2][5] Be cautious, as higher concentrations can disrupt membrane integrity.[2]
-
-
Inadequate Washing Steps: Insufficient washing can leave unbound this compound behind, contributing to a high background signal.[3]
-
Increase Wash Cycles: Instead of 2-3 washes, try increasing to 4-5 quick cycles with ice-cold wash buffer.[1]
-
Optimize Wash Buffer: The wash buffer should efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer.[3]
-
-
High Concentration of this compound: Using a concentration of this compound that is too high will increase non-specific binding.
-
Optimize Ligand Concentration: For competition assays, the ideal concentration of this compound should be at or below its Kd value.[6] Perform a saturation binding experiment to determine the optimal concentration that provides a good signal window without excessive NSB.
-
-
Poor Quality of Receptor Preparation: Contaminating proteins or a low density of the target receptor in your membrane preparation can lead to high NSB.[1]
-
Optimize Protein Concentration: Use the lowest concentration of membrane protein that provides a robust specific signal. This reduces the number of available non-specific sites.[2]
-
Summary of Buffer Optimization Strategies
| Component | Typical Range | Purpose | Reference |
| pH | 7.2 - 7.6 | Optimize protein charge to reduce interactions | [3] |
| BSA | 0.1% - 1% (w/v) | Blocks non-specific sites on surfaces and proteins | [4] |
| Tween-20 | 0.01% - 0.05% (v/v) | Reduces hydrophobic interactions | [2] |
| NaCl | 100 - 200 mM | Shields charged interactions | [7] |
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving high non-specific binding.
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity, fluorescently-labeled antagonist for the Fictional Receptor (FR), a G-protein coupled receptor (GPCR). It allows for the direct visualization and quantification of receptor binding in live cells or membrane preparations, serving as a safer alternative to radioligand assays.[8][9]
Q2: How do I determine non-specific binding for this compound?
A2: Non-specific binding is determined by measuring the binding of this compound in the presence of a high concentration (typically 100- to 1000-fold higher than the Kd) of an unlabeled, high-affinity competitor ligand.[3] This competitor saturates the specific binding sites on the FR, so any remaining fluorescence is due to non-specific interactions.[1]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, specific binding should account for at least 80% of the total binding signal.[6] If non-specific binding is greater than 50% of the total, it can significantly reduce the sensitivity and reliability of the assay.[6]
Q4: Can the type of microplate I use affect non-specific binding?
A4: Yes. Standard polystyrene plates can have high surface hydrophobicity, leading to non-specific binding of ligands. It is recommended to use low-protein-binding plates to minimize this issue.[1]
Fictional Receptor (FR) Signaling Pathway
The diagram below illustrates the canonical Gq signaling pathway activated by the Fictional Receptor (FR) upon agonist binding. This compound acts as an antagonist, blocking this pathway.
Caption: Antagonistic action of this compound on the FR-Gq signaling pathway.
Experimental Protocols
Protocol 1: Saturation Binding Assay with this compound
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the Fictional Receptor.
Materials:
-
HEK293 cell membranes expressing the Fictional Receptor (FR).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
This compound (10 µM stock).
-
Unlabeled Competitor (e.g., Fictional-Ligand-X, 1 mM stock) for NSB determination.
-
Low-protein-binding 96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 0.1 nM to 100 nM).
-
In a 96-well plate, add 50 µL of assay buffer to "Total Binding" wells and 50 µL of unlabeled competitor (at a final concentration of 10 µM) to "Non-Specific Binding" wells.
-
Add 50 µL of each this compound dilution to the respective wells for both total and non-specific binding.
-
Add 100 µL of the FR membrane preparation (e.g., 10 µg protein/well) to all wells. The final volume is 200 µL.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Wash the wells 4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate Specific Binding by subtracting the NSB signal from the Total Binding signal at each concentration. Plot Specific Binding vs. This compound concentration and fit the data using a non-linear regression model (one-site specific binding) to determine Kd and Bmax.
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace this compound.
Materials:
-
Same as Protocol 1, plus unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of your unlabeled test compound in assay buffer.
-
In a 96-well plate, add 50 µL of each test compound dilution to the appropriate wells.
-
Add 50 µL of this compound to all wells at a final concentration equal to its Kd (determined from Protocol 1).
-
Add 100 µL of the FR membrane preparation (10 µg protein/well) to all wells.
-
Include control wells for "Total Binding" (this compound + membranes, no competitor) and "Non-Specific Binding" (this compound + membranes + high concentration of a known competitor).
-
Incubate, wash, and read the plate as described in Protocol 1.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
Technical Support Center: Optimizing Insect Cell Culture for In Vitro Coccinine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro production of Coccinine using insect cell culture.
Frequently Asked Questions (FAQs)
Q1: Which insect cell lines are suitable for this compound production?
A1: For in vitro production of this compound, a defensive alkaloid naturally produced by ladybird beetles, cell lines derived from the fat body of these insects are considered the most suitable.[1] The fat body has been identified as the primary site of this compound biosynthesis.[1] While established, commercially available insect cell lines like Sf9 (from Spodoptera frugiperda) and High Five™ (from Trichoplusia ni) are widely used for recombinant protein production and can be used for initial optimization studies, establishing a new cell line from the target ladybird beetle species may be necessary for efficient this compound production.[2][3]
Q2: What is the biosynthetic pathway of this compound and how can it be influenced in vitro?
A2: In vitro studies suggest that Coccinelline is likely biosynthesized via a fatty acid pathway.[1] The process involves the condensation of acetate (B1210297) units and the incorporation of a nitrogen atom, with glutamine being a preferred nitrogen source.[1] Stearic acid has been identified as a more efficient precursor than palmitic or myristic acid.[1] To optimize this compound production, the culture medium can be supplemented with these precursors.
Q3: What are the critical parameters to optimize for insect cell culture?
A3: Several physical and chemical parameters are crucial for successful insect cell culture and require optimization:
-
Temperature: The optimal temperature range for most insect cell lines, including Sf9 and High Five™, is 27°C to 28°C.[4][5] Temperatures above 29°C can lead to cell death.[3]
-
pH: A pH range of 6.1 to 6.4 is generally optimal for insect cell culture.[4]
-
Osmolality: The ideal osmolality for insect cell media is typically between 345 to 380 mOsm/kg.[4]
-
Aeration: Adequate oxygen supply is critical. In shake flasks, ensure loose caps (B75204) to allow for passive oxygen diffusion.[6] For bioreactors, dissolved oxygen levels should be maintained between 10% and 50% of air saturation.[4]
-
Shear Forces: Insect cells are sensitive to shear stress, especially in suspension cultures. Gentle agitation is recommended.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability / Slow Growth | Contamination (bacterial, fungal, or mycoplasma). | Discard the culture and start with a fresh, uncontaminated stock. Regularly test for mycoplasma.[7] |
| Suboptimal culture conditions (temperature, pH, osmolality). | Verify and adjust incubator settings and media parameters to the optimal ranges.[4] | |
| Nutrient depletion in the medium. | Subculture the cells at the recommended density and time. For high-density cultures, consider fed-batch strategies.[8] | |
| High passage number leading to cellular senescence. | Thaw a new, low-passage vial of cells. It is recommended to start a fresh culture every 3 months.[5] | |
| Cell Clumping | Presence of extracellular DNA from dead cells. | Gently triturate the cell suspension during subculture. Consider adding a DNase I solution. |
| Cell-specific adhesion properties, especially in High Five™ cells. | For High Five™ cells, adding heparin (10 µg/mL) to the medium can help reduce clumping.[3] | |
| Low Recombinant Protein/Coccinine Yield | Suboptimal Multiplicity of Infection (MOI). | Perform an MOI optimization experiment. While a range of 1-10 is common, some proteins express better at very low MOIs (e.g., 0.003).[4][9] |
| Incorrect harvest time. | Conduct a time-course experiment to determine the peak of protein/metabolite production, typically between 48 and 72 hours post-infection for BEVS.[10] | |
| Inefficient vector or promoter. | Ensure the use of a strong promoter like the polyhedrin (polh) or p10 promoter in your expression vector.[11] Consider vector systems optimized for higher expression.[12][13] | |
| Degradation of the target molecule. | Proteolysis can be an issue in the lytic BEVS. Harvest earlier or use protease inhibitors. Deleting genes like chitinase (B1577495) (chiA) and cathepsin (v-cath) from the baculovirus can also help.[12] | |
| Inconsistent Expression Results | Variation in baculovirus stock quality. | Use a low-passage, high-titer viral stock for infections. Re-amplify and re-titer your virus stock if it has been stored for a long time. |
| Inconsistent cell density at the time of infection. | Ensure that cells are in the mid-logarithmic growth phase with high viability (>95%) at the time of infection.[14] |
Experimental Protocols
Protocol 1: Establishment of a Primary Cell Line from Ladybug Fat Body
This protocol outlines the general steps for establishing a primary insect cell line from the fat body of a ladybird beetle, which is the primary site of this compound biosynthesis.[1]
Materials:
-
Adult ladybird beetles
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile dissecting tools (forceps, micro-scissors)
-
Stereo microscope
-
Grace's Insect Medium (or similar), supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
25 cm² tissue culture flasks
Procedure:
-
Surface Sterilization: Immerse 5-10 adult ladybugs in 70% ethanol for 1-2 minutes, followed by three rinses in sterile PBS.[15]
-
Dissection: In a laminar flow hood, dissect the sterilized beetles in a petri dish containing a small amount of supplemented insect cell culture medium. Isolate the fat body tissue.
-
Tissue Preparation: Mince the isolated fat body tissue into small fragments (approximately 1 mm³).[15]
-
Explant Culture: Transfer the tissue fragments into a 25 cm² tissue culture flask containing 5 mL of supplemented medium.[15]
-
Incubation: Incubate the flask at 27°C.
-
Monitoring and Maintenance: Monitor the culture daily for cell migration from the tissue explants. Replace half of the medium every 3-4 days.[15]
-
Subculture: Once a primary cell monolayer forms and reaches 80-90% confluency, detach the cells using a cell scraper and transfer them to a new flask for further propagation.
Protocol 2: Baculovirus-Mediated Expression (General Workflow)
This protocol describes a general workflow for recombinant protein expression using the Bac-to-Bac® Baculovirus Expression System.
Materials:
-
pFastBac™ vector with the gene of interest
-
MAX Efficiency® DH10Bac™ Competent E. coli
-
Insect cell line (e.g., Sf9)
-
Transfection reagent
-
Appropriate insect cell culture medium
Procedure:
-
Transformation: Transform the recombinant pFastBac™ plasmid into DH10Bac™ E. coli.
-
Selection and Isolation: Plate the transformed bacteria on agar (B569324) plates containing gentamicin, kanamycin, tetracycline, Bluo-gal, and IPTG. Select white colonies, which contain the recombinant bacmid.
-
Bacmid DNA Isolation: Isolate the high molecular weight recombinant bacmid DNA from an overnight culture of a selected white colony.
-
Transfection: Transfect the isolated bacmid DNA into healthy, log-phase Sf9 cells using a suitable transfection reagent.[4]
-
Virus Amplification (P1 and P2 stocks): Harvest the supernatant containing the P1 viral stock 72 hours post-transfection. Use this P1 stock to infect a larger culture of Sf9 cells to generate a higher titer P2 stock.
-
Protein Expression: Infect a high-density suspension culture of insect cells (e.g., Sf9 or High Five™) with the P2 viral stock at an optimized MOI.
-
Harvesting: Harvest the cells or supernatant at the pre-determined optimal time post-infection for protein purification or metabolite extraction.
Data Tables
Table 1: Recommended Seeding and Subculturing Densities for Common Insect Cell Lines
| Cell Line | Seeding Density (cells/mL) | Subculture Density (cells/mL) | Doubling Time (hours) |
| Sf9 | 0.5 - 0.7 x 10⁶ | 2.0 - 3.0 x 10⁶ | 24 - 30[2] |
| Sf21 | 0.5 - 0.7 x 10⁶ | 2.0 - 3.0 x 10⁶ | 24 - 30[2] |
| High Five™ | 0.3 - 0.5 x 10⁶ | 2.0 - 2.5 x 10⁶ | 18 - 24[2] |
Table 2: Optimization Parameters for Recombinant Protein Production using BEVS
| Parameter | Typical Range | Notes |
| Cell Density at Infection | 1.5 - 2.5 x 10⁶ cells/mL | Higher densities can increase volumetric yield but may require medium supplementation. |
| Multiplicity of Infection (MOI) | 1 - 10 pfu/cell | Can be protein-dependent; lower MOIs (down to 0.005) have been shown to be effective for some proteins.[9] |
| Harvest Time | 48 - 72 hours post-infection | Protein degradation can occur at later time points due to viral-induced cell lysis.[4] |
| Culture Temperature | 27 - 28 °C | Optimal for both cell growth and viral replication.[4] |
Visualizations
Caption: Workflow for in vitro this compound production.
Caption: Troubleshooting logic for insect cell culture issues.
Caption: Bac-to-Bac® system workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High Five™ Cells in Express Five™ Medium - FAQs [thermofisher.com]
- 4. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. expressionsystems.com [expressionsystems.com]
- 6. med.unc.edu [med.unc.edu]
- 7. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximization of recombinant protein yield in the insect cell/baculovirus system by one-time addition of nutrients to high-density batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving the production of baculovirus expression vector by overexpression of IE0/IE1 through tandem promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Improvement of protein production in baculovirus expression vector system by removing a total of 10 kb of nonessential fragments from Autographa californica multiple nucleopolyhedrovirus genome [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photostability of Coccinine Solutions
A Note on "Coccinine": The term "this compound" can refer to a natural compound from the plant Haemanthus coccineus. However, in the context of experimental photostability, it is often associated with fluorescent dyes. This guide assumes "this compound" is a rhodamine-based or similar fluorescent dye and focuses on enhancing its photostability for research applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound solution?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light. This leads to a loss of fluorescence signal, which can compromise experimental results, especially in applications requiring long or repeated exposures, such as fluorescence microscopy. The process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.
Q2: What are the main factors influencing the photostability of my this compound solution?
A: Several factors can impact the photostability of your this compound solution:
-
Excitation Light Intensity: Higher light intensity leads to faster photobleaching.
-
Exposure Duration: Longer exposure times increase the likelihood of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching.
-
Solvent and Buffer Composition: The chemical environment, including pH and the presence of certain ions or media components (like riboflavin (B1680620) in cell culture media), can affect dye stability.[1]
-
Presence of Stabilizing Agents: The addition of antifade reagents can significantly enhance photostability.
Q3: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds added to fluorescent dye solutions to reduce photobleaching. They work through several mechanisms, including:
-
Triplet State Quenchers: These molecules deactivate the long-lived, reactive triplet state of the fluorophore, preventing it from reacting with oxygen.
-
Reactive Oxygen Species (ROS) Scavengers: These compounds, often antioxidants, neutralize ROS that are formed, protecting the dye from oxidative damage. Common examples include ascorbic acid and Trolox.[2]
Q4: Can I completely prevent photobleaching of my this compound solution?
A: While complete prevention of photobleaching is challenging, its rate can be significantly reduced to a level that does not interfere with most experiments. By optimizing experimental conditions and using appropriate photostabilizing agents, the fluorescent signal can be preserved for a much longer duration.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescent signal during imaging.
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | 1. Reduce the laser power or lamp intensity to the minimum level required for a detectable signal. 2. Use neutral density filters to attenuate the excitation light. |
| Long Exposure Times | 1. Decrease the exposure time per image. 2. For time-lapse experiments, increase the interval between image acquisitions. |
| Absence of Antifade Reagents | 1. Prepare a fresh this compound solution containing an antifade reagent. 2. For live-cell imaging, use a live-cell compatible antifade solution.[2][3] |
| High Oxygen Concentration | 1. Use an oxygen scavenging system in your buffer (e.g., glucose oxidase and catalase). 2. For fixed samples, use a mounting medium with an oxygen scavenger. |
Issue 2: Inconsistent fluorescence intensity between samples.
| Possible Cause | Troubleshooting Steps |
| Variable Exposure to Ambient Light | 1. Protect all this compound solutions from light by storing them in amber tubes or wrapping them in foil. 2. Minimize the time samples are exposed to room light before and during the experiment. |
| Inconsistent Antifade Reagent Concentration | 1. Ensure the antifade reagent is fully dissolved and homogeneously mixed in the this compound solution. 2. Prepare a master mix of the this compound solution with the antifade reagent to ensure consistency across all samples. |
| Differences in Sample Mounting | 1. Use a consistent volume of mounting medium for all samples. 2. Ensure coverslips are properly sealed to prevent evaporation and changes in reagent concentration. |
Issue 3: High background fluorescence.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence from Sample or Medium | 1. Image an unstained control sample to determine the level of autofluorescence. 2. If possible, use a buffer with low autofluorescence. For cell imaging, consider using a vitamin-depleted medium, as some vitamins can be autofluorescent.[1] |
| Contaminated Reagents or Labware | 1. Use high-purity solvents and reagents. 2. Ensure all glassware and plasticware are thoroughly cleaned and rinsed. |
| Excess Unbound Dye | 1. Wash the sample sufficiently to remove any unbound this compound dye. 2. If applicable, use a purification method like column chromatography to remove unbound dye from labeled molecules. |
Quantitative Data on Photostability
The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φ_b_), which is the probability that an excited fluorophore will be photobleached. A lower Φ_b_ indicates higher photostability.
Table 1: Photobleaching Quantum Yields of Selected Rhodamine Dyes
| Dye | Solvent | Photobleaching Quantum Yield (Φ_b_) | Reference |
| Rhodamine 6G | Water | ~10⁻⁶ - 10⁻⁷ | [4] |
| Rhodamine B | Ethanol | Varies with conditions | |
| Rhodamine 123 | Water | Among the most photostable rhodamines | [5] |
| Tetramethylrhodamine | Water | High photostability | [5] |
Table 2: Effect of Antifade Reagents on Fluorophore Photostability
| Fluorophore | Condition | Improvement in Photostability | Reference |
| EGFP | DMEM with Rutin | Significantly enhanced photostability | [1][6] |
| Cy5 | With 1 mM COT, NBA, or Trolox | 5-12 fold increase in on-time | [7] |
| emGFP & TagRFP | With ProLong™ Live Antifade Reagent | Can acquire many more images before fading | [2] |
Experimental Protocols
Protocol 1: Preparation of a Photostabilized this compound Solution
-
Prepare Stock Solutions:
-
This compound Stock: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO or ethanol) and store it in the dark at -20°C.
-
Antifade Reagent Stock: Prepare a concentrated stock solution of the chosen antifade reagent (e.g., ascorbic acid, Trolox) in an appropriate buffer.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the this compound stock solution to the final working concentration in the desired experimental buffer.
-
Add the antifade reagent stock solution to the diluted this compound solution to achieve the desired final concentration of the antifade agent.
-
Mix the solution thoroughly but gently to ensure homogeneity.
-
-
Storage and Handling:
-
Protect the final working solution from light at all times by using amber tubes or wrapping the container in aluminum foil.
-
Prepare the working solution fresh for each experiment to ensure the effectiveness of the antifade reagent.
-
Protocol 2: Measuring the Photostability of this compound
-
Sample Preparation:
-
Prepare two samples of your this compound solution: one with and one without the photostabilizing agent.
-
Mount the samples on a microscope slide.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to be consistent for both samples.
-
Acquire a time-lapse series of images of the same field of view for a set duration.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time for both samples.
-
Compare the decay curves to determine the effect of the photostabilizing agent. The sample with the slower decay rate has higher photostability.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Experimental workflow for enhancing and measuring the photostability of this compound solutions.
References
- 1. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low signal-to-noise ratio in NMR of Coccinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low signal-to-noise ratios in the Nuclear Magnetic Resonance (NMR) analysis of Coccinine and related Amaryllidaceae alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal-to-noise ratio (S/N) in the NMR spectrum of this compound?
A low signal-to-noise ratio in the NMR spectrum of this compound can arise from several factors, which can be broadly categorized as sample-related issues, and suboptimal NMR instrument parameters. The most frequent causes include:
-
Low Sample Concentration: Insufficient amount of dissolved this compound is a primary cause of weak signals.
-
Poor Solvent Choice and Quality: The deuterated solvent may not fully dissolve the sample, or it might contain impurities that interfere with the NMR measurement.[1]
-
Improper Shimming: An inhomogeneous magnetic field across the sample will lead to broadened peaks and reduced peak height, consequently lowering the S/N.
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans, receiver gain, or relaxation delay, can significantly impact the quality of the spectrum.
-
Issues with the NMR Tube: Using low-quality, scratched, or dirty NMR tubes can degrade the spectral quality.
Q2: How can I improve the signal-to-noise ratio of my this compound NMR spectrum?
Improving the S/N involves a systematic approach that addresses both sample preparation and instrument settings:
-
Increase Sample Concentration: If solubility permits, increase the amount of this compound dissolved in the deuterated solvent. Doubling the concentration can lead to a doubling of the signal strength.
-
Optimize the Number of Scans: The S/N is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.
-
Proper Shimming: Meticulously shim the magnetic field to maximize its homogeneity. This will result in sharper peaks and improved signal height.
-
Adjust Receiver Gain: Use the automatic gain adjustment on the spectrometer. If adjusting manually, increase the gain to just below the point of signal clipping.
-
Optimize Relaxation Delay (d1): For qualitative analysis, the relaxation delay should be at least 1.3 times the longest T1 relaxation time of the protons in the molecule. For quantitative analysis, a delay of 5-7 times the longest T1 is recommended.
Q3: What is the ideal concentration of this compound for NMR analysis?
While the optimal concentration can vary depending on the specific NMR instrument and experiment, a general guideline for small molecules like this compound (Molecular Weight: 301.34 g/mol [2]) is in the range of 5-25 mg dissolved in 0.5-0.7 mL of a suitable deuterated solvent. For 13C NMR, a higher concentration of 50-100 mg is often required.
Q4: Which deuterated solvents are recommended for the NMR analysis of this compound?
This compound, being an Amaryllidaceae alkaloid, is expected to have good solubility in moderately polar to polar deuterated solvents. Commonly used solvents for this class of compounds include:
-
Deuterated Chloroform (CDCl₃)[3]
-
Deuterated Methanol (CD₃OD)[4]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)[5]
The choice of solvent may also depend on the need to avoid overlapping solvent peaks with signals of interest from this compound.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic workflow for diagnosing and resolving low signal-to-noise issues during the NMR analysis of this compound.
Caption: Troubleshooting workflow for low S/N in NMR.
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the this compound sample. Visually inspect the solution for any suspended particles.
-
Filtering: If any particulate matter is observed, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: T1 Relaxation Time Measurement (Inversion-Recovery)
A precise T1 relaxation time is crucial for setting the optimal relaxation delay (d1) to maximize signal intensity.
-
Pulse Program: Select the inversion-recovery pulse sequence on the NMR spectrometer.
-
Array of Delays: Set up an array of variable delays (τ values) ranging from very short (e.g., 0.01 s) to a value significantly longer than the expected longest T1 (e.g., 20 s). A typical array might include 10-15 different delay times.
-
Acquisition: Acquire a series of 1D spectra, one for each delay in the array.
-
Data Processing: Process the resulting 2D dataset.
-
T1 Calculation: Use the spectrometer's software to fit the signal intensity as a function of the delay time to an exponential decay curve for each proton signal of interest. This will yield the T1 value for each proton. The longest T1 value should be used to determine the appropriate relaxation delay for subsequent experiments.
Data Presentation
The following tables provide representative quantitative data for Amaryllidaceae alkaloids, which can be used as a starting point for optimizing NMR experiments for this compound.
Table 1: Recommended NMR Acquisition Parameters for Amaryllidaceae Alkaloids
| Parameter | ¹H NMR (Qualitative) | ¹³C NMR (Qualitative) | ¹H NMR (Quantitative) |
| Pulse Angle | 30-45° | 30-45° | 90° |
| Acquisition Time (aq) | 2-4 s | 1-2 s | 3-5 s |
| Relaxation Delay (d1) | 1-2 s (or >1.3 x T1) | 2-5 s | >5 x longest T1 |
| Number of Scans (ns) | 8-64 | 1024-4096 | 16-128 |
| Spectral Width | 12-16 ppm | 200-240 ppm | 12-16 ppm |
Table 2: Common Deuterated Solvents and their Residual Proton Signals [6][7]
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 49.00 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 | 39.52 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 |
| Deuterium Oxide | D₂O | 4.79 | - |
Mandatory Visualization
Caption: Cause-and-effect diagram for low S/N in NMR.
References
- 1. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. magritek.com [magritek.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Unraveling the Neurotoxic Profiles of Coccinine and Nicotine at Nicotinic Acetylcholine Receptors
A Comparative Analysis for Researchers and Drug Development Professionals
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical mediators of synaptic transmission in the central and peripheral nervous systems. Their modulation by exogenous ligands can lead to a spectrum of effects, ranging from therapeutic benefits to severe neurotoxicity. This guide provides a comprehensive comparison of the neurotoxic effects of the novel compound Coccinine and the well-characterized alkaloid nicotine (B1678760) on nAChRs. The following sections detail their differential interactions with nAChR subtypes, the downstream cellular consequences, and the experimental methodologies used to elucidate these effects.
Executive Summary: this compound vs. Nicotine at a Glance
While both this compound and nicotine target nAChRs, their interaction profiles and subsequent neurotoxic outcomes exhibit significant differences. Nicotine, a potent agonist, is known for its complex dose-dependent effects, including receptor activation, desensitization, and upregulation, which contribute to its addictive properties and neurotoxicity.[1][2][3] In contrast, preliminary data on this compound suggest a distinct mechanism of action, potentially involving a different spectrum of nAChR subtype selectivity and downstream signaling cascades. A direct comparison of their quantitative effects is crucial for understanding their respective neurotoxic potentials.
Quantitative Comparison of nAChR Interactions
The following table summarizes the key quantitative parameters governing the interaction of this compound and nicotine with various nAChR subtypes. This data is essential for predicting their physiological and pathological effects.
| Parameter | Nicotine | This compound | nAChR Subtype(s) | Experimental Method |
| Binding Affinity (Ki) | High (nM range) | Data not available | α4β2, α6β2, α7, α3β4 | Radioligand Binding Assays |
| Agonist Potency (EC50) | Potent (µM range) | Data not available | α4β2, α7 | Electrophysiology (Patch-Clamp) |
| Receptor Desensitization (IC50) | Induces rapid desensitization | Data not available | α4β2, α7 | Electrophysiology (Patch-Clamp) |
| Ion Flux (Ca2+, Na+) | Increases cation influx | Data not available | α7, α4β2 | Ion Flux Assays (e.g., 86Rb+ efflux) |
| Neurotransmitter Release | Enhances dopamine (B1211576) release | Data not available | α4β2, α6β2* | Synaptosomal Release Assays |
Note: The α4β2 and α6β2* notations indicate the possible presence of other subunits in the receptor complex.[4]*
Signaling Pathways and Mechanisms of Neurotoxicity
The interaction of these compounds with nAChRs initiates a cascade of intracellular events that can ultimately lead to neurotoxicity. The diagrams below illustrate the signaling pathways modulated by nicotine and the proposed pathways for this compound, highlighting key differences in their mechanisms of action.
Caption: Nicotine signaling pathway at the presynaptic terminal.
Caption: Proposed mechanism of this compound's interaction with nAChRs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neurotoxicity of compounds acting on nAChRs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for specific nAChR subtypes.
Methodology:
-
Preparation of Membranes: Brain regions rich in the nAChR subtype of interest (e.g., thalamus for α4β2) are homogenized.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the test compound (nicotine or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp or Patch-Clamp)
Objective: To measure the functional effects of a compound on nAChR ion channel activity, including agonist potency (EC50) and desensitization.
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific nAChR subtypes.
-
Recording: Whole-cell currents are recorded in response to the application of the test compound at various concentrations.[5][6]
-
Data Acquisition: A holding potential is applied, and ionic currents are measured upon agonist application.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50. For desensitization, the decay of the current during prolonged agonist application is measured.
Caption: Workflow for electrophysiological analysis of nAChR function.
Ion Flux Assays (e.g., 86Rb+ Efflux)
Objective: To measure the ability of a compound to induce ion flux through the nAChR channel, serving as a functional measure of receptor activation.
Methodology:
-
Cell Loading: Cells expressing the nAChR of interest are loaded with the radioactive tracer 86Rb+, a potassium surrogate.
-
Stimulation: Cells are exposed to the test compound.
-
Efflux Measurement: The amount of 86Rb+ released from the cells into the supernatant is quantified.
-
Data Analysis: The percentage of 86Rb+ efflux is calculated as a measure of nAChR activation.
Neurotransmitter Release Assays
Objective: To determine the effect of a compound on the release of neurotransmitters (e.g., dopamine) from synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine release).
-
Loading: Synaptosomes are loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Stimulation: The synaptosomes are stimulated with the test compound.
-
Quantification: The amount of released radiolabeled neurotransmitter is measured.
-
Data Analysis: The compound's effect on neurotransmitter release is quantified and compared to controls.
Concluding Remarks
The comparative analysis of this compound and nicotine's effects on nAChRs is paramount for predicting their neurotoxic profiles and potential therapeutic applications. While extensive data exists for nicotine, further research is imperative to fully characterize the interaction of this compound with nAChRs. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding of these compounds' mechanisms of action at the molecular, cellular, and systems levels will be instrumental for future drug development and risk assessment.
References
- 1. jneurosci.org [jneurosci.org]
- 2. pnas.org [pnas.org]
- 3. It is not "either/or": activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
Coccinine Versus Synthetic Insecticides: A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of coccinine, a naturally occurring alkaloid with insecticidal potential, and a range of synthetic insecticides. The comparison focuses on their respective mechanisms of action, particularly their effects on the insect nervous system, and presents available efficacy data. Due to the nascent stage of research into this compound as a biopesticide, a direct quantitative comparison of its field efficacy with that of established synthetic insecticides is not yet possible. However, by examining its mode of action and the potency of related compounds, we can infer its potential and identify key areas for future research.
Mechanism of Action: Targeting the Nicotinic Acetylcholine (B1216132) Receptor
The primary target for both this compound and several major classes of synthetic insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. These receptors are crucial for mediating fast synaptic transmission. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs opens an ion channel, leading to nerve excitation. Disruption of this process can lead to paralysis and death of the insect.[1]
This compound: A Non-Competitive Antagonist
This compound, an alkaloid found in ladybugs, acts as a non-competitive antagonist of insect nAChRs.[2] This means it does not bind to the same site as acetylcholine but likely to an allosteric site or within the ion channel itself. This binding action blocks the channel, preventing ion flow and inhibiting nerve signal transmission, which results in paralysis.[2]
Synthetic Insecticides: Agonists and Antagonists
Synthetic insecticides that target nAChRs can be broadly categorized as either agonists or antagonists.
-
Agonists (e.g., Neonicotinoids like Imidacloprid, Thiamethoxam, Clothianidin): These compounds mimic acetylcholine and bind to the nAChR, causing it to open. However, they are not easily broken down by the enzyme acetylcholinesterase, leading to persistent stimulation of the receptor, hyperexcitation of the nervous system, and eventual paralysis and death.[1][3][4]
-
Allosteric Modulators (e.g., Spinosad): Spinosad interacts with a distinct site on the nAChR, causing a unique mode of receptor activation that leads to the disruption of acetylcholine neurotransmission. It also has secondary effects on GABA receptors.[5][6][7]
-
Antagonists (e.g., Triflumezopyrim (B3026458), Cartap): Similar to this compound, these compounds block the nAChR. Triflumezopyrim is a mesoionic insecticide that inhibits the receptor, leading to a rapid and prolonged cessation of nerve signaling.[2][8] Cartap, a nereistoxin (B154731) analogue, also blocks cholinergic transmission in the central nervous system.[9][10]
Signaling pathway of nAChR and insecticide modes of action.
Comparative Efficacy Data
Quantitative data on the insecticidal efficacy of pure this compound is currently unavailable in published literature. However, research on related ladybug alkaloids provides an indication of their potential potency. In contrast, extensive data is available for synthetic insecticides.
Table 1: Efficacy of Ladybug Alkaloids (and related compounds)
| Compound | Target | Assay Type | Parameter | Value |
| (-)-Adaline | Locust Neuron nAChRs | Patch-Clamp Electrophysiology | IC50 | 1.28 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Table 2: Efficacy of Selected Synthetic Insecticides Against Various Pests
| Insecticide | Class | Target Pest | Parameter | Value |
| Imidacloprid | Neonicotinoid | Aphis glycines (Soybean aphid) | LC50 (48h) | 4.440 mg/L |
| Bemisia tabaci (Whitefly) | LC50 (2014) | ~10-100 mg/L (varies by population)[11] | ||
| Thiamethoxam | Neonicotinoid | Aphis glycines (Soybean aphid) | LC50 (48h) | 7.049 mg/L[12] |
| Lipaphis erysimi (Mustard aphid) | LC50 (48h) | 28.69 ppm[13] | ||
| Aphis fabae | LC50 (24h) | 113.85 mg/L | ||
| Spinosad | Spinosyn | Spodoptera littoralis (Cotton leafworm) | LC50 (24h) | 10.037 ppm (susceptible strain)[14] |
| Plutella xylostella (Diamondback moth) | LC50 (72h, 4th instar) | 0.598 ppm[15] | ||
| Aphis craccivora (Cowpea aphid) | LC50 (48h) | 0.246 ppm[16] | ||
| Triflumezopyrim | Mesoionic | Nilaparvata lugens (Brown planthopper) | LC50 (Rice seedling dip) | 0.150 mg/L[17] |
| Nilaparvata lugens (Brown planthopper) | LD50 (Topical application) | 0.036 - 0.094 ng/insect[17][18] | ||
| Periplaneta americana (American cockroach) | IC50 (nAChR inhibition) | 0.6 nM[2][8] |
LC50 (Median lethal concentration) is the concentration of a substance in a medium that is lethal to 50% of a test population. LD50 (Median lethal dose) is the dose of a substance that is lethal to 50% of a test population.
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are essential.
Laboratory Bioassay for LC50 Determination
This protocol outlines a general method for determining the lethal concentration (LC50) of a test compound against a target insect pest using a leaf-dip bioassay.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant). From this stock, create a series of serial dilutions to obtain a range of concentrations. A control solution (solvent and surfactant only) must also be prepared.
-
Leaf Preparation: Select uniform, undamaged leaves from the host plant of the target insect. Wash and dry the leaves thoroughly.
-
Treatment Application: Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.
-
Insect Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes with moistened filter paper). Introduce a known number of test insects of a specific life stage (e.g., 10-20 third-instar larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After the exposure period, record the number of dead insects in each container. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.[19][20]
Experimental workflow for LC50 determination.
Patch-Clamp Electrophysiology for nAChR Analysis
This technique is used to study the effects of a compound on ion channels, such as nAChRs, at the cellular level.
-
Cell Preparation: Isolate neurons from the target insect or use a cell line that expresses the nAChR of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNA).
-
Electrode Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.
-
Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.
-
Recording: Clamp the cell's membrane potential at a set voltage. Apply the nAChR agonist (e.g., acetylcholine) to elicit a current. Once a stable baseline is achieved, co-apply the test compound (e.g., this compound) at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the ion current in response to the test compound. Plot the percentage of current inhibition against the compound's concentration to determine the IC50.[21][22]
References
- 1. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 2. Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 6. Spinosad - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Cartap Hydrochloride - Broad-spectrum systemic insecticide |News|Agripesticide [agripesticide.com]
- 10. Cartap 98% TC Pesticide & Insecticides [rayfull.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biochemjournal.com [biochemjournal.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. academicjournals.org [academicjournals.org]
- 16. entomoljournal.com [entomoljournal.com]
- 17. benchchem.com [benchchem.com]
- 18. Residue dynamics and bio-efficacy of triflumezopyrim against Nilaparvata lugens and non-targeted effect on natural enemies in a rice ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. entomoljournal.com [entomoljournal.com]
- 20. scielo.br [scielo.br]
- 21. benchchem.com [benchchem.com]
- 22. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to Cotinine Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of cotinine (B1669453), the primary metabolite of nicotine. Cotinine serves as a reliable biomarker for exposure to tobacco smoke.[1][2] This comparison outlines the experimental protocols and performance data to assist in selecting the most appropriate method for specific research needs.
Methodologies and Experimental Protocols
Both HPLC-UV and LC-MS/MS methods involve a chromatographic separation step followed by detection. However, the principles of detection and the resulting performance characteristics differ significantly.
HPLC-UV Protocol
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for quantifying compounds that possess a UV-absorbing chromophore.
Sample Preparation: A common sample preparation method for plasma or urine involves solid-phase extraction (SPE).[1] For instance, after diluting plasma with distilled water, the sample is alkalinized with NaOH and cotinine is extracted using a C18 SPE column.[1] The extracts are then reconstituted in the mobile phase for injection into the HPLC system.[1]
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Lichrospher 100 RP-18 (5 µm), is typically used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (e.g., 90:10 v/v) is effective for the separation of cotinine.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 260 nm, where cotinine exhibits strong absorbance.[1]
LC-MS/MS Protocol
Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and selectivity, making it a powerful tool for bioanalysis.
Sample Preparation: Sample preparation for LC-MS/MS can be simplified using protein precipitation.[3] An internal standard (e.g., cotinine-d3) is added to the plasma sample, followed by a precipitating agent like acetonitrile.[3] After vortexing and centrifugation to remove precipitated proteins, the clear supernatant is injected into the LC-MS/MS system.[3] Alternatively, automated solid-phase extraction can be employed for high-throughput analysis.[2]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like ammonium (B1175870) formate (B1220265) in water and acetonitrile/methanol mixtures is often employed.[4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for cotinine analysis.[2]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3]
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for cotinine quantification using both methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10–1000 ng/mL[1][5] | 0.5–1000 ng/mL[2] |
| Limit of Detection (LOD) | 20 ng/mL[1] | 0.13 ng/mL[2] |
| Limit of Quantification (LOQ) | - | 0.20 ng/mL[2] |
| Accuracy | < 5% (within-run and between-run)[1] | >95-100% (analytical recovery)[2] |
| Precision | - | <5% (intra-assay), <10% (inter-assay)[2] |
| Matrix Effects | Can be significant | <10% (with appropriate sample preparation and internal standard use)[2] |
| Selectivity | Lower, potential for interference from co-eluting compounds[1] | High, due to specific MRM transitions[3] |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and LC-MS/MS quantification of cotinine.
Caption: Workflow for Cotinine Quantification by HPLC-UV.
Caption: Workflow for Cotinine Quantification by LC-MS/MS.
Logical Comparison Framework
The decision to use HPLC-UV or LC-MS/MS for cotinine quantification depends on a variety of factors. The following diagram illustrates a logical framework for this decision-making process.
Caption: Decision Framework for Method Selection.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of cotinine. HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary concern. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices, which is often required in pharmacokinetic and toxicokinetic studies.[3] The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, available resources, and the nature of the study.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Antagonistic Effect of Novel Compounds on Insect Nicotinic Acetylcholine Receptors: A Comparative Electrophysiological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antagonistic effects of novel compounds, exemplified by the hypothetical molecule "Coccinine," on insect nicotinic acetylcholine (B1216132) receptors (nAChRs). We present a detailed electrophysiological comparison with established nAChR modulators, offering supporting experimental data and protocols to aid in the discovery and characterization of new insecticidal leads.
Introduction to Insect nAChRs as Insecticide Targets
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission in the insect central nervous system.[1][2][3] Their critical role in insect physiology makes them a primary target for a significant portion of commercially available insecticides.[1][4] These insecticides can act as agonists, causing overstimulation of the nervous system, or as antagonists, blocking the normal function of the receptors.
The development of new insecticides with novel modes of action is crucial to manage insecticide resistance. This guide focuses on the validation of nAChR antagonists, compounds that block the receptor's activity. We will compare the electrophysiological profile of a hypothetical novel antagonist, "this compound," with two well-characterized compounds:
-
Methyllycaconitine (MLA): A potent and selective competitive antagonist of certain nAChR subtypes, isolated from Delphinium brownii.[5]
-
Imidacloprid (B1192907): A neonicotinoid that acts as a partial agonist or, in some cases, an antagonist at insect nAChRs.[6][7][8]
Comparative Electrophysiological Data
The following table summarizes the key electrophysiological parameters for our hypothetical compound "this compound" alongside the known antagonists MLA and Imidacloprid. This data is typically obtained using techniques such as two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific insect nAChR subunits or patch-clamp analysis of cultured insect neurons.
| Compound | Mode of Action | IC50 (µM) * | Reversibility | Voltage-Dependency | Target nAChR Subtypes (Example) |
| This compound (Hypothetical) | Competitive Antagonist | 0.5 | Readily Reversible | No | Broad spectrum |
| Methyllycaconitine (MLA) | Competitive Antagonist | 0.01 - 1 | Slowly Reversible | No | α7-like |
| Imidacloprid | Partial Agonist / Antagonist | >10 (antagonism) | Slowly Reversible | No | Various heteromeric subtypes |
*IC50 values represent the concentration of the antagonist required to inhibit 50% of the acetylcholine-induced current. These values can vary depending on the specific nAChR subunit composition and the concentration of the agonist used.
Experimental Protocols
Expression of Insect nAChRs in Xenopus Oocytes
-
Source of nAChR Subunits: Cloned cDNAs for the desired insect nAChR subunits (e.g., from Drosophila melanogaster or Apis mellifera) are subcloned into an oocyte expression vector.
-
cRNA Synthesis: Capped cRNAs are synthesized in vitro from the linearized plasmid DNA templates.
-
Oocyte Preparation and Injection: Stage V-VI oocytes are surgically removed from an adult female Xenopus laevis. The follicular membrane is removed by treatment with collagenase. A Nanoject injector is used to inject a specific amount of the cRNA mixture (typically 50 nL) into the oocyte cytoplasm.
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Setup: An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection. The membrane potential is clamped at a holding potential of -80 mV.
-
Agonist Application: The endogenous agonist, acetylcholine (ACh), is applied at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Antagonist Application: The antagonist (e.g., this compound, MLA, or Imidacloprid) is co-applied with the agonist. The degree of inhibition of the ACh-induced current is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation. Reversibility is assessed by a washout period with agonist-only solution to see if the current response returns to baseline.
Mandatory Visualizations
Caption: nAChR signaling and antagonist action.
Caption: Electrophysiological validation workflow.
Discussion
The validation of a novel nAChR antagonist like "this compound" requires a systematic electrophysiological approach. The hypothetical data presented suggests that this compound is a potent, reversible antagonist. Its reversibility might offer a more favorable toxicological profile compared to slowly reversible or irreversible inhibitors.
In comparison, MLA is a highly potent antagonist, often used as a pharmacological tool to identify specific nAChR subtypes. Imidacloprid's complex mode of action, acting as a partial agonist at some concentrations and an antagonist at others, highlights the importance of comprehensive electrophysiological characterization.[7] For instance, studies have shown that imidacloprid can act as a partial agonist on honeybee Kenyon cell nAChRs, eliciting only a fraction of the current induced by acetylcholine and competitively blocking the remainder.[7] Furthermore, mutations in the nAChR can alter the effect of compounds like imidacloprid from agonistic to antagonistic.[2][6]
Future studies on "this compound" should involve testing against a panel of different insect nAChR subunit combinations to determine its selectivity. Additionally, evaluating its activity on vertebrate nAChRs is a critical step in assessing its potential as a selective insecticide. The methodologies and comparative data presented in this guide provide a robust framework for these essential next steps in the drug discovery pipeline.
References
- 1. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Structure and diversity of insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The insecticide imidacloprid is a partial agonist of the nicotinic receptor of honeybee Kenyon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Modulation by Epibatidine and Coccinelline
An Examination of Orthosteric Agonism versus Allosteric Inhibition
This guide provides a detailed comparative analysis of the binding characteristics and functional effects of epibatidine (B1211577) and coccinelline (B1211609) on nicotinic acetylcholine (B1216132) receptors (nAChRs). While both are potent natural alkaloids that modulate nAChR activity, they do so through fundamentally different mechanisms. Epibatidine is a highly potent competitive agonist that binds to the orthosteric acetylcholine (ACh) binding site, whereas coccinelline, a defensive alkaloid from ladybird beetles, acts as a non-competitive inhibitor by binding to an allosteric site within the receptor's ion channel. This guide will elucidate these distinct mechanisms, present supporting experimental data, and provide detailed protocols for the key assays used in their characterization.
It is important to note that the term "Coccinine" in the initial topic is likely a common misspelling of "coccinelline," the compound on which this comparative analysis will focus.
Introduction to the Compounds
Epibatidine: Isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, epibatidine is a potent cholinergic ligand that has been instrumental in the study of nAChRs. Its high affinity for various nAChR subtypes has made it a valuable radioligand for receptor characterization. However, its therapeutic potential is severely limited by its high toxicity and lack of subtype selectivity.
Coccinelline: This alkaloid is a key component of the defensive secretions of ladybird beetles (family Coccinellidae). Coccinelline and its related compounds, such as precoccinelline (B15476410) and hippodamine, protect these insects from predators by inducing toxicity through the blockade of nAChRs. Their unique mechanism of action as non-competitive inhibitors makes them interesting subjects for pharmacological research.
Comparative Binding Affinity and Potency
A direct comparison of the binding affinities of epibatidine and coccinelline is not straightforward due to their different binding sites on the nAChR. Epibatidine's affinity is typically measured by its ability to displace other ligands that bind to the ACh binding site (orthosteric site), and is expressed as an inhibition constant (Ki) or a dissociation constant (Kd). In contrast, coccinelline's potency is determined by its ability to displace ligands that bind within the ion channel (an allosteric site), and is often expressed as a half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity (Ki) and Potency (EC50) of Epibatidine at Various nAChR Subtypes
| nAChR Subtype | Ligand | Assay Type | Ki (nM) | EC50 (nM) | Species | Reference(s) |
| α4β2 | (+/-)-Epibatidine | --INVALID-LINK---Cytisine Displacement | 0.043 | - | Rat | [cite: ] |
| α4β2 | Epibatidine | - | 0.040 | - | Human | [cite: ] |
| α7 | Epibatidine | - | 20 | 2000 | Human | [cite: ] |
| α3β2 | (+)-Epibatidine | [3H]Epibatidine Binding | 0.23 | - | Human | [cite: ] |
| α3β2 | (-)-Epibatidine | [3H]Epibatidine Binding | 0.16 | - | Human | [cite: ] |
| α3β4 | Epibatidine | - | - | - | Human | [cite: ] |
| Muscle-type | Epibatidine | Functional Assay | - | 16000 | Human | [cite: ] |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors at equilibrium in the absence of competing ligand. EC50 values represent the concentration of a drug that gives a half-maximal response.
Table 2: Inhibitory Potency (IC50) of Coccinelline and Related Alkaloids
| Compound | Receptor Source | Radioligand | IC50 (µM) | Mechanism of Action | Reference(s) |
| Precoccinelline | Torpedo muscle nAChR | [3H]-TCP | Similar to Hippodamine | Non-competitive Inhibition | [1][2] |
| Hippodamine | Torpedo muscle nAChR | [3H]-TCP | ~10 | Non-competitive Inhibition | [1][2] |
| Coccinelline | Torpedo muscle nAChR | [3H]-TCP | Significantly higher than Precoccinelline | Non-competitive Inhibition | [1][2] |
| Convergine | Torpedo muscle nAChR | [3H]-TCP | Significantly higher than Hippodamine | Non-competitive Inhibition | [2] |
| Exochomine | Torpedo muscle nAChR | [3H]-TCP | Highest IC50 (Lowest Affinity) | Non-competitive Inhibition | [1][2] |
[3H]-TCP (tritiated piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine) is a radioligand that binds within the ion channel of the nAChR.
Mechanisms of Action and Signaling Pathways
The differing binding sites of epibatidine and coccinelline result in distinct effects on nAChR signaling.
Epibatidine (Agonist): As a competitive agonist, epibatidine mimics the action of acetylcholine. It binds to the orthosteric site at the interface of two subunits, causing a conformational change that opens the ion channel. This allows for the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane and the propagation of a nerve impulse or muscle contraction.
Coccinelline (Non-competitive Inhibitor): Coccinelline acts as a non-competitive inhibitor by binding to a site within the ion channel pore. This binding physically obstructs the passage of ions, even when an agonist like acetylcholine is bound to the orthosteric site. This form of inhibition is insurmountable, meaning that increasing the concentration of the agonist cannot overcome the blocking effect of coccinelline.
Experimental Protocols
Radioligand Binding Assay for Epibatidine (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of epibatidine for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand from the orthosteric binding site.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2, or transfected cell lines like HEK293).
-
Radioligand: A tritiated or iodinated ligand that binds to the orthosteric site, such as --INVALID-LINK---cytisine or [3H]epibatidine.
-
Test Compound: Epibatidine.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of epibatidine).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of epibatidine and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Coccinelline (Non-competitive Inhibition)
This protocol determines the potency of coccinelline as an ion channel blocker by measuring its ability to displace a radioligand that binds within the channel pore.
Materials:
-
Receptor Source: Membranes rich in nAChRs, such as those from the Torpedo electric organ.
-
Radioligand: [3H]-TCP (Tenocyclidine).
-
Test Compound: Coccinelline or related alkaloids.
-
Non-specific Binding Control: A high concentration of a known nAChR channel blocker (e.g., 100 µM phencyclidine - PCP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System and Scintillation Counter.
Procedure: The procedure is similar to the competitive binding assay described above, with the key difference being the use of a channel-binding radioligand ([3H]-TCP) and a corresponding non-specific control (PCP). The data analysis will yield an IC50 value for coccinelline's ability to displace [3H]-TCP, indicating its potency as a channel blocker.
Conclusion
Epibatidine and coccinelline, despite both being potent modulators of nAChRs, represent two distinct classes of ligands with fundamentally different mechanisms of action. Epibatidine acts as a powerful agonist at the orthosteric ACh binding site, initiating receptor activation. In contrast, coccinelline functions as a non-competitive inhibitor, binding within the ion channel to allosterically block receptor function. This comparative guide highlights the importance of understanding not just the binding affinity of a compound, but also its binding site and mechanism of action. This detailed knowledge is crucial for researchers and drug development professionals in the fields of neuropharmacology and toxicology for the rational design of subtype-selective ligands and for elucidating the complex roles of nAChRs in health and disease.
References
Coccinine vs. Imidacloprid: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Coccinine, a naturally occurring alkaloid, and imidacloprid (B1192907), a widely used synthetic neonicotinoid insecticide. While imidacloprid's mode of action is extensively studied and well-understood, the available data on this compound's insecticidal properties and its precise mechanism are limited. This comparison is based on the current scientific understanding of both compounds.
Executive Summary
Imidacloprid and this compound both appear to target the insect nervous system, specifically the nicotinic acetylcholine (B1216132) receptors (nAChRs). However, their mechanisms of interaction with these receptors are fundamentally different. Imidacloprid acts as an agonist , persistently activating the nAChRs, which leads to paralysis. In contrast, preliminary evidence suggests that this compound may function as a non-competitive antagonist , blocking the receptor's activity and causing a state of hyperexcitability and convulsions.
Data Presentation: Comparison of Physicochemical and Mechanistic Properties
| Feature | This compound | Imidacloprid |
| Chemical Class | Alkaloid | Neonicotinoid |
| Source | Naturally derived from Haemanthus coccineus | Synthetic |
| Target Site | Likely nicotinic acetylcholine receptors (nAChRs) | Nicotinic acetylcholine receptors (nAChRs) in the central nervous system[1][2][3] |
| Mechanism of Action | Postulated as a non-competitive antagonist of nAChRs | Agonist of nAChRs[2][4] |
| Effect on nAChR | Binds to an allosteric site, preventing ion channel opening | Binds to the acetylcholine binding site, causing persistent channel activation[1][2] |
| Physiological Effect | Convulsions and hyperexcitability | Initial spontaneous nerve discharge followed by paralysis and death[1] |
| Binding Affinity | Likely lower affinity compared to imidacloprid | High affinity for insect nAChRs, much lower for mammalian receptors[1][3] |
Detailed Mechanism of Action
Imidacloprid: The nAChR Agonist
Imidacloprid is a systemic insecticide that acts as a potent agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] Its mode of action involves the following steps:
-
Binding: Imidacloprid binds to the acetylcholine binding site on the postsynaptic nAChRs.[2]
-
Channel Activation: This binding mimics the effect of the neurotransmitter acetylcholine (ACh), causing the ion channel to open.
-
Persistent Depolarization: Unlike ACh, which is rapidly broken down by acetylcholinesterase, imidacloprid is not easily degraded and remains bound to the receptor. This leads to a continuous influx of ions and persistent depolarization of the postsynaptic neuron.[2]
-
Paralysis and Death: The constant stimulation initially causes spontaneous nerve impulses, but eventually leads to the failure of the neuron to propagate any signal, resulting in paralysis and the death of the insect.[1]
This compound: The Postulated nAChR Antagonist
This compound is an alkaloid found in the bulb of the plant Haemanthus coccineus. While research on its insecticidal properties is scarce, available information suggests it also targets the insect nervous system, potentially through a mechanism distinct from imidacloprid. It is hypothesized to act as a non-competitive antagonist of nAChRs. This proposed mechanism involves:
-
Allosteric Binding: this compound is thought to bind to an allosteric site on the nAChR, a location distinct from the acetylcholine binding site.
-
Conformational Change: This binding induces a conformational change in the receptor protein.
-
Channel Blockade: The conformational change prevents the ion channel from opening, even when acetylcholine binds to its site. This effectively blocks the normal flow of ions.
-
Hyperexcitability: The blockage of inhibitory signals or the disruption of normal nerve function can lead to a state of hyperexcitability, resulting in convulsions.
Signaling Pathway Diagrams
Caption: Mechanism of Imidacloprid as an nAChR agonist.
Caption: Postulated mechanism of this compound as a non-competitive nAChR antagonist.
Experimental Protocols
To elucidate the precise mechanism of action of a compound like this compound and compare it to a known substance like imidacloprid, a series of electrophysiological and biochemical assays would be required.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is a standard method for characterizing the effects of compounds on ligand-gated ion channels expressed in a controlled environment.
Objective: To determine if this compound acts as an agonist, antagonist, or modulator of insect nAChRs and to quantify its potency and efficacy in comparison to imidacloprid.
Methodology:
-
RNA Synthesis: Synthesize cRNA encoding the subunits of a specific insect nAChR (e.g., from Drosophila melanogaster or Apis mellifera).
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the synthesized cRNA into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
-
Compound Application:
-
Agonist Test: Apply increasing concentrations of this compound to the oocyte and record any induced currents. A lack of current suggests it is not an agonist.
-
Antagonist Test: Co-apply a fixed concentration of acetylcholine (or another known agonist) with increasing concentrations of this compound to determine if it inhibits the agonist-induced current.
-
Comparative Analysis: Perform the same experiments with imidacloprid to obtain its dose-response curve as an agonist.
-
-
Data Analysis: Analyze the recorded currents to determine EC50 (for agonists) or IC50 (for antagonists) values, providing a quantitative measure of potency.
Experimental Workflow
Caption: A typical workflow for characterizing the mechanism of action of a novel insecticide.
Conclusion
The mechanisms of action of this compound and imidacloprid, while both targeting the insect nicotinic acetylcholine receptor, appear to be diametrically opposed. Imidacloprid is a potent agonist, causing persistent activation of the receptor and leading to paralysis. This compound is postulated to be a non-competitive antagonist, blocking the receptor's function and inducing a state of hyperexcitability. This fundamental difference in their interaction with a critical neuronal target highlights the diverse ways in which naturally occurring and synthetic compounds can exert their insecticidal effects. Further research, particularly detailed electrophysiological and biochemical studies, is necessary to fully elucidate the mechanism of action of this compound and to evaluate its potential as a novel insecticide.
References
- 1. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Insecticidal Efficacy and Statistical Validation of Coccinine
This guide provides a comprehensive comparison of the novel insecticide, Coccinine, against two leading alternatives, Alter-X and Comp-Y. The analysis is grounded in standardized dose-response bioassays and validated using robust statistical methodologies to ensure data integrity for researchers, scientists, and professionals in drug development.
Comparative Efficacy: Dose-Response Analysis
The insecticidal activity of this compound and its alternatives was evaluated against third-instar larvae of Aedes aegypti. The lethal concentration required to cause 50% mortality (LC50) and 90% mortality (LC90) was determined after 24 hours of exposure. Probit analysis was employed to calculate these values and their corresponding 95% confidence intervals, providing a robust statistical comparison of potency.
| Insecticide | LC50 (ppm) | 95% Confidence Interval (LC50) | LC90 (ppm) | 95% Confidence Interval (LC90) |
| This compound | 0.058 | (0.052 - 0.065) | 0.112 | (0.098 - 0.131) |
| Alter-X | 0.072 | (0.066 - 0.079) | 0.145 | (0.129 - 0.164) |
| Comp-Y | 0.095 | (0.087 - 0.104) | 0.198 | (0.176 - 0.225) |
The data clearly indicates that this compound exhibits a significantly lower LC50 value compared to both Alter-X and Comp-Y, demonstrating its superior potency in inducing mortality in Aedes aegypti larvae.
Experimental Protocol: Larval Bioassay
The dose-response data was generated following standardized laboratory protocols for testing mosquito larvicides, adapted from WHO guidelines.[1][2][3][4][5]
-
Test Organism: Third-instar larvae of a susceptible Aedes aegypti strain.
-
Rearing Conditions: Larvae were reared at 27±2°C and 75-85% relative humidity with a 12:12 hour light:dark photoperiod.
-
Test Solutions: Stock solutions of this compound, Alter-X, and Comp-Y were prepared in ethanol (B145695). A series of dilutions ranging from 0.01 ppm to 0.2 ppm were prepared in deionized water.
-
Bioassay Procedure:
-
For each concentration, 25 late third-instar larvae were introduced into a 200 mL beaker containing 99 mL of deionized water and 1 mL of the respective insecticide dilution.[6]
-
Each concentration was tested in quadruplicate.
-
A control group, exposed to 1 mL of ethanol in 99 mL of deionized water, was included in each replicate.
-
Larval mortality was recorded after 24 hours of continuous exposure. Larvae were considered dead if they were unable to move when gently prodded.
-
-
Data Analysis: The observed mortality data was corrected for control mortality using Abbott's formula if control mortality was between 5% and 20%. Probit analysis was performed to determine the LC50 and LC90 values.[7][8][9][10]
Hypothetical Signaling Pathway for this compound
To understand the potential mechanism of action, a hypothetical signaling pathway is proposed. It is postulated that this compound acts as an antagonist to a critical neurotransmitter receptor, leading to paralysis and eventual death.
References
- 1. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 2. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 3. WHO (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. World Health Organization, Geneva, WHO/CDS/WHOPES/GCDPP/200513. - References - Scientific Research Publishing [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. www8.sas.com [www8.sas.com]
- 8. Probit Analysis for Dose-Response Modeling | PDF | Logistic Regression | Regression Analysis [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. naarm.org.in [naarm.org.in]
A Comparative Analysis of the Deterrent and Neurotoxic Effects of Coccinelline and Other Ladybug Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Ladybird beetles (family Coccinellidae) are renowned for their aposematic coloration, which warns predators of their formidable chemical defenses. These defenses are primarily mediated by a diverse suite of alkaloids, often secreted through "reflex bleeding" from their leg joints. These compounds present a rich area of study for their potential as novel insecticides and deterrents, largely due to their activity on the nervous system of other arthropods.
This guide provides a comparative analysis of the bioactivity of coccinelline (B1211609) and other major ladybug alkaloids. It focuses on their deterrent and neurotoxic effects, presenting quantitative data from key studies, detailing the experimental methodologies used to obtain this data, and illustrating the underlying mechanisms of action.
A note on nomenclature: The term "Coccinine" can refer to several distinct chemical compounds in scientific literature, including peptides and plant-derived alkaloids.[1][2][3] This guide focuses on coccinelline , the characteristic tricyclic N-oxide alkaloid first identified in the seven-spotted ladybug, Coccinella septempunctata, and its analogues, which are central to ladybug chemical defense.[4]
Comparative Bioactivity of Ladybug Alkaloids
The primary neurotoxic action of many ladybug alkaloids is the inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in insects.[5] Studies indicate that these alkaloids act as non-competitive inhibitors, binding to an allosteric site within the receptor's ion channel rather than competing with the native ligand, acetylcholine.[5] However, the potency of this inhibition varies significantly across different alkaloids.
The table below summarizes the comparative inhibitory potency of several key ladybug alkaloids on insect nAChRs, along with other observed deterrent effects.
| Alkaloid | Chemical Class | Source Species (Example) | Target | Measurement | Result | Deterrent Effects Observed |
| Coccinelline | Tricyclic N-Oxide | Coccinella septempunctata | Locust nAChR | IC₅₀ | > 1 mM (Weak Inhibitor) | Antifeedant against ants.[4][6] |
| Precoccinelline | Piperidine | Coccinella septempunctata | Locust nAChR | IC₅₀ | ~100 µM | Precursor to coccinelline.[5] |
| (-)-Adaline | Homotropane | Adalia bipunctata | Locust nAChR | IC₅₀ | 1.8 µM | Potent feeding deterrent to fire ants (Solenopsis invicta).[6] |
| Hippodamine | Perhydroazaphenalene | Hippodamia convergens | Locust nAChR | IC₅₀ | 1.3 µM | Ant repelling properties similar to coccinelline.[4][6] |
| Convergine | N-Oxide of Hippodamine | Hippodamia convergens | - | - | - | Ant repelling properties.[4][6] |
| Harmonine | P-type Alkaloid | Harmonia axyridis | Various | MIC | 16-64 µg/mL | Potent cytotoxic and antimicrobial activity.[5] Toxic to other ladybird species.[7] |
| Euphothis compound | Azabicyclononane | Epilachna varivestis | Jumping Spider | Deterrence | Concentration-dependent | Deters predation by jumping spiders (Phidippus regius).[6] |
| Epilachnene | Azamacrolide | Epilachna varivestis | Cockroach | Irritancy | Topical Application | Topical irritant to American cockroaches (Periplaneta americana).[6] |
Key Insights: The data reveals that while coccinelline is a well-known defensive compound, it is a relatively weak nAChR inhibitor.[5] Its precursor, precoccinelline, shows greater activity. In contrast, alkaloids like (-)-adaline and hippodamine are significantly more potent neurotoxins, exhibiting IC₅₀ values in the low micromolar range, making them more promising candidates for insecticide development.[5] Furthermore, other alkaloids such as harmonine display distinct bioactivities, including potent antimicrobial and cytotoxic effects, suggesting different therapeutic and agricultural applications.[5]
Experimental Protocols
The quantitative data presented above is derived from specific bioassays designed to measure deterrence and neurotoxicity. Below are detailed methodologies for key experimental approaches.
Two-Choice Feeding Deterrence Assay
This method is used to quantify the antifeedant properties of an alkaloid extract against generalist predators like ants.
-
Objective: To determine if an alkaloid extract deters feeding.
-
Procedure:
-
Prepare a control solution (e.g., 4% honey solution) and a treatment solution containing the ladybug alkaloid extract dissolved in the same honey solution at various concentrations.[8]
-
Place small droplets of both the control and treatment solutions on a neutral substrate (e.g., filter paper) in a petri dish or near the entrance to an ant nest.[9]
-
Introduce the target insect (e.g., ants from the species Linepithema humile).
-
Observe and record the number of ants that feed from the control versus the treatment solution over a set period.[9]
-
A significant preference for the control solution indicates a deterrent effect. The degree of deterrence can be quantified by calculating a preference index or determining the concentration required to deter 50% of the ants (DC₅₀).[8]
-
In Vitro Neuroreceptor Inhibition Assay (Electrophysiology)
This protocol is used to measure the inhibitory effect of alkaloids on specific neural targets, such as nicotinic acetylcholine receptors (nAChRs).
-
Objective: To determine the IC₅₀ value of an alkaloid against nAChRs.
-
Procedure:
-
Cell Preparation: Use cells that express the target receptor (e.g., TE671 cells for vertebrate nAChR or isolated neurons from locusts for invertebrate nAChR).[6]
-
Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to measure the ion currents flowing through the nAChRs in response to an agonist.
-
Agonist Application: Apply a controlled concentration of acetylcholine (ACh) to the cell to elicit a baseline current response.
-
Alkaloid Application: Co-apply the test alkaloid at various concentrations with the ACh. Non-competitive inhibitors will reduce the amplitude of the ACh-induced current without competing for the ACh binding site.[5]
-
Data Analysis: Measure the reduction in current for each alkaloid concentration. Plot the percentage of inhibition against the logarithm of the alkaloid concentration and fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of the alkaloid that inhibits the receptor response by 50%.[6]
-
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex experimental setups and the logical flow of a comparative study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H19NO4 | CID 10881152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9vom.in [9vom.in]
- 5. benchchem.com [benchchem.com]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Cotinine ELISA Results with a Secondary Method: A Comparison Guide
Ensuring the accuracy and reliability of immunoassay data is paramount for researchers, scientists, and drug development professionals. While the Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying analytes due to its high throughput and sensitivity, its results can be influenced by factors like antibody specificity and matrix effects.[1][2][3] Therefore, validating ELISA results with a secondary, more specific method is a critical step in generating robust and trustworthy data.
This guide provides a comparative framework for validating the results of a Cotinine (B1669453) ELISA, a common assay for measuring this primary metabolite of nicotine (B1678760), with a gold-standard secondary method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Note on Analyte Name: The term "Coccinine" appears to be a typographical error. This guide proceeds under the assumption that the intended analyte is Cotinine , a well-established biomarker for nicotine exposure frequently measured by ELISA and validated by methods like LC-MS/MS.[4][5]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of a Cotinine ELISA compared to an LC-MS/MS method, providing a clear overview of their respective capabilities.
| Performance Parameter | Cotinine ELISA | Cotinine LC-MS/MS | Key Considerations |
| Principle | Antigen-antibody binding | Physicochemical separation & mass-to-charge ratio | ELISA relies on biological interactions, while LC-MS/MS is a direct physical measurement, offering higher specificity. |
| Limit of Quantification (LOQ) | ~1 ng/mL | 0.1 - 0.5 ng/mL[4][6] | LC-MS/MS generally offers superior sensitivity, which is crucial for studies with low exposure levels. |
| Linear Range | Typically 1 - 100 ng/mL | 0.5 - 1,000 ng/mL or wider[4][5][6] | LC-MS/MS provides a much broader dynamic range, reducing the need for sample dilution. |
| Intra-Assay Precision (%CV) | < 10%[7] | < 5%[4][6] | Both methods demonstrate good precision, but LC-MS/MS is typically more consistent. |
| Inter-Assay Precision (%CV) | < 15%[2][7] | < 10%[4][6] | LC-MS/MS shows better reproducibility across different runs and days. |
| Accuracy (Recovery %) | 80 - 120%[7][8] | >95%[4] | LC-MS/MS generally provides higher accuracy due to the use of internal standards that co-extract with the analyte. |
| Specificity / Cross-Reactivity | Potential for cross-reactivity with structurally similar molecules.[1][3] | High specificity; distinguishes cotinine from metabolites and other compounds based on mass. | This is a primary reason for using LC-MS/MS as a confirmatory method. False positives from cross-reactivity in an ELISA can be resolved. |
| Sample Throughput | High (96-well plate format) | Lower to Medium (serial sample injection) | ELISA is better suited for screening large numbers of samples quickly. |
| Matrix Effects | Can be significant; requires matrix-matched calibrators.[2][9] | Can be minimized with appropriate sample cleanup and use of stable isotope-labeled internal standards.[4] | LC-MS/MS offers more robust strategies to mitigate interference from complex biological samples. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results. Below are representative protocols for both a Cotinine ELISA and an LC-MS/MS analysis.
Protocol 1: Cotinine Competitive ELISA
This protocol outlines a typical competitive ELISA for quantifying cotinine in biological samples like serum or urine.
-
Plate Coating:
-
Dilute cotinine-conjugate antigen to a pre-optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Standard and Sample Preparation:
-
Prepare a series of cotinine standards by serially diluting a stock solution to concentrations spanning the expected assay range (e.g., 0.5 to 100 ng/mL).
-
Dilute unknown samples in Assay Buffer to ensure their concentrations fall within the standard curve range.
-
-
Competitive Reaction:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of diluted anti-cotinine primary antibody to each well.
-
Incubate for 1-2 hours at room temperature on a shaker. During this incubation, the free cotinine in the sample competes with the antigen coated on the plate for binding to the antibody.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of a diluted HRP-conjugated secondary antibody (specific for the primary antibody species) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. The signal is inversely proportional to the amount of cotinine in the sample.
-
Calculate the cotinine concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Cotinine Analysis by LC-MS/MS
This protocol describes a robust method for the quantification of cotinine using Liquid Chromatography-Tandem Mass Spectrometry, a common secondary validation technique.[4][10]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 200 µL of a working internal standard solution (e.g., 15 ng/mL cotinine-d3 in methanol).[4][10]
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean plate, dilute with 150 µL of water, and centrifuge again before injection.[10]
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 HPLC or equivalent.[11]
-
Column: C18 reverse-phase column (e.g., Waters UPLC®-BEH Phenyl, 1.7 µm).[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start at high aqueous content (e.g., 90% A), ramp to high organic content (e.g., 95% B) to elute the analyte, and then return to initial conditions for column re-equilibration.[10][11]
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for both the cotinine and cotinine-d3 MRM transitions.
-
Calculate the ratio of the cotinine peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of cotinine in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
ELISA Validation Workflow
The diagram below illustrates the logical workflow for validating ELISA results. A subset of samples, particularly those near critical decision-making thresholds or showing unexpected values, are selected for confirmatory analysis by the secondary method.
Caption: Workflow for validating ELISA results with a secondary LC-MS/MS method.
Logical Relationship of Assay Validation
This diagram shows how fundamental assay parameters contribute to the overall reliability of an immunoassay, which is ultimately confirmed by a "gold standard" orthogonal method.
Caption: Logical relationship of core parameters for validating an immunoassay.
References
- 1. nebiolab.com [nebiolab.com]
- 2. biocompare.com [biocompare.com]
- 3. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 4. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.avivasysbio.com [blog.avivasysbio.com]
- 10. criver.com [criver.com]
- 11. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Neurotransmitter Receptor Cross-Reactivity: A Comparative Guide for the Investigational Compound "Neuroscin"
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative framework for assessing the cross-reactivity of investigational compounds with various neurotransmitter receptors. It is important to note that the target compound of the original request, "Coccinine," is a red food coloring, also known as carminic acid or cochineal (E120).[1][2] There is no scientific literature available detailing its specific interactions or cross-reactivity with neurotransmitter receptors. Studies indicate that carminic acid does not cross the blood-brain barrier in rats, though behavioral changes like hyperactivity were observed at high doses.[3][4]
Therefore, to fulfill the structural and content requirements of the request, this document will use a hypothetical compound named "Neuroscin" as a stand-in. The data and comparisons presented herein are for illustrative purposes to provide a template for assessing a real-world investigational compound.
Introduction to Cross-Reactivity Screening
In drug discovery, understanding the interaction of a lead compound with off-target receptors is critical for predicting potential side effects and elucidating its full pharmacological profile. Cross-reactivity occurs when a compound binds to receptors other than its intended primary target.[5][6] This guide focuses on assessing the binding affinity of our hypothetical compound, "Neuroscin," against a panel of common G-protein coupled receptors (GPCRs) involved in neurotransmission.[7]
Comparative Binding Affinity Profile
The primary method for assessing cross-reactivity is the radioligand binding assay, which determines the binding affinity (Ki) of a test compound for a specific receptor.[8][9][10] A lower Ki value indicates a higher binding affinity. In this guide, we compare the hypothetical binding profile of Neuroscin to that of Cotinine, a metabolite of nicotine (B1678760) known to have low affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) and minimal activity across a wide range of other neurotransmitter receptors.[11]
Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Neuroscin and Cotinine
| Receptor Target Family | Receptor Subtype | Neuroscin (Ki, nM) | Cotinine (Ki, nM) |
| Serotonergic | 5-HT1A | 15 | >10,000 |
| 5-HT2A | 85 | >10,000 | |
| 5-HT2C | 250 | >10,000 | |
| Dopaminergic | D1 | 1,200 | >10,000 |
| D2 | 950 | >10,000 | |
| D3 | 4,500 | >10,000 | |
| Adrenergic | α1A | 75 | >10,000 |
| α2A | 300 | >10,000 | |
| β1 | 5,000 | >10,000 | |
| β2 | 8,000 | >10,000 | |
| Muscarinic | M1 | 2,200 | >10,000 |
| M2 | >10,000 | >10,000 | |
| Nicotinic | α7-nAChR | >10,000 | 3,000[11] |
Data for "Neuroscin" is hypothetical. Data for Cotinine is sourced from existing literature where available, indicating its general inactivity at concentrations up to 10 µM (10,000 nM) across many receptors.[11]
Experimental Protocols
The data presented above is typically generated using competitive radioligand binding assays.[8][9]
Detailed Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its receptor.[8][9]
Materials:
-
Receptor Preparation: Homogenized cell membranes or tissue containing the receptor of interest.[12]
-
Radioligand: A specific ligand for the target receptor labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Test Compound: "Neuroscin" at a range of concentrations.
-
Assay Buffer: Buffer solution optimized for receptor binding (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[12]
-
Filtration Apparatus: A 96-well plate harvester to separate bound from free radioligand.[10][12]
-
Scintillation Counter: To measure radioactivity.[12]
Procedure:
-
Plate Setup: In a 96-well plate, add the receptor membrane preparation, the assay buffer, and a fixed concentration of the radioligand.[12]
-
Compound Addition: Add the unlabeled test compound ("Neuroscin") across a range of concentrations (typically spanning five log units).[8] Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound radioligand passes through.[10][12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.[12]
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Visualizing Workflows and Pathways
To better understand the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. E120 (COCHINEAL) - Ataman Kimya [atamanchemicals.com]
- 3. annalsmedres.org [annalsmedres.org]
- 4. Investigation of the dose-dependent effect of carminic acid on brain and peripheral tissues | Annals of Medical Research [annalsmedres.org]
- 5. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug and neurotransmitter receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Head-to-Head Comparison: Coccinine and Established Biopesticides in Pest Management
A detailed guide for researchers and drug development professionals on the performance and mechanisms of emerging and established biopesticides.
The landscape of pest management is continually evolving, with a growing emphasis on sustainable and targeted solutions. Biopesticides, derived from natural sources, offer a promising alternative to conventional chemical insecticides. This guide provides a head-to-head comparison of Coccinine, a novel biopesticide candidate, with two widely established biopesticides: Spinosad and Bacillus thuringiensis (Bt). This comparison focuses on their mechanisms of action, insecticidal efficacy, target pest spectrum, and effects on non-target organisms, supported by available experimental data.
While this compound shows potential as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, publicly available, direct comparative efficacy data against established biopesticides remains limited. This guide, therefore, presents a detailed analysis of Spinosad and Bacillus thuringiensis, with the understanding that further research is required to fully benchmark this compound's performance.
Section 1: Mechanism of Action
A fundamental differentiator among these biopesticides is their mode of action at the molecular level. Understanding these mechanisms is crucial for effective deployment and resistance management.
This compound: This alkaloid, naturally occurring in some ladybug species, is a potent antagonist of insect nicotinic acetylcholine receptors (nAChRs). Unlike neonicotinoid insecticides that are agonists and cause overstimulation of nAChRs, this compound acts as a non-competitive antagonist. It is believed to bind to an allosteric site or within the ion channel of the receptor, effectively blocking the influx of ions and inhibiting nerve signal transmission. This disruption leads to paralysis and eventual death of the insect.
Spinosad: This biopesticide is a fermentation product of the soil bacterium Saccharopolyspora spinosa. Its primary mode of action is the allosteric modulation of nAChRs, causing prolonged activation of the receptors.[1][2] This leads to involuntary muscle contractions, tremors, and ultimately paralysis and death.[1][3] Spinosad also has a secondary mode of action as a GABA (gamma-aminobutyric acid) neurotransmitter agonist.[2]
Bacillus thuringiensis (Bt): This soil-dwelling bacterium produces crystalline (Cry) and cytolytic (Cyt) proteins that are toxic to specific insect larvae.[4][5] The mechanism is ingestion-dependent. In the alkaline environment of the insect midgut, the crystals dissolve and release protoxins, which are then activated by midgut proteases.[6][7] These activated toxins bind to specific receptors on the surface of midgut epithelial cells, leading to the formation of pores in the cell membrane.[7][8] This disrupts the osmotic balance of the cells, causing them to swell and lyse, ultimately leading to gut paralysis, cessation of feeding, and death within a few days.[6][7]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Toxic and sub toxic effects of Bacillus Thuringiensis svar. kurstaki Toward Ectomyelois Ceratoniae (Lepidoptera: Pyralidae). [archrazi.areeo.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacillus thuringiensis - Wikipedia [en.wikipedia.org]
- 6. Toxic and sub toxic effects of Bacillus Thuringiensis svar. kurstaki Toward Ectomyelois Ceratoniae (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. GM Crops with One or More Bt Toxins Do Not Pose Risk for Non-Target Organisms- Crop Biotech Update (January 22, 2020) | Crop Biotech Update - ISAAA.org [isaaa.org]
A Comparative Genomic Guide to Coccinelline-Producing and Non-Producing Ladybirds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomic features of ladybird species that produce the defensive alkaloid coccinelline (B1211609), such as the Harlequin ladybird (Harmonia axyridis), and those that do not, such as the two-spot ladybird (Adalia bipunctata) and the ten-spot ladybird (Adalia decempunctata). This comparison is based on currently available genomic data and the proposed biosynthetic pathways for these defensive compounds.
Introduction
Ladybirds (family Coccinellidae) are well-known for their chemical defense mechanisms, which often involve the secretion of noxious alkaloids. Coccinelline, a tricyclic alkaloid, is a key defensive compound in some species, while others produce different classes of alkaloids or none at all. Understanding the genomic basis of this chemical diversity is of great interest for chemical ecology, evolutionary biology, and the potential for novel drug discovery. This guide focuses on the genomic disparities that may underlie the production of coccinelline, a trait primarily associated with species like Harmonia axyridis.
Comparative Genomic and Chemical Data
The following tables summarize key genomic features and alkaloid production in representative coccinelline-producing and non-producing ladybird species.
Table 1: Genomic Features of Representative Ladybird Species
| Feature | Harmonia axyridis (Coccinelline Producer) | Adalia bipunctata (Non-producer) | Adalia decempunctata (Non-producer) |
| Genome Size (Mb) | ~426[1] | ~475[2] | ~489.4[3] |
| Number of Chromosomes | 8 chromosomal pseudomolecules + X[1] | 11 chromosomal pseudomolecules (9 autosomes + XY)[2] | 12 chromosomal pseudomolecules + XY[3] |
| Protein-Coding Genes | ~13,899 - 22,810[4][5] | ~13,611[2] | Not explicitly stated, but annotation is in progress[3] |
| BUSCO Completeness | 97.4% (endopterygota_odb10)[1] | 97.6% (endopterygota_odb10)[2] | 97.2% (endopterygota_odb10)[3] |
Table 2: Major Defensive Alkaloids in Representative Ladybird Species
| Species | Major Alkaloid(s) | Mean Total Alkaloid per Egg (µg) ± SE |
| Harmonia axyridis | Harmonine, Coccinelline/Precoccinelline | 1.90 ± 0.19 (as Harmonine)[6] |
| Coccinella septempunctata | Coccinelline, Precoccinelline | 0.48 ± 0.05[6] |
| Adalia bipunctata | Adaline | Data not directly comparable in this format[6] |
| Adalia decempunctata | Adaline, Adalinine | Data not available[6] |
Proposed Biosynthetic Pathway of Coccinelline
Current evidence suggests that coccinelline biosynthesis originates from a fatty acid pathway, rather than a polyketide pathway as initially hypothesized for some related alkaloids. The proposed pathway involves the synthesis of a fatty acid precursor, followed by a series of modifications including the incorporation of a nitrogen atom, and subsequent cyclization and oxidation steps.
Caption: Proposed biosynthetic pathway of coccinelline from fatty acid precursors.
Experimental Protocols
Genomic DNA Extraction and Sequencing
A generalized workflow for obtaining high-quality genomic DNA from ladybirds for long-read sequencing is outlined below. This is crucial for assembling high-quality genomes to facilitate comparative analyses.
Caption: Generalized workflow for ladybird genomic DNA extraction and sequencing.
Detailed Methodology:
-
Sample Collection: Pupal stages are often optimal to minimize contamination from gut contents.
-
Tissue Disruption: Soft tissues are disrupted in a suitable lysis buffer using methods that minimize DNA shearing, such as gentle grinding with a micropestle.
-
Protein Digestion: Incubation with Proteinase K to degrade proteins.
-
DNA Extraction: Use of organic solvents like chloroform:isoamyl alcohol to separate DNA from other cellular components.
-
RNAse Digestion: Treatment with RNAse A to remove RNA contamination.
-
DNA Purification: Column-based purification kits are commonly used to obtain high-purity DNA. Gentle mixing by inversion instead of vortexing is recommended to prevent DNA shearing.
-
Quality Control: Assessment of DNA concentration and purity using spectrophotometry (e.g., NanoDrop) and fragment size using gel electrophoresis.
-
Library Preparation and Sequencing: Preparation of sequencing libraries for long-read platforms such as PacBio or Oxford Nanopore, followed by sequencing.
-
Genome Assembly: De novo assembly of the genome using the long-read sequencing data.
Comparative Genomic Analysis Workflow
A logical workflow for the comparative analysis of coccinelline-producing and non-producing ladybird genomes is presented below.
Caption: Workflow for comparative genomic analysis of ladybird species.
Detailed Methodology:
-
Genome Annotation: Annotation of protein-coding genes, non-coding RNAs, and repetitive elements in the genomes of both coccinelline-producing and non-producing species.
-
Orthogroup Identification: Clustering of genes into orthologous groups to identify shared and species-specific genes.
-
Gene Family Evolution: Analysis of gene family expansion and contraction to identify families that are significantly larger or smaller in the coccinelline-producing species. Genes related to fatty acid metabolism would be of particular interest.
-
Positive Selection Analysis: Calculation of the ratio of non-synonymous to synonymous substitution rates (dN/dS) to identify genes under positive selection in the coccinelline-producing lineage.
-
Synteny Analysis: Comparison of the gene order and arrangement between the genomes to identify chromosomal rearrangements and conserved blocks. This can help to identify gene clusters related to specific metabolic pathways.
-
Candidate Gene Identification: Based on the above analyses, identification of candidate genes potentially involved in coccinelline biosynthesis, such as fatty acid synthases, acyl-CoA synthetases, elongases, reductases, P450 monooxygenases, and aminotransferases.
Discussion and Future Directions
The availability of high-quality genome sequences for Harmonia axyridis, Adalia bipunctata, and Adalia decempunctata provides a valuable resource for investigating the genetic basis of alkaloid production in ladybirds. Based on the proposed fatty acid origin of coccinelline, a comparative genomic approach should focus on identifying differences in the gene families associated with fatty acid metabolism.
Specifically, researchers should look for:
-
Gene family expansions: An increase in the number of genes related to fatty acid synthesis and modification in H. axyridis compared to the Adalia species.
-
Novel genes: The presence of unique genes in the H. axyridis genome that could encode enzymes for the specific tailoring steps in the coccinelline pathway.
-
Divergent gene sequences: Evidence of positive selection in genes of the fatty acid pathway in the H. axyridis lineage, suggesting functional adaptation for a new metabolic role.
Future research employing transcriptomics (RNA-seq) to compare gene expression profiles between these species, particularly in the fat body where biosynthesis is thought to occur, will be crucial. Functional characterization of candidate genes through techniques like RNA interference (RNAi) will be the definitive step in confirming their roles in coccinelline biosynthesis. Such studies will not only illuminate the evolution of chemical defenses in insects but may also provide novel enzymes and pathways for biotechnological applications in drug development and biocontrol.
References
- 1. The genome sequence of the harlequin ladybird, Harmonia axyridis (Pallas, 1773) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genome sequence of the two-spot ladybird, Adalia bipunctata (Linnaeus, 1758) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. Harmonia axyridis Annotation Report [ncbi.nlm.nih.gov]
- 5. A chromosome-level assembly of the harlequin ladybird Harmonia axyridis as a genomic resource to study beetle and invasion biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Coccinine
The following guidelines provide a comprehensive operational and disposal plan, drawing from best practices for handling potent research-grade chemical compounds and cytotoxic agents.
Immediate Safety and Logistical Information
Hazard Assessment:
Coccinine is a member of the Amaryllidaceae alkaloids, a class of compounds known for a wide range of biological activities, including potential cytotoxicity. In the absence of specific toxicity data for this compound, it should be handled as a potent and potentially hazardous substance. All waste generated during the handling of this compound must be considered hazardous chemical waste.
Core Disposal Principle:
The primary and recommended method for the disposal of this compound and all contaminated materials is incineration at a licensed hazardous waste facility . There are no established and validated chemical neutralization protocols for the routine disposal of this compound waste in a laboratory setting.
Waste Segregation and Containment
Proper segregation of waste at the point of generation is a critical step to ensure safety and regulatory compliance.
Waste Streams:
This compound waste should be segregated into two main categories:
-
Bulk this compound Waste: This includes any pure, unused this compound, concentrated stock solutions, and gross quantities of contaminated materials.
-
Trace this compound Waste: This consists of items with minimal contamination, such as used personal protective equipment (PPE), empty vials, and contaminated labware (e.g., pipette tips, centrifuge tubes).
Containerization:
All this compound waste must be collected in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Hazardous Chemical Waste" and specify "this compound Waste."
| Waste Type | Container Type | Labeling |
| Bulk this compound | Securely sealed, chemically resistant bottle or vial. | "Hazardous Waste: Bulk this compound" |
| Trace this compound | Lined, puncture-resistant container. | "Hazardous Waste: Trace this compound Contaminated Materials" |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Collection:
-
Solids: Carefully sweep up any solid this compound waste, minimizing dust generation. Place it in a designated, labeled hazardous waste container.
-
Liquids: Absorb liquid waste containing this compound with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a designated hazardous waste container.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Labware: Disposable labware contaminated with this compound should be collected in the trace this compound waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, methanol), with the rinsate collected as hazardous liquid waste.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secure, and well-ventilated area, away from general lab traffic.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately.
-
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the standard operational workflow for the proper disposal of this compound waste in a laboratory setting.
Logical Relationship for Handling this compound-Related Incidents
This diagram outlines the decision-making process for responding to a this compound-related spill or exposure.
By adhering to these disposal procedures, laboratories can effectively manage the risks associated with the handling of this compound, ensuring a safe and compliant research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as requirements may vary.
Essential Safety and Operational Guide for Handling Coccinine
Disclaimer: No specific Safety Data Sheet (SDS) for Coccinine (CAS 485-57-4) is readily available. This guide is based on the general safety protocols for handling potent, biologically active alkaloids in a laboratory setting. It is imperative to treat this compound as a substance with unknown toxicity and handle it with the utmost care. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Pre-Handling and Engineering Controls
Prior to handling this compound, a thorough risk assessment should be conducted. Due to its nature as a biologically active alkaloid, exposure should be minimized through engineering controls.
-
Ventilation: All work with solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Designated Area: Designate a specific area for handling and weighing this compound. This area should be clearly marked.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Chemical splash goggles are required. Safety glasses with side shields are not sufficient. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory | Respirator (if applicable) | If there is a risk of aerosol generation and the work cannot be contained in a fume hood, a properly fitted N95 or higher-level respirator should be used. |
Handling and Experimental Protocols
Adherence to strict handling procedures is critical to prevent exposure and contamination.
-
Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing dish or line the balance with plastic wrap to contain any spills.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2]
Spill Management
In the event of a spill, follow these procedures immediately.
| Spill Type | Containment | Cleanup | Decontamination |
| Solid | Gently cover with a damp paper towel to avoid raising dust. | Use forceps to pick up the damp paper towel and any visible solid. | Wipe the area with a 70% ethanol (B145695) solution. |
| Liquid | Cover with an inert absorbent material (e.g., vermiculite, sand). | Carefully scoop the absorbent material into a designated waste container. | Wipe the area with a 70% ethanol solution. |
For any large spill, or if you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS department.
Emergency Procedures: Accidental Exposure
Immediate action is required in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the substance.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[3]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3] Arrange for disposal through your institution's EHS department.
Visual Workflow for this compound Waste Disposal
Caption: Workflow for the proper segregation and disposal of this compound-contaminated waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
